molecular formula C22H33NO9 B085373 Butetamate citrate CAS No. 13900-12-4

Butetamate citrate

Cat. No.: B085373
CAS No.: 13900-12-4
M. Wt: 455.5 g/mol
InChI Key: VVNURWKSPYZZCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butetamate citrate, also known as this compound, is a useful research compound. Its molecular formula is C22H33NO9 and its molecular weight is 455.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >68.3 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 11781. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Phenylbutyrates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(diethylamino)ethyl 2-phenylbutanoate;2-hydroxypropane-1,2,3-tricarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2.C6H8O7/c1-4-15(14-10-8-7-9-11-14)16(18)19-13-12-17(5-2)6-3;7-3(8)1-6(13,5(11)12)2-4(9)10/h7-11,15H,4-6,12-13H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVNURWKSPYZZCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)OCCN(CC)CC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40930276
Record name 2-Hydroxypropane-1,2,3-tricarboxylic acid--2-(diethylamino)ethyl 2-phenylbutanoate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40930276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

455.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>68.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID855625
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

13900-12-4, 3639-12-1
Record name Benzeneacetic acid, α-ethyl-, 2-(diethylamino)ethyl ester, 2-hydroxy-1,2,3-propanetricarboxylate (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13900-12-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butetamate citrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003639121
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butethamate citrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013900124
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Convenil
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11781
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Hydroxypropane-1,2,3-tricarboxylic acid--2-(diethylamino)ethyl 2-phenylbutanoate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40930276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethyl[2-(2-phenylbutyroyloxy)ethyl]ammonium dihydrogen citrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.232
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BUTETAMATE CITRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70430R0X79
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Elucidating the Central Mechanism of Butetamate Citrate: A Review of its Action on the Brainstem Cough Center

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Disclaimer: The precise molecular signaling pathways and quantitative receptor binding data for butetamate citrate's action within the brainstem are not extensively detailed in publicly available scientific literature. This guide summarizes the current understanding of its mechanism of action based on existing research and provides conceptual frameworks for its study.

Introduction

This compound, also known as butamirate citrate, is a centrally acting, non-opioid antitussive agent widely utilized for the symptomatic relief of non-productive (dry) cough.[1][2][3][4] Its primary therapeutic effect is achieved through the suppression of the cough reflex via direct action on the central nervous system.[1][2][5] Unlike opioid-based antitussives, this compound does not carry the risk of dependency and is not associated with significant respiratory depression, making it a favorable option in a clinical setting.[1][4]

This technical guide synthesizes the available information on the mechanism of action of this compound with a specific focus on its effects within the brainstem. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's pharmacology.

Core Mechanism of Action in the Brainstem

The principal mechanism of action of this compound is the inhibition of the cough reflex at the level of the brainstem.[1][4][6][7] The cough center, located in the medulla oblongata, is the primary target of this compound's activity.[1][3][8] By acting on this central coordinating region, this compound effectively suppresses the efferent signals that would otherwise trigger the physiological act of coughing.[1][5]

While the specific receptors through which this compound mediates its effects in the brainstem have not been definitively identified, it is understood to inhibit the neural pathways responsible for the cough reflex.[1] Some studies suggest that centrally acting antitussives may function through a "gating mechanism" that controls the excitability of the brainstem cough pattern generator.[9]

In addition to its central antitussive effects, some evidence suggests that this compound may also possess peripheral actions, including mild bronchodilatory and anti-inflammatory properties, which can contribute to its overall therapeutic efficacy.[1][4][5][6][8]

Quantitative Data

A thorough review of the scientific literature reveals a lack of specific quantitative data regarding the binding affinities (Ki), dissociation constants (Kd), or EC50/IC50 values of this compound for specific receptors within the brainstem. This absence of data highlights a gap in the current understanding of its molecular interactions and presents an opportunity for further research.

Conceptual Signaling Pathway and Experimental Workflow

Given the absence of detailed molecular data, the following diagrams illustrate a conceptual, high-level overview of the hypothesized mechanism of action and a general experimental workflow for evaluating centrally acting antitussive agents.

cluster_periphery Peripheral Afferent Pathway cluster_cns Central Nervous System (Brainstem) cluster_efferent Efferent Motor Pathway Airway Irritants Airway Irritants Sensory Receptors Sensory Receptors Airway Irritants->Sensory Receptors Afferent Nerve Signal Afferent Nerve Signal Sensory Receptors->Afferent Nerve Signal Cough Center (Medulla Oblongata) Cough Center (Medulla Oblongata) Afferent Nerve Signal->Cough Center (Medulla Oblongata) Efferent Motor Signal Efferent Motor Signal Cough Center (Medulla Oblongata)->Efferent Motor Signal This compound This compound Inhibition This compound->Inhibition Inhibition->Cough Center (Medulla Oblongata) Respiratory Muscles Respiratory Muscles Efferent Motor Signal->Respiratory Muscles Cough Cough Respiratory Muscles->Cough

Figure 1: Conceptual diagram of this compound's inhibitory action on the cough reflex arc.

cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_analysis Data Analysis Animal Model Animal Model Cough Induction Cough Induction Animal Model->Cough Induction Data Acquisition Data Acquisition Cough Induction->Data Acquisition Measure Cough Frequency Measure Cough Frequency Data Acquisition->Measure Cough Frequency Measure Cough Intensity Measure Cough Intensity Data Acquisition->Measure Cough Intensity Vehicle Control Vehicle Control Vehicle Control->Animal Model This compound This compound This compound->Animal Model Statistical Analysis Statistical Analysis Measure Cough Frequency->Statistical Analysis Measure Cough Intensity->Statistical Analysis

References

The Synthesis and Purification of Butetamate Citrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical synthesis and purification of Butetamate citrate, a centrally acting non-narcotic antitussive agent. The synthesis is a two-step process involving the esterification of 2-phenylbutyric acid or its acid chloride derivative with 2-(2-diethylaminoethoxy)ethanol, followed by salt formation with citric acid. This document outlines detailed experimental protocols, presents quantitative data in structured tables, and includes visualizations of the synthetic workflow and the proposed signaling pathway of the active compound. The information is intended to support researchers and professionals in the development and analysis of this compound.

Chemical Synthesis

The synthesis of this compound is primarily achieved through a two-stage process: the formation of the butamirate base followed by its conversion to the citrate salt.

Stage 1: Synthesis of Butamirate Base (2-(2-diethylaminoethoxy)ethyl 2-phenylbutyrate)

The core ester, butamirate, can be synthesized via two main routes: direct esterification of 2-phenylbutyric acid or through its more reactive acid chloride derivative.

Route A: Direct Esterification

This method involves the direct reaction of 2-phenylbutyric acid with 2-(2-diethylaminoethoxy)ethanol in the presence of an acid catalyst under reflux conditions.[1]

Route B: From 2-Phenylbutyryl Chloride

For a potentially higher yield and faster reaction, 2-phenylbutyric acid can be first converted to 2-phenylbutyryl chloride using a chlorinating agent like thionyl chloride (SOCl₂).[2] The resulting acid chloride is then reacted with 2-(2-diethylaminoethoxy)ethanol.[1]

Stage 2: Formation of this compound

The purified butamirate base is converted to its citrate salt to improve its stability and solubility for pharmaceutical applications. This is achieved by reacting the base with citric acid in a suitable solvent, typically warm acetone, from which the citrate salt crystallizes upon cooling.[1]

Experimental Protocols

Protocol 1: Synthesis of Butamirate Base via Esterification
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a stirrer, combine 2-phenylbutyric acid and 2-(2-diethylaminoethoxy)ethanol.

  • Catalyst Addition: Add a catalytic amount of sulfuric acid or p-toluenesulfonic acid to the mixture.[1]

  • Reflux: Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitoring by TLC or HPLC is recommended).

  • Work-up: After cooling, the reaction mixture is typically neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent. The organic layers are combined, dried, and the solvent is evaporated.

Protocol 2: Synthesis of this compound from Butamirate Base
  • Dissolution: Dissolve 10 grams of purified butamirate base in 30 milliliters of warm acetone.[1]

  • Citric Acid Addition: In a separate container, dissolve 7 grams of citric acid in warm acetone and add this solution to the butamirate base solution.[1]

  • Crystallization: Allow the mixture to cool, which will induce the crystallization of this compound.[1]

  • Isolation: Collect the crystals by filtration, wash with cold acetone, and dry under vacuum.

Purification

Purification of the intermediate and final product is crucial to achieve the desired purity for pharmaceutical use.

  • Butamirate Base Purification: The crude butamirate base can be purified by distillation under reduced pressure or by recrystallization from a suitable solvent.[1]

  • This compound Purification: The primary method for purifying this compound is recrystallization, typically from acetone.

Quantitative Data

The following tables summarize key quantitative data related to the synthesis and properties of this compound.

Table 1: Synthesis and Physical Properties

ParameterValueReference(s)
Synthesis
Yield of Butamirate Base85% (for a similar esterification)[2]
Physical Properties
Molecular FormulaC₂₄H₃₇NO₁₀[2]
Molecular Weight499.55 g/mol [2]
Melting Point75 °C[2][3]

Table 2: Analytical Data for this compound Determination

Analytical MethodMobile Phase / WavelengthLinearity RangePurity / RecoveryReference(s)
RP-HPLCMethanol: Acetonitrile: Water (100:75:25, v/v/v), pH 9.8Not Specified99.84 ± 0.415%
RP-HPLCAcetonitrile: 0.008M 1-hexane sulfonic acid sodium salt (1:1, v/v)28 - 2020 µg/mLNot Specified[4]
Spectrophotometry (Ion-pair with Methyl Orange)424 nm2.5 - 12.5 µg/mLNot Specified[5][6]
Spectrophotometry (Ion-pair with Bromothymol Blue)410 nm4.0 - 20.0 µg/mLNot Specified[5][6]

Visualizations

Experimental Workflow

G Synthesis and Purification Workflow of this compound cluster_synthesis Synthesis cluster_purification Purification 2-Phenylbutyric Acid 2-Phenylbutyric Acid Esterification Esterification 2-Phenylbutyric Acid->Esterification 2-(2-diethylaminoethoxy)ethanol 2-(2-diethylaminoethoxy)ethanol 2-(2-diethylaminoethoxy)ethanol->Esterification Butamirate Base Butamirate Base Esterification->Butamirate Base Salt Formation Salt Formation Butamirate Base->Salt Formation Purification (Distillation/Recrystallization) Purification (Distillation/Recrystallization) Butamirate Base->Purification (Distillation/Recrystallization) Citric Acid Citric Acid Citric Acid->Salt Formation This compound (Crude) This compound (Crude) Salt Formation->this compound (Crude) Recrystallization (Acetone) Recrystallization (Acetone) This compound (Crude)->Recrystallization (Acetone) Purified Butamirate Base Purified Butamirate Base Purification (Distillation/Recrystallization)->Purified Butamirate Base This compound (Pure) This compound (Pure) Recrystallization (Acetone)->this compound (Pure)

Caption: Synthesis and purification workflow for this compound.

Proposed Signaling Pathway

G Proposed Signaling Pathway of Butamirate Citrate Butamirate Citrate Butamirate Citrate Sigma-1 Receptor Sigma-1 Receptor Butamirate Citrate->Sigma-1 Receptor binds to Bronchospasm Inhibition Bronchospasm Inhibition Butamirate Citrate->Bronchospasm Inhibition peripheral action Anti-inflammatory Effect Anti-inflammatory Effect Butamirate Citrate->Anti-inflammatory Effect peripheral action Medulla Oblongata (Cough Center) Medulla Oblongata (Cough Center) Sigma-1 Receptor->Medulla Oblongata (Cough Center) modulates Neural Pathway Inhibition Neural Pathway Inhibition Medulla Oblongata (Cough Center)->Neural Pathway Inhibition Cough Reflex Suppression Cough Reflex Suppression Neural Pathway Inhibition->Cough Reflex Suppression Reduced Airway Resistance Reduced Airway Resistance Bronchospasm Inhibition->Reduced Airway Resistance Anti-inflammatory Effect->Reduced Airway Resistance

References

The Peripheral Pathways of Cough Suppression: An In-depth Technical Guide to Butetamate Citrate's Mode of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butetamate citrate, a non-opioid antitussive agent, exerts its therapeutic effect through a dual mechanism of action, encompassing both central and peripheral pathways. While its primary activity is attributed to the suppression of the cough center in the medulla oblongata, its influence on peripheral systems plays a significant role in alleviating cough. This technical guide provides a comprehensive overview of the current understanding of this compound's effects on peripheral nervous pathways and associated structures involved in the cough reflex. It delves into the key peripheral actions—bronchodilation and anti-inflammation—and their contribution to reducing the afferent stimuli that trigger coughing. This document also outlines detailed experimental protocols for preclinical models used to evaluate antitussive efficacy and presents visual representations of the proposed signaling pathways and experimental workflows.

Introduction

Cough is a critical protective reflex that clears the airways of foreign particles and excess secretions.[1][2] However, persistent and non-productive coughing can be debilitating. This compound is a widely used antitussive that offers a favorable safety profile compared to opioid-based medications, as it does not cause respiratory depression or addiction.[3] Its multifaceted mechanism involves a central action on the brainstem's cough center and significant peripheral effects that modulate the cough reflex arc at its origin.[1][3][4][5] Understanding these peripheral actions is crucial for the rational development of novel antitussive therapies.

Peripheral Mechanisms of Action

This compound's peripheral effects are primarily characterized by its bronchodilatory and anti-inflammatory properties. These actions collectively reduce the stimulation of sensory nerve endings in the respiratory tract, thereby diminishing the signals sent to the central nervous system to initiate a cough.

Bronchodilatory Effects

Bronchoconstriction, or the narrowing of the airways, is a potent stimulus for cough-sensitive nerve fibers. This compound has been shown to possess bronchospasmolytic activity, contributing to the relaxation of airway smooth muscle.[1][5][6][7] This relaxation widens the airways, which can alleviate the mechanical stress on sensory receptors and reduce the urge to cough.

While specific quantitative data on the direct bronchodilatory potency of this compound from preclinical studies is not extensively detailed in publicly available literature, its clinical efficacy in conditions associated with bronchospasm suggests a tangible effect.

Anti-inflammatory Effects

Inflammation in the respiratory tract leads to the release of various mediators, such as bradykinin and prostaglandins, which can sensitize and directly activate afferent C-fibers, the primary sensory neurons that trigger the cough reflex. This compound exhibits anti-inflammatory properties that help to mitigate this source of irritation.[1][3][4] By reducing inflammation, this compound can decrease the concentration of these inflammatory mediators in the airway mucosa, leading to a reduction in the activation of cough receptors.

Signaling Pathways in Peripheral Cough Suppression

The peripheral actions of this compound are aimed at reducing the sources of stimulation for the afferent limb of the cough reflex. The following diagram illustrates the proposed interplay between inflammatory and mechanical stimuli, the peripheral effects of this compound, and the subsequent reduction in afferent nerve signaling.

G cluster_0 Airway Environment cluster_1 Pathophysiological Response cluster_2 This compound - Peripheral Action cluster_3 Afferent Nerve Signaling Irritants_Allergens Irritants / Allergens Inflammatory_Cells Inflammatory Cells Irritants_Allergens->Inflammatory_Cells Activate Inflammatory_Mediators Release of Inflammatory Mediators (e.g., Bradykinin, Prostaglandins) Inflammatory_Cells->Inflammatory_Mediators Release Airway_Smooth_Muscle Airway Smooth Muscle Bronchoconstriction Bronchoconstriction Airway_Smooth_Muscle->Bronchoconstriction Leads to Inflammatory_Mediators->Airway_Smooth_Muscle Contract Afferent_Nerve_Activation Activation of Afferent Nerves (C-fibers) Inflammatory_Mediators->Afferent_Nerve_Activation Sensitize & Activate Bronchoconstriction->Afferent_Nerve_Activation Mechanical Stimulation Butetamate_Anti_Inflammatory Anti-inflammatory Effect Butetamate_Anti_Inflammatory->Inflammatory_Mediators Inhibits Butetamate_Bronchodilation Bronchodilatory Effect Butetamate_Bronchodilation->Bronchoconstriction Reduces Signal_To_CNS Signal to CNS (Cough Center) Afferent_Nerve_Activation->Signal_To_CNS Transmit

Caption: Proposed peripheral mechanism of this compound in cough suppression.

Experimental Protocols for Preclinical Evaluation

The antitussive efficacy of compounds like this compound is often evaluated in preclinical models that utilize chemical irritants to induce coughing in conscious animals, most commonly guinea pigs.

Citric Acid-Induced Cough Model

This model is widely used to assess the activity of antitussive drugs. Citric acid aerosol stimulates rapidly adapting stretch receptors (RARs) and C-fibers in the airways.

Methodology:

  • Animal Model: Male Dunkin-Hartley guinea pigs (300-400g) are typically used.

  • Acclimatization: Animals are acclimatized to the experimental environment and exposure chambers for several days prior to the study.

  • Cough Induction:

    • A 0.3 M solution of citric acid in sterile saline is prepared.

    • The animal is placed in a whole-body plethysmograph chamber.

    • The citric acid solution is nebulized and delivered to the chamber for a fixed period (e.g., 5 minutes).

  • Data Acquisition:

    • Cough sounds are recorded by a microphone placed in the chamber.

    • Changes in airflow and pressure within the plethysmograph are recorded to differentiate coughs from other respiratory events.

    • The number of coughs during the exposure period and a subsequent observation period (e.g., 10 minutes) is counted.

  • Drug Administration:

    • This compound or a vehicle control is administered (e.g., orally or intraperitoneally) at a specified time before the citric acid challenge.

  • Analysis: The percentage inhibition of the cough response by the drug is calculated relative to the vehicle control group.

Capsaicin-Induced Cough Model

Capsaicin, the pungent component of chili peppers, is a selective agonist of the transient receptor potential vanilloid 1 (TRPV1) receptor, which is highly expressed on afferent C-fibers. This model is therefore specific for assessing the modulation of C-fiber-mediated cough.

Methodology:

  • Animal Model: As with the citric acid model, male Dunkin-Hartley guinea pigs are commonly used.

  • Cough Induction:

    • A stock solution of capsaicin is prepared in ethanol and then diluted to the desired concentration (e.g., 30 µM) in saline.

    • The exposure protocol is similar to the citric acid model, with nebulized capsaicin delivered to the animal in a plethysmograph chamber.

  • Data Acquisition and Analysis: The methods for recording, identifying, and quantifying coughs are the same as described for the citric acid model.

  • Drug Administration: this compound or vehicle is administered prior to the capsaicin challenge.

The following diagram illustrates a typical workflow for these preclinical cough models.

G cluster_0 Experimental Workflow Animal_Acclimatization Animal Acclimatization Baseline_Cough_Response Baseline Cough Response (Optional) Animal_Acclimatization->Baseline_Cough_Response Drug_Administration Drug/Vehicle Administration Baseline_Cough_Response->Drug_Administration Cough_Induction Cough Induction (Citric Acid or Capsaicin) Drug_Administration->Cough_Induction Data_Acquisition Data Acquisition (Cough Count) Cough_Induction->Data_Acquisition Data_Analysis Data Analysis (% Inhibition) Data_Acquisition->Data_Analysis

Caption: General workflow for preclinical evaluation of antitussive agents.

Quantitative Data from Clinical and Preclinical Studies

While detailed dose-response data for the peripheral effects of this compound are scarce in the public domain, clinical studies have provided comparative efficacy data against other antitussives.

Table 1: Summary of Comparative Clinical Efficacy Studies

Study DesignComparatorPatient PopulationOutcome MeasureResultReference
Double-blind, randomizedClobutinol60 patients with irritative or chronic coughReduction in cough severity and frequencyBoth treatments showed significant improvement (p < 0.001) with no significant difference between groups.[8]
-DextromethorphanPatients with irritable coughReduction in cough severity and frequency29 out of 30 patients on butetamate showed significant reduction.

A study in healthy volunteers using a capsaicin cough challenge, however, did not show a significant antitussive effect of butetamate at the tested doses, while dextromethorphan was effective. The authors suggested that formulation issues at higher doses of butetamate might have influenced the outcome.

Table 2: Pharmacokinetic Parameters of this compound

ParameterValue
AbsorptionRapidly and completely absorbed
Time to Peak Plasma Concentration (Syrup)~1.5 hours
Plasma Protein Binding~95%
MetabolismHydrolyzed to 2-phenylbutyric acid and diethylaminoethoxyethanol (active metabolites)
Elimination Half-Life~6 hours

Data compiled from multiple sources.

Conclusion

This compound's efficacy in cough suppression is a result of its combined central and peripheral actions. Peripherally, its bronchodilatory and anti-inflammatory effects are key contributors to its therapeutic profile. By reducing bronchospasm and inflammation in the airways, this compound decreases the peripheral stimuli that activate the afferent nervous pathways of the cough reflex. While the direct molecular interactions of this compound with peripheral sensory nerves are not yet fully elucidated, the existing evidence strongly supports the importance of its peripheral actions in its overall antitussive effect. Further research focusing on the electrophysiological effects on vagal afferent neurons and receptor binding studies in peripheral tissues would provide a more complete understanding of its mechanism and could pave the way for the development of more targeted antitussive therapies.

References

The Pharmacokinetic and Metabolic Profile of Butetamate Citrate in Preclinical Models: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the preclinical pharmacokinetics of Butetamate citrate is limited, with a notable scarcity of quantitative data from animal studies. Much of the available literature is confounded by the similar-sounding compound, Butamirate citrate. This guide synthesizes the accessible information on this compound's metabolic pathways and provides hypothetical experimental protocols based on standard methodologies for pharmacokinetic analysis.

Introduction

This compound is recognized for its therapeutic potential as a non-opioid, centrally acting antitussive agent. Its mechanism of action is primarily attributed to the suppression of the cough reflex at the medullary center in the brainstem.[1][2] Preclinical investigations have been fundamental in characterizing its antitussive efficacy, often utilizing chemically or electrically induced cough models in species such as guinea pigs and cats.[1] This document aims to provide a comprehensive overview of the known metabolic fate of this compound and to outline the standard preclinical methodologies for its pharmacokinetic evaluation.

Metabolic Profile

The metabolism of this compound is characterized by a rapid and extensive biotransformation process. The primary metabolic pathway involves the hydrolysis of the ester bond, a common metabolic route for ester-containing drugs. This initial step yields two principal metabolites.

Metabolic Pathway of this compound:

Butetamate_citrate This compound Hydrolysis Ester Hydrolysis Butetamate_citrate->Hydrolysis Metabolite_1 2-phenylbutyric acid Hydrolysis->Metabolite_1 Metabolite_2 diethylaminoethoxyethanol Hydrolysis->Metabolite_2 Further_Biotransformation Further Biotransformation Metabolite_1->Further_Biotransformation Elimination Elimination Metabolite_2->Elimination Conjugation Conjugation Further_Biotransformation->Conjugation Conjugation->Elimination

Caption: Primary metabolic pathway of this compound.

Notably, both of the primary metabolites, 2-phenylbutyric acid and diethylaminoethoxyethanol, are also reported to possess antitussive properties, which may contribute to the overall therapeutic effect of the parent compound.[1]

Pharmacokinetic Profile

Experimental Protocols for Pharmacokinetic Studies

3.1.1. Animal Models

The choice of animal model is critical for obtaining relevant pharmacokinetic data. Rodents (rats, mice) are commonly used for initial screening, while larger animals like dogs or non-human primates may be used for studies requiring larger blood volumes and for better extrapolation to humans. Given the use of guinea pigs and cats in efficacy studies, these species would also be relevant for pharmacokinetic assessments.

3.1.2. Dosing and Sample Collection

A typical experimental workflow for a preclinical pharmacokinetic study is as follows:

Animal_Acclimatization Animal Acclimatization Dosing Drug Administration (Oral or Intravenous) Animal_Acclimatization->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation Sample_Storage Sample Storage (-80°C) Plasma_Separation->Sample_Storage Sample_Analysis Bioanalytical Method Sample_Storage->Sample_Analysis Data_Analysis Pharmacokinetic Modeling Sample_Analysis->Data_Analysis

Caption: General workflow for a preclinical pharmacokinetic study.

  • Dosing: this compound would be administered via the intended clinical route (e.g., oral gavage) and intravenously to determine absolute bioavailability. A range of doses would be tested to assess dose proportionality.

  • Blood Sampling: Serial blood samples would be collected at predetermined time points post-dosing from a suitable vessel (e.g., tail vein in rats, cephalic vein in dogs).

  • Plasma Preparation: Blood samples would be processed to separate plasma, which would then be stored at -80°C until analysis.

3.1.3. Bioanalytical Method

Quantification of this compound and its primary metabolites in plasma would be achieved using a validated bioanalytical method, likely high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and selectivity.

Hypothetical LC-MS/MS Method Parameters:

ParameterDescription
Instrumentation Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive Mode
Chromatographic Column C18 reverse-phase column
Mobile Phase Gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol)
Sample Preparation Protein precipitation or solid-phase extraction
Quantification Multiple Reaction Monitoring (MRM) of parent and product ion transitions for this compound, 2-phenylbutyric acid, and diethylaminoethoxyethanol

Data Presentation

While specific preclinical data for this compound is unavailable, the following tables illustrate how the pharmacokinetic parameters would be presented.

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats Following a Single Oral Dose

ParameterUnitValue (Mean ± SD)
Cmaxng/mLData not available
TmaxhData not available
AUC(0-t)ngh/mLData not available
AUC(0-inf)ngh/mLData not available
t1/2hData not available
CL/FmL/h/kgData not available
Vd/FL/kgData not available

Table 2: Hypothetical Pharmacokinetic Parameters of this compound Metabolites in Rats Following a Single Oral Dose

MetaboliteParameterUnitValue (Mean ± SD)
2-phenylbutyric acid Cmaxng/mLData not available
TmaxhData not available
AUC(0-t)ngh/mLData not available
diethylaminoethoxyethanol Cmaxng/mLData not available
TmaxhData not available
AUC(0-t)ngh/mLData not available

Conclusion

The preclinical pharmacokinetic and metabolic profile of this compound remains an area with a significant lack of publicly accessible data. The primary metabolic pathway is understood to be ester hydrolysis, yielding two active metabolites. To fully characterize its ADME properties, rigorous preclinical studies in relevant animal models are necessary. The experimental protocols and data presentation formats outlined in this guide provide a framework for conducting and reporting such studies. Further research is warranted to generate the quantitative data required for a comprehensive understanding of this compound's disposition in preclinical species, which is essential for its continued development and potential therapeutic applications.

References

An In-depth Technical Guide to the Solubility and Stability of Butetamate Citrate for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability characteristics of Butetamate citrate (CAS No. 13900-12-4), a compound with potential applications in various in vitro studies. Understanding these fundamental physicochemical properties is critical for designing robust experiments, ensuring accurate and reproducible results, and developing effective formulations. This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes relevant pathways and workflows to support your research endeavors.

Note on Nomenclature: The compound with CAS number 13900-12-4 is referred to in scientific literature as both this compound and Butamirate citrate. For the purpose of this guide, we will primarily use the term "this compound" while acknowledging that the data presented may be found under the alternative name.

Physicochemical Properties

This compound is a centrally-acting antitussive agent.[1] Its efficacy and behavior in biological systems are intrinsically linked to its physicochemical properties.

PropertyValueReference
Molecular Formula C22H33NO9[2]
Molecular Weight 455.5 g/mol [2]
Appearance White solid[3]
Melting Point 66-75°C[1]
pKa (Strongest Basic) 8.62[1]
LogP (n-octanol/water) 1.83[1]

Solubility Characteristics

The solubility of this compound is a critical factor for its handling and application in in vitro assays. It exhibits pH-dependent solubility, a characteristic that must be considered when preparing stock solutions and working with various buffer systems.

2.1. Aqueous and pH-Dependent Solubility

This compound's solubility in aqueous solutions is significantly influenced by pH.[1] It is more soluble in acidic conditions and poorly soluble in neutral to alkaline media.[1] This is a key consideration for researchers preparing solutions for cell culture, where the pH is typically maintained around 7.4.

Solvent/Buffer SystempHSolubility (mg/mL)Reference
Aqueous1.21.85[4]
Acetate Buffer4.50.78[4]
Phosphate Buffer6.80.52[4]
Aqueous7.00.45[4]
Aqueous7.4>0.0683[2]

2.2. Solubility in Organic Solvents

This compound also demonstrates solubility in various organic solvents, which can be useful for specific analytical procedures or formulation development.

SolventSolubilityReference
Dimethyl Sulfoxide (DMSO)Soluble, 125.0 mg/mL[4][5]
ChloroformSlightly soluble, 45.2 mg/mL[3][4]
Dichloromethane38.7 mg/mL[4]
MethanolSlightly soluble[3]
Acetonitrile22.4 mg/mL[4]

Stability Profile

The stability of this compound under various conditions is crucial for ensuring the integrity of experimental results. Degradation of the compound can lead to inaccurate quantification and potentially confounding biological effects.

3.1. Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods.[6] this compound has been shown to degrade under certain stress conditions.

Stress ConditionObservationReference
Acid Hydrolysis (e.g., 1M HCl) Minor degradation[6]
Alkaline Hydrolysis (e.g., 0.1N NaOH) Extensive degradation[6]
Oxidative (e.g., 6.0% H2O2) Minor degradation[6]
Thermal (Heat) Minor degradation[6]
Water Hydrolysis Minor degradation[6]
Light Degradation can occur[7]

The primary degradation product of this compound is 2-phenylbutyric acid.[8]

3.2. Solution Stability

The stability of this compound in solution at room temperature has been evaluated. Test solutions in a diluent of methanol and demineralized water (1:1 v/v) were found to be stable for up to 48 hours when stored in tightly capped volumetric flasks.[6]

Experimental Protocols

4.1. Protocol for Solubility Determination

This protocol outlines a general procedure for determining the solubility of this compound in a specific solvent or buffer.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_compound Weigh excess this compound combine Add this compound to the solvent prep_compound->combine prep_solvent Measure a known volume of the desired solvent prep_solvent->combine mix Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) combine->mix equilibrate Allow to equilibrate for a set period (e.g., 24-48 hours) mix->equilibrate separate Separate the undissolved solid (centrifugation or filtration) equilibrate->separate sample Take an aliquot of the clear supernatant separate->sample dilute Dilute the sample with an appropriate solvent sample->dilute quantify Quantify the concentration using a validated analytical method (e.g., HPLC-UV) dilute->quantify

Caption: Workflow for determining the solubility of this compound.

4.2. Protocol for Stability-Indicating HPLC Assay

This protocol provides a framework for a stability-indicating High-Performance Liquid Chromatography (HPLC) method to assess the stability of this compound and quantify it in the presence of its degradation products.[7][9]

Chromatographic Conditions (Example):

  • Column: Reversed-phase C18 or C8 column.[1][9]

  • Mobile Phase: A mixture of an aqueous buffer and organic solvents. An example includes a 1:1 v/v mixture of acetonitrile and 0.008M 1-hexane sulfonic acid sodium salt.[6] Another example is a mixture of acetonitrile and an aqueous solution containing sodium lauryl sulphate and sulphuric acid (e.g., 70:30 v/v).[9]

  • Flow Rate: Typically 1.0 - 2.0 mL/min.[6][9]

  • Detection: UV detection at a specific wavelength, for example, 258 nm or 205 nm.[6][9]

  • Column Temperature: Ambient.[9]

Forced Degradation Study Procedure:

  • Acid Degradation: Treat a sample solution with acid (e.g., 2N HCl) and heat. Neutralize before injection.[9]

  • Alkaline Degradation: Treat a sample solution with a base (e.g., 2N NaOH) and heat. Neutralize before injection.[9]

  • Oxidative Degradation: Treat a sample solution with an oxidizing agent (e.g., hydrogen peroxide).

  • Thermal Degradation: Expose a sample solution to elevated temperatures.

  • Photolytic Degradation: Expose a sample solution to UV or fluorescent light.

Analyze all stressed samples by the developed HPLC method to ensure the separation of the parent drug from any degradation products.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_results Data Evaluation start This compound Solution acid Acid Stress start->acid base Alkaline Stress start->base oxidative Oxidative Stress start->oxidative thermal Thermal Stress start->thermal photo Photolytic Stress start->photo hplc Inject into HPLC System acid->hplc base->hplc oxidative->hplc thermal->hplc photo->hplc separation Separation of Butetamate and Degradants hplc->separation detection UV Detection separation->detection quantification Quantification of Peak Areas detection->quantification peak_purity Assess Peak Purity quantification->peak_purity mass_balance Calculate Mass Balance quantification->mass_balance report Report Stability Profile peak_purity->report mass_balance->report

Caption: Experimental workflow for a forced degradation study of this compound.

Signaling Pathways

This compound's primary mechanism of action as an antitussive is the suppression of the cough reflex via its action on the cough center in the medulla oblongata.[10] It is pharmacologically distinct from opioid alkaloids.[10] Recent preclinical research has also explored its potential anti-cancer properties, suggesting an inhibition of STAT3 transcriptional activity in glioblastoma cell lines.[10]

G cluster_central Central Nervous System cluster_cancer Glioblastoma Cell (Preclinical) butetamate This compound medulla Medulla Oblongata (Cough Center) butetamate->medulla Acts on cough_reflex Cough Reflex medulla->cough_reflex Suppresses stat3 STAT3 transcription STAT3 Transcriptional Activity stat3->transcription proliferation Tumor Cell Survival and Proliferation transcription->proliferation butetamate_cancer This compound butetamate_cancer->stat3 Inhibits

Caption: Proposed signaling pathways of this compound.

Conclusion

This technical guide provides essential data and protocols for researchers working with this compound in in vitro settings. A thorough understanding of its solubility and stability is paramount for the generation of reliable and reproducible scientific data. The provided information on its pH-dependent solubility, degradation profile under various stress conditions, and established analytical methodologies will aid in the proper handling, storage, and analysis of this compound. The visualized workflows and signaling pathways offer a clear conceptual framework for experimental design and data interpretation. Researchers should always validate these methods within their own laboratory settings to ensure optimal performance.

References

Butetamate Citrate: A Technical Guide on its Potential Bronchodilatory and Anti-inflammatory Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butetamate citrate, a centrally acting non-narcotic antitussive, has been primarily recognized for its efficacy in cough suppression. Emerging evidence, however, suggests a broader therapeutic potential, encompassing bronchodilatory and anti-inflammatory effects. This technical guide provides a comprehensive overview of the current understanding of this compound's multifaceted pharmacological profile. It synthesizes available data on its mechanism of action, pharmacokinetics, and clinical efficacy, with a specific focus on its less-explored bronchodilatory and anti-inflammatory properties. This document is intended to serve as a resource for researchers and drug development professionals interested in the further investigation and potential therapeutic application of this compound in respiratory diseases.

Mechanism of Action

This compound's primary mechanism of action is the suppression of the cough reflex through its activity on the central nervous system.[1] It is believed to exert its effects on the cough center located in the medulla oblongata, thereby increasing the threshold for cough initiation.[2][3] Unlike opioid-based antitussives, this compound is non-narcotic and does not carry the risk of dependence.[4][5]

Recent research suggests that the central antitussive effect of this compound may be mediated through its high-affinity binding to the sigma-1 (σ1) receptor in the brain. The activation of this ligand-operated chaperone protein is thought to modulate neuronal excitability within the cough center, leading to a reduction in the cough reflex.

Beyond its central action, this compound is also reported to possess peripheral effects, including mild bronchodilatory and anti-inflammatory activities, which may contribute to its overall therapeutic benefit in respiratory conditions.[2][5][6][7]

Proposed Signaling Pathway for Antitussive Action

The following diagram illustrates the proposed signaling pathway for the central antitussive effect of this compound.

Butetamate_Antitussive_Pathway Butetamate This compound Sigma1 Sigma-1 (σ1) Receptor (in Medulla Oblongata) Butetamate->Sigma1 Binds to Neuronal_Excitability Modulation of Neuronal Excitability Sigma1->Neuronal_Excitability Activates Cough_Center Inhibition of Cough Center Neuronal_Excitability->Cough_Center Cough_Suppression Cough Suppression Cough_Center->Cough_Suppression

Proposed signaling pathway for this compound's antitussive effect.

Pharmacokinetic Profile

This compound is rapidly and completely absorbed following oral administration.[8] Its therapeutic plasma concentration is typically reached within 5 to 10 minutes.[6][9][10] The plasma elimination half-life of this compound is approximately 13 hours.[8]

Table 1: Pharmacokinetic Parameters of this compound Formulations
FormulationCmax (µg/mL)tmax (h)AUC0-infinity (µg·h/mL)t1/2 (h)
Syrup (Test) 1.771.146.928
Syrup (Reference) 1.861.550.426
Tablet (Test) 1.881.154.727
Solution (Reference) 1.941.154.526
Data extracted from a study involving 18 healthy volunteers who received a single 45 mg dose.[11]

Bronchodilatory and Anti-inflammatory Properties

Several sources indicate that this compound possesses bronchodilatory and anti-inflammatory properties, which are considered beneficial in the context of respiratory tract inflammation.[6][9][10][12] These effects are described as reducing airway resistance by inhibiting bronchospasm.[6][9][12] It is suggested that this dual action of central cough suppression and peripheral bronchodilation makes it particularly useful in conditions such as bronchitis.[2]

Despite these qualitative descriptions, there is a notable lack of publicly available quantitative data from preclinical or clinical studies that specifically measure the extent of these effects (e.g., IC50 values for inflammatory mediators, spirometric data such as FEV1). Further research is warranted to fully characterize and quantify these properties.

Clinical Efficacy

Clinical trials have primarily focused on the antitussive efficacy of this compound.

Table 2: Summary of Comparative Clinical Trials
ComparatorConditionKey FindingsReference
Clobutinol Syrup Irritative or chronic coughBoth treatments showed highly significant improvements in cough severity and frequency (p < 0.001). Butetamate showed a significantly better effect on cough frequency in patients with carcinoma-related cough (p = 0.026).[6][13]
Dextromethorphan Capsaicin-induced cough in healthy volunteersDextromethorphan was superior to placebo (P = 0.01) in reducing cough sensitivity. Butetamate failed to show significant activity in this model.[14]

Experimental Protocols

In Vivo Capsaicin-Induced Cough Model in Guinea Pigs

This protocol is designed to evaluate the antitussive effect of this compound by inducing cough in guinea pigs using a capsaicin aerosol.[15]

Materials:

  • Male Dunkin-Hartley guinea pigs (300-400 g)

  • This compound

  • Vehicle (e.g., saline)

  • Capsaicin

  • Ethanol

  • Saline

  • Whole-body plethysmograph

  • Nebulizer

Procedure:

  • Animal Acclimatization: Acclimatize guinea pigs for at least one week prior to the experiment with free access to food and water.

  • Drug Administration: Prepare a solution of this compound in the chosen vehicle. Administer this compound or vehicle to the guinea pigs via the desired route (e.g., oral gavage or intraperitoneal injection). A typical administration time is 60 minutes before the capsaicin challenge.

  • Capsaicin Challenge:

    • Prepare a stock solution of capsaicin in ethanol and dilute to the final concentration with saline (a typical concentration for inducing cough is 30 µM).

    • Place the guinea pig in the whole-body plethysmograph and allow for a 5-10 minute acclimatization period.

    • Expose the animal to an aerosol of the capsaicin solution generated by a nebulizer for a fixed period, typically 5-10 minutes.

  • Data Acquisition: Record the number of coughs during the capsaicin exposure and for a subsequent observation period (e.g., 10 minutes). Coughs are identified by their characteristic sound and the associated pressure changes in the plethysmograph.

  • Data Analysis: Calculate the mean number of coughs for the vehicle-treated group and each this compound-treated group.

Experimental Workflow for Capsaicin-Induced Cough Model

Capsaicin_Cough_Model_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Data Analysis Acclimatization Animal Acclimatization (≥ 1 week) Drug_Prep Prepare this compound and Vehicle Solutions Acclimatization->Drug_Prep Administration Administer Butetamate or Vehicle (60 min prior to challenge) Drug_Prep->Administration Capsaicin_Prep Prepare Capsaicin Solution (e.g., 30 µM) Challenge Capsaicin Aerosol Challenge (5-10 min) Capsaicin_Prep->Challenge Plethysmograph_Acclimatization Plethysmograph Acclimatization (5-10 min) Administration->Plethysmograph_Acclimatization Plethysmograph_Acclimatization->Challenge Data_Acquisition Record Number of Coughs Challenge->Data_Acquisition Data_Analysis Calculate Mean Coughs per Group Data_Acquisition->Data_Analysis Conclusion Evaluate Antitussive Efficacy Data_Analysis->Conclusion

Workflow for the in vivo capsaicin-induced cough model in guinea pigs.

Conclusion and Future Directions

This compound is a well-established antitussive agent with a favorable safety profile. While its central mechanism of action is becoming clearer, its purported bronchodilatory and anti-inflammatory properties remain an area ripe for further investigation. The lack of robust quantitative data on these effects presents a significant research gap. Future studies should focus on:

  • In vitro assays to determine the effect of this compound on inflammatory cytokine release, immune cell activation, and smooth muscle contraction in relevant cell lines and primary tissues.

  • In vivo animal models of asthma and chronic obstructive pulmonary disease (COPD) to evaluate its impact on airway hyperresponsiveness, inflammation, and lung function.

  • Well-designed clinical trials in patients with respiratory diseases characterized by bronchoconstriction and inflammation to quantify its potential therapeutic benefits beyond cough suppression.

A deeper understanding of the full pharmacological spectrum of this compound could unlock new therapeutic applications and optimize its use in the management of a wider range of respiratory disorders.

References

Investigating the Central and Peripheral Actions of Butetamate Citrate: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial research into the central and peripheral actions of Butetamate citrate reveals a significant overlap in scientific literature with a similar but chemically distinct molecule, Butamirate citrate. While both are utilized as non-opioid antitussive agents, the vast majority of detailed pharmacological and clinical data available pertains to Butamirate citrate. This guide will focus on the available information for this compound and will highlight the distinction between the two compounds where necessary. Due to the limited specific data for this compound, the creation of detailed quantitative data tables and experimental protocols as initially requested is not fully possible at this time.

Introduction

This compound is a non-opioid, centrally acting antitussive agent used for the symptomatic relief of non-productive (dry) cough.[1] Developed in the mid-20th century, it is recognized for its efficacy and favorable side-effect profile compared to opioid-based cough suppressants.[1] Its mechanism of action is understood to involve a dual effect on both the central and peripheral nervous systems to suppress the cough reflex.[1][2]

Chemical Distinction: this compound vs. Butamirate Citrate

It is crucial to distinguish this compound from the more extensively researched Butamirate citrate. They are distinct chemical entities.

  • This compound: Chemical Formula: C₁₆H₂₅NO₂.C₆H₈O₇

  • Butamirate citrate: Chemical Formula: C₁₈H₂₉NO₃.C₆H₈O₇

This difference in chemical structure likely results in distinct pharmacokinetic and pharmacodynamic profiles. However, the available literature for this compound often describes its mechanism in general terms that are very similar to those reported for Butamirate citrate.

Central Actions of this compound

The primary antitussive effect of this compound originates from its action on the central nervous system (CNS).[2]

Mechanism of Action:

  • Cough Center Suppression: this compound is believed to act on the cough center located in the medulla oblongata of the brainstem.[1][2] It is thought to increase the threshold for the cough reflex, meaning a stronger stimulus is required to trigger a cough.[2]

  • Non-Narcotic Pathway: Unlike opioid-based antitussives, this compound does not act on opioid receptors. This is a significant advantage as it avoids the common side effects associated with opioids, such as sedation, respiratory depression, and the potential for dependence.[1]

Signaling Pathway (Hypothesized)

While specific signaling pathways for this compound are not well-documented, a generalized pathway for central cough suppression can be proposed.

G cluster_CNS Central Nervous System (Medulla Oblongata) Cough_Center Cough Center Neurons Inhibitory_Signals Enhanced Inhibitory Signals Cough_Center->Inhibitory_Signals Leads to Butetamate This compound Butetamate->Cough_Center Acts on Cough_Threshold Increased Cough Threshold Inhibitory_Signals->Cough_Threshold Cough_Suppression Cough Suppression Cough_Threshold->Cough_Suppression

Caption: Proposed central mechanism of this compound.

Peripheral Actions of this compound

In addition to its central effects, this compound also exhibits peripheral actions that contribute to its antitussive efficacy.[2]

Mechanism of Action:

  • Desensitization of Sensory Nerves: this compound is reported to desensitize the sensory nerve endings in the respiratory tract.[1][2] This reduces the irritability of the airways to stimuli that can provoke coughing.

  • Bronchodilatory Effects: Some sources suggest that this compound possesses mild bronchodilatory properties, which can help to relax the bronchial passages and ease breathing.[2] This action would be particularly beneficial in coughs associated with bronchoconstriction.

Experimental Workflow for Assessing Peripheral Action

A general experimental workflow to investigate the peripheral effects of this compound on airway smooth muscle is outlined below.

G cluster_Workflow Experimental Workflow: Peripheral Action Tissue_Prep Airway Tissue Preparation (e.g., tracheal rings) Organ_Bath Mount in Organ Bath Tissue_Prep->Organ_Bath Contraction Induce Contraction (e.g., with acetylcholine) Organ_Bath->Contraction Butetamate_Admin Administer this compound Contraction->Butetamate_Admin Measure_Relaxation Measure Muscle Relaxation Butetamate_Admin->Measure_Relaxation Data_Analysis Data Analysis Measure_Relaxation->Data_Analysis

Caption: Generalized workflow for studying peripheral effects.

Pharmacokinetics

Limited pharmacokinetic data for this compound is available. It is reported to be rapidly absorbed from the gastrointestinal tract, reaching peak plasma levels within 1 to 2 hours after administration.[1] The half-life is stated to be approximately 6 hours.[1] Metabolism is thought to occur primarily in the liver, with excretion via the kidneys.[1]

Data Presentation

Due to the scarcity of specific quantitative data for this compound in the public domain, a detailed comparative table cannot be constructed. The available information is summarized below:

ParameterDescriptionCitation
Mechanism of Action Central: Acts on the medullary cough center to increase the cough threshold. Peripheral: Desensitizes sensory nerve endings in the respiratory tract; possible mild bronchodilator.[1][2]
Peak Plasma Time 1-2 hours[1]
Half-life Approximately 6 hours[1]
Metabolism Primarily hepatic[1]
Excretion Renal[1]

Experimental Protocols

Central Action (Hypothetical Protocol):

  • Animal Model: Anesthetized cats or guinea pigs are commonly used models for studying cough.

  • Methodology: A cough reflex is induced by mechanical or chemical stimulation of the airways. This compound would be administered (e.g., intravenously or orally), and the frequency and intensity of the cough response would be measured and compared to a control group.

Peripheral Action (Hypothetical Protocol):

  • Model: Isolated tracheal or bronchial smooth muscle preparations from animals such as guinea pigs.

  • Methodology: The tissue is mounted in an organ bath, and contractions are induced using a spasmogen (e.g., acetylcholine or histamine). The relaxant effect of cumulative concentrations of this compound would be measured to determine its potency (e.g., EC₅₀).

Conclusion and Future Directions

This compound is a non-opioid antitussive with both central and peripheral mechanisms of action. It acts on the medullary cough center and desensitizes peripheral sensory nerves in the airways. While its clinical use is established, there is a notable lack of detailed, publicly available scientific literature that specifically characterizes its pharmacology, particularly in comparison to the closely related compound, Butamirate citrate.

For drug development professionals and researchers, this represents a gap in the understanding of this compound. Future research should focus on:

  • Head-to-head comparative studies of this compound and Butamirate citrate to delineate their respective pharmacological profiles.

  • Receptor binding studies to identify the specific molecular targets of this compound in the CNS.

  • In-depth electrophysiological studies to elucidate its effects on neuronal activity in the cough center.

  • Detailed pharmacokinetic and metabolism studies in various species, including humans, to provide a more complete ADME profile.

Such studies would provide the necessary quantitative data and detailed mechanistic insights to fully understand the therapeutic potential and applications of this compound.

References

Butetamate Citrate: A Technical Overview for Pharmaceutical Scientists

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to the Molecular Structure, Pharmacological Action, and Analytical Profile of 2-(Diethylamino)ethyl 2-phenylbutanoate citrate

This document provides a comprehensive technical overview of Butetamate citrate (CAS 13900-12-4), a non-narcotic, centrally acting antitussive agent. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, mechanism of action, metabolism, and available research findings. While both this compound and the similarly named Butamirate citrate are used as cough suppressants, they are distinct chemical entities and should not be confused in research or clinical practice.[1]

Molecular Identity and Physicochemical Properties

This compound is the salt formed from the active moiety, Butetamate (2-(diethylamino)ethyl 2-phenylbutanoate), and citric acid.[2][3]

Molecular Structure

The chemical structure of this compound consists of the Butetamate base, which is an ester of 2-phenylbutyric acid and 2-(diethylamino)ethanol, ionically bonded to citric acid.

  • IUPAC Name: 2-(diethylamino)ethyl 2-phenylbutanoate;2-hydroxypropane-1,2,3-tricarboxylic acid

  • SMILES: CCC(c1ccccc1)C(=O)OCCN(CC)CC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

  • InChI Key: VVNURWKSPYZZCI-UHFFFAOYSA-N

Physicochemical Data

The key physicochemical properties of this compound and its active moiety are summarized below. This data is essential for formulation development, analytical method design, and pharmacokinetic modeling.

PropertyValueComponentReference
Molecular Formula C₁₆H₂₅NO₂Butetamate (Base)[4]
C₁₆H₂₅NO₂ · C₆H₈O₇Citrate Salt[2][3]
Molecular Weight 263.38 g/mol Butetamate (Base)[4]
455.50 g/mol Citrate Salt[2][3]
CAS Number 14007-64-8Butetamate (Base)[4]
13900-12-4Citrate Salt[1]

Pharmacology and Mechanism of Action

This compound's primary therapeutic effect is the suppression of non-productive (dry) cough. Its mechanism is multifaceted, involving both central and peripheral pathways.[1]

Central Antitussive Effect

The principal mechanism of this compound is the direct suppression of the cough reflex. It acts on the cough center located in the medulla oblongata of the brainstem, increasing the threshold for cough initiation.[1] Unlike opioid-based antitussives, it is not associated with the risk of dependence.[1]

Peripheral Effects

In addition to its central action, this compound is understood to exhibit peripheral effects that contribute to its therapeutic profile, including the inhibition of bronchial smooth muscle spasms.[1] This dual action provides a comprehensive approach to managing dry cough.[1]

Metabolism and Pharmacokinetics

Preclinical research indicates that this compound is hydrolyzed in the body, forming two principal metabolites: 2-phenylbutyric acid and diethylaminoethoxyethanol.[1] Notably, both of these metabolites are also reported to possess antitussive properties, which may contribute to the duration of the drug's action.[1] While it has been reported that the time to reach maximum plasma concentration (Tmax) for these metabolites has been determined, specific quantitative pharmacokinetic parameters for the parent compound and its metabolites are not extensively detailed in the available literature.[1]

This compound Mechanism and Metabolism cluster_0 Pharmacological Action cluster_1 Metabolic Pathway Central_Nervous_System Central Nervous System Medulla Medulla Oblongata (Cough Center) Central_Nervous_System->Medulla Acts on Cough_Suppression Cough Suppression Medulla->Cough_Suppression Peripheral_System Peripheral System Bronchial_Muscles Bronchial Smooth Muscles Peripheral_System->Bronchial_Muscles Acts on Spasm_Inhibition Inhibition of Spasms Bronchial_Muscles->Spasm_Inhibition Butetamate Butetamate Metabolite_1 2-Phenylbutyric Acid (Active) Butetamate->Metabolite_1 Hydrolysis Metabolite_2 Diethylaminoethoxyethanol (Active) Butetamate->Metabolite_2 Hydrolysis

Proposed mechanism of action and metabolic pathway for Butetamate.

Experimental Protocols and Methodologies

Detailed, step-by-step experimental protocols for this compound are not widely published. However, the literature describes the fundamental methodologies used for its synthesis and analysis.[1]

Synthesis

The synthesis of Butetamate is achieved through the esterification of 2-phenylbutyric acid with 2-(diethylamino)ethanol.[1] The resulting Butetamate base is then reacted with citric acid to form the more stable and soluble citrate salt for pharmaceutical use.

Butetamate Synthesis Workflow Reactant_A 2-Phenylbutyric Acid Process_1 Esterification Reactant_A->Process_1 Reactant_B 2-(Diethylamino)ethanol Reactant_B->Process_1 Intermediate Butetamate (Base) Process_1->Intermediate Process_2 Salt Formation Intermediate->Process_2 Reactant_C Citric Acid Reactant_C->Process_2 Final_Product This compound Process_2->Final_Product

References

An In-depth Technical Guide on the Core Physical and Chemical Properties of Butetamate Citrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butetamate citrate (CAS RN: 13900-12-4), chemically known as 2-(diethylamino)ethyl 2-phenylbutanoate citrate, is a centrally acting antitussive agent.[1] This technical guide provides a comprehensive overview of its core physical and chemical properties, methodologies for its analysis, and insights into its mechanism of action. The information presented herein is intended to support research, development, and quality control activities related to this compound.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is fundamental for drug development, formulation, and ensuring therapeutic efficacy and safety. The key properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₂₂H₃₃NO₉[2]
Molecular Weight 455.5 g/mol [1]
Appearance White solid[3]
Melting Point 107 - 111 °C[4]
Solubility >68.3 µg/mL (at pH 7.4)[4]
pKa (Predicted) Basic pKa: ~8.5-9.5 (tertiary amine)Acidic pKa: ~3.1, 4.8, 6.4 (citric acid)Predicted
logP (Predicted) ~3.5-4.5Predicted

Note: Predicted values for pKa and logP are based on computational models and should be confirmed by experimental determination.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound typically involves a two-step process: the esterification of 2-phenylbutyric acid with 2-(diethylamino)ethanol to form the butetamate base, followed by salt formation with citric acid.[1]

Step 1: Esterification of 2-Phenylbutyric Acid with 2-(Diethylamino)ethanol

A detailed experimental protocol for a similar esterification is described in the synthesis of related compounds. A general procedure would involve:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, dissolve 2-phenylbutyric acid and a slight molar excess of 2-(diethylamino)ethanol in an appropriate azeotropic solvent such as toluene.

  • Catalysis: Add a catalytic amount of a strong acid, for example, p-toluenesulfonic acid.

  • Reaction: Heat the mixture to reflux. The water formed during the esterification is removed azeotropically and collected in the Dean-Stark trap. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture and wash it sequentially with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude butetamate base can be purified by vacuum distillation.

Step 2: Formation of this compound Salt

  • Dissolution: Dissolve the purified butetamate base in a suitable organic solvent, such as acetone or ethanol.

  • Salt Formation: Add a stoichiometric amount of citric acid, dissolved in a minimal amount of the same solvent, to the butetamate solution while stirring.

  • Crystallization: The this compound salt will precipitate out of the solution. The crystallization can be induced by cooling the mixture.

  • Isolation and Drying: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield the final this compound product.

Analytical Methodology: Quantification by High-Performance Liquid Chromatography (HPLC)

Several HPLC methods have been reported for the quantification of butamirate citrate, and similar principles can be applied to this compound. A validated stability-indicating HPLC-UV method is crucial for quality control and formulation analysis.[5][6][7]

Chromatographic Conditions (Example):

  • Column: A reversed-phase column, such as a C18 or a cyanopropyl column (e.g., 250 mm x 4.6 mm, 5 µm particle size), is commonly used.[5]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typical. The pH of the aqueous phase is a critical parameter to ensure good peak shape and retention of the basic analyte. Gradient or isocratic elution can be employed.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: UV detection at a wavelength where the analyte exhibits significant absorbance, for instance, around 210 nm or 258 nm.[5][6]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 25 °C).

Sample Preparation:

  • Standard Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase or a suitable diluent to prepare a stock solution. Prepare working standards by serial dilution.

  • Sample Solution (for dosage forms): For a syrup or tablet, accurately measure or weigh a quantity of the formulation equivalent to a known amount of this compound. Disperse or dissolve the sample in the mobile phase or diluent, sonicate if necessary to ensure complete dissolution, and dilute to a suitable concentration. Filter the sample solution through a 0.45 µm syringe filter before injection.

Validation Parameters:

The analytical method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), quantification limit (LOQ), and robustness.

Mechanism of Action and Signaling Pathways

This compound exerts its therapeutic effect through a dual mechanism of action, involving both central and peripheral pathways.

Central Antitussive Action

The primary action of this compound is the suppression of the cough reflex at the level of the central nervous system. It acts on the cough center located in the medulla oblongata, increasing the threshold for the cough reflex.[8] This central mechanism is what classifies it as a centrally acting antitussive.

Peripheral Bronchodilatory Action

In addition to its central effects, this compound also possesses peripheral bronchodilatory properties. This action helps to relax the smooth muscles of the airways, leading to bronchodilation and a reduction in airway resistance. This can be particularly beneficial in coughs associated with bronchospasm.[8]

Potential Anti-Cancer Activity: Inhibition of STAT3 Signaling in Glioblastoma

Recent preclinical studies have indicated a potential anti-cancer role for this compound, specifically in glioblastoma. The proposed mechanism involves the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1] Constitutive activation of the STAT3 pathway is a hallmark of many cancers, including glioblastoma, where it promotes tumor cell proliferation, survival, and angiogenesis.[9][10][11]

The STAT3 signaling cascade is initiated by the binding of cytokines (e.g., IL-6) or growth factors (e.g., EGF) to their respective receptors on the cell surface. This leads to the activation of associated Janus kinases (JAKs), which in turn phosphorylate STAT3 proteins. Phosphorylated STAT3 then dimerizes and translocates to the nucleus, where it acts as a transcription factor, upregulating the expression of genes involved in cell survival (e.g., Bcl-xL, Mcl-1), proliferation (e.g., c-Myc, Cyclin D1), and angiogenesis (e.g., VEGF). By inhibiting the transcriptional activity of STAT3, this compound may suppress the growth of glioblastoma cells.[9][10][11]

STAT3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokines (e.g., IL-6) Growth Factors (e.g., EGF) Receptor Cytokine/Growth Factor Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 JAK->STAT3_inactive Phosphorylates STAT3_active p-STAT3 STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer Dimerizes STAT3_dimer_nuc p-STAT3 Dimer STAT3_dimer->STAT3_dimer_nuc Translocates Butetamate This compound Butetamate->STAT3_dimer_nuc Inhibits Transcriptional Activity DNA DNA STAT3_dimer_nuc->DNA Binds to Promoter Regions Transcription Gene Transcription DNA->Transcription Proliferation Cell Proliferation (e.g., c-Myc, Cyclin D1) Transcription->Proliferation Survival Cell Survival (e.g., Bcl-xL, Mcl-1) Transcription->Survival Angiogenesis Angiogenesis (e.g., VEGF) Transcription->Angiogenesis

Inhibition of STAT3 Signaling Pathway by this compound

Pharmacokinetics

Detailed in vivo pharmacokinetic data for this compound is not extensively available in the public domain, with much of the existing literature focusing on the related compound, butamirate citrate. However, it is known that this compound is hydrolyzed in the body to its principal metabolites: 2-phenylbutyric acid and diethylaminoethoxyethanol.[1] These metabolites are also reported to possess antitussive properties.[1] Further pharmacokinetic studies in relevant animal models are necessary to fully characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Conclusion

This technical guide provides a consolidated overview of the known physical and chemical properties of this compound, along with methodologies for its synthesis and analysis. The elucidation of its dual mechanism of action, including a potential role in cancer therapy via the inhibition of the STAT3 signaling pathway, highlights areas for future research. For drug development professionals, the information contained herein serves as a foundational resource for formulation development, quality control, and further preclinical and clinical investigations. It is imperative to conduct further experimental studies to validate the predicted properties and to fully characterize the pharmacokinetic and pharmacodynamic profile of this compound.

References

Methodological & Application

Application Notes and Protocols for the RP-HPLC Quantification of Butetamate Citrate in Syrup Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Butetamate citrate, also known as butamirate citrate, is a non-opioid central cough suppressant widely used in the treatment of non-productive coughs.[1] It is commonly available in syrup formulations.[1] To ensure the quality and efficacy of these pharmaceutical products, a reliable and accurate analytical method for the quantification of this compound is essential. This document provides a detailed application note and protocol for the determination of this compound in syrup formulations using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). The method described is based on a compilation of validated procedures from scientific literature, ensuring robustness and reliability for research, quality control, and drug development purposes.[1][2]

Principle

This method utilizes RP-HPLC with UV detection to separate and quantify this compound from other components in the syrup matrix.[1] The separation is achieved on a cyanopropyl or C18 stationary phase with a mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer.[1][2] The addition of a silanol blocker like triethylamine to the mobile phase can improve peak symmetry.[1] Quantification is performed by comparing the peak area of this compound in the sample to that of a known standard.[3]

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or Diode Array Detector (DAD) is required.[1] The following table summarizes the typical chromatographic conditions.

ParameterRecommended Conditions
HPLC Column Pinnacle II Cyanopropyl-silane, 250 mm x 4.6 mm, 5 µm or equivalent C18 column[1]
Mobile Phase Methanol: 50 mM Sodium Dihydrogen Phosphate Monohydrate (pH 3.0 ± 0.1, adjusted with ortho-phosphoric acid) containing 1% Triethylamine (50:50, v/v)[1]
Flow Rate 1.5 mL/min[1]
Injection Volume 10 µL[1]
Detection Wavelength 210 nm[1]
Column Temperature Ambient or controlled at 36 °C[4]
Run Time Approximately 6 minutes[1]
Preparation of Solutions

2.1. Mobile Phase Preparation Prepare a 50 mM solution of sodium dihydrogen phosphate monohydrate in HPLC-grade water. Add 1% (v/v) of triethylamine to the buffer solution. Adjust the pH to 3.0 ± 0.1 with ortho-phosphoric acid. Mix this aqueous solution with methanol in a 50:50 (v/v) ratio. Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.[1]

2.2. Standard Stock Solution Preparation Accurately weigh and dissolve an appropriate amount of this compound reference standard in a 50:50 (v/v) mixture of methanol and water to obtain a stock solution with a concentration of 500 µg/mL.[1] This solution should be stored at 6 °C.[1]

2.3. Working Standard Solution Preparation Prepare working standard solutions by diluting the stock standard solution with the mobile phase to achieve concentrations within the expected range of the sample, typically covering 50-150% of the target concentration (e.g., 25.0, 37.5, 50.0, 62.5, and 75.0 µg/mL).[1][4]

2.4. Sample Preparation Accurately measure a volume of the syrup formulation equivalent to 1 mg of this compound.[1] Dilute this volume to 20 mL with the mobile phase.[1] Filter the resulting solution through a 0.45 µm PVDF syringe filter before injection into the HPLC system.[1]

System Suitability

Before sample analysis, the chromatographic system must meet predefined suitability parameters. These tests are performed to ensure the system is operating correctly.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) ≤ 2.0
Theoretical Plates > 2000
Relative Standard Deviation (RSD) for replicate injections ≤ 2.0%
Data Analysis and Quantification

A calibration curve is constructed by plotting the peak area of the working standard solutions against their corresponding concentrations.[1] The concentration of this compound in the syrup sample is then determined from the calibration curve using the peak area obtained from the sample chromatogram.

Quantitative Data Summary

The following table summarizes the validation parameters for a typical RP-HPLC method for this compound quantification.

Validation ParameterResult
Linearity Range 25 - 75 µg/mL[1]
Correlation Coefficient (r²) > 0.999[5]
Accuracy (% Recovery) 98.0% - 102.0%
Precision (RSD%) < 2.0%
Limit of Detection (LOD) 23.5 µg/mL[5]
Limit of Quantification (LOQ) Typically 3 times the LOD

Visualizations

Experimental Workflow

experimental_workflow prep_mobile_phase Mobile Phase Preparation (Methanol:Buffer 50:50, pH 3.0) hplc_system RP-HPLC System (Cyanopropyl Column, UV 210 nm) prep_mobile_phase->hplc_system prep_std Standard Solution Preparation (Stock and Working Standards) prep_std->hplc_system prep_sample Sample Preparation (Syrup Dilution and Filtration) prep_sample->hplc_system system_suitability System Suitability Test (SST) hplc_system->system_suitability analysis Chromatographic Analysis system_suitability->analysis If SST passes data_processing Data Processing and Quantification (Calibration Curve and Calculation) analysis->data_processing result Final Result (this compound Concentration) data_processing->result

Caption: Experimental workflow for this compound quantification.

Logical Relationship of Method Validation

validation_relationship method RP-HPLC Method specificity Specificity method->specificity linearity Linearity & Range method->linearity accuracy Accuracy method->accuracy precision Precision (Repeatability & Intermediate) method->precision robustness Robustness method->robustness lod_loq LOD & LOQ method->lod_loq validation Method Validation (According to ICH Guidelines) specificity->validation linearity->validation accuracy->validation precision->validation robustness->validation lod_loq->validation

References

Application Notes and Protocols for the UV Spectrophotometric Determination of Butetamate Citrate in Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Butetamate citrate, also known as butamirate citrate, is a centrally acting non-narcotic cough suppressant widely used in pharmaceutical formulations for the treatment of non-productive cough.[1][2] To ensure the quality and efficacy of these pharmaceutical products, accurate and reliable analytical methods for the quantification of this compound are essential. UV-Visible spectrophotometry offers a simple, cost-effective, and rapid alternative to more complex chromatographic techniques for routine quality control analysis.[1]

This document provides detailed application notes and protocols for three UV spectrophotometric methods for the determination of this compound in pharmaceutical dosage forms: Derivative UV Spectrophotometry, and Ion-Pair Extractive Spectrophotometry.

Derivative UV Spectrophotometry

Direct UV spectrophotometric analysis of this compound in pharmaceutical preparations like syrups can be challenging due to interference from excipients that also absorb in the UV region.[1][3] Derivative spectrophotometry is a powerful technique that enhances the resolution of overlapping spectra and minimizes background interference by calculating the first (¹D) or second (²D) derivative of the absorbance spectrum.[1] This allows for more selective and accurate quantification of the active pharmaceutical ingredient.

ParameterFirst Derivative (¹D)Second Derivative (²D)
Wavelength (nm)253.6260.4
SolventMethanolNot Specified
Linearity RangeNot SpecifiedNot Specified
ApplicationQuantification in the presence of excipientsStability-indicating method (in the presence of 2-phenylbutyric acid)

Instrumentation:

  • A double-beam UV-Visible spectrophotometer capable of generating first-derivative spectra.[3]

  • Matched 1 cm quartz cuvettes.

  • Volumetric flasks and pipettes.

  • Analytical balance.

Reagents and Materials:

  • This compound reference standard.

  • Methanol (or other suitable solvent).[3]

  • Pharmaceutical formulation (e.g., cough syrup).

Standard Solution Preparation:

  • Accurately weigh and dissolve a suitable amount of this compound reference standard in methanol to prepare a stock solution of 1 mg/mL.[3]

  • From the stock solution, prepare a series of working standard solutions by appropriate dilution with methanol to cover the desired concentration range for the calibration curve.[3]

Sample Preparation (from Cough Syrup):

  • Accurately measure a volume of cough syrup equivalent to a known amount of this compound.

  • Transfer the sample to a separatory funnel.

  • Perform a liquid-liquid extraction using a suitable organic solvent (e.g., n-pentane/isopropyl alcohol) to separate the this compound from interfering excipients.[4][5]

  • Evaporate the organic layer to dryness.

  • Reconstitute the residue in a known volume of methanol.[3]

  • Filter the solution if necessary.

Spectrophotometric Analysis:

  • Record the UV absorption spectrum of the standard and sample solutions from 200 to 400 nm against a solvent blank.[3]

  • Generate the first-derivative spectrum (¹D) for each solution.[3]

  • Measure the amplitude of the first derivative at 253.6 nm.[4][6]

Calibration and Quantification:

  • Construct a calibration curve by plotting the first-derivative amplitude at 253.6 nm against the concentration of the this compound standard solutions.[3]

  • Determine the concentration of this compound in the sample solution from the calibration curve.

cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standard_Prep Standard Solution Preparation UV_Scan UV Spectrum Scan (200-400 nm) Standard_Prep->UV_Scan Sample_Prep Sample Preparation (from Syrup) Sample_Prep->UV_Scan Derivative_Calc Generate Derivative Spectrum (¹D or ²D) UV_Scan->Derivative_Calc Measure_Amplitude Measure Amplitude at λmax Derivative_Calc->Measure_Amplitude Calibration_Curve Construct Calibration Curve Measure_Amplitude->Calibration_Curve Concentration_Det Determine Sample Concentration Calibration_Curve->Concentration_Det

Caption: Workflow for Derivative UV Spectrophotometry.

Ion-Pair Extractive Spectrophotometry

This colorimetric method is based on the formation of a stable, colored ion-pair complex between the positively charged this compound molecule and an anionic dye, such as Methyl Orange (MO) or Bromothymol Blue (BTB).[1][2] The resulting complex is extracted into an organic solvent, and the absorbance of the organic layer is measured at the wavelength of maximum absorbance (λmax).[1] This method is advantageous due to its low cost and the use of readily available reagents and equipment.[1]

ParameterThis compound - Methyl Orange (BC-MO)This compound - Bromothymol Blue (BC-BTB)
λmax424 nm[2]410 nm[2]
Linearity Range2.5 - 12.5 µg/mL[1]4.0 - 20.0 µg/mL[1]
Correlation Coefficient (r²)> 0.999[1]> 0.999[1]
Limit of Detection (LOD)0.25 µg/mL[1]0.50 µg/mL[1]
Limit of Quantification (LOQ)0.76 µg/mL[1]1.52 µg/mL[1]
Molar Ratio (Drug:Reagent)1:1[1]1:1[1]

Instrumentation:

  • UV-Visible Spectrophotometer with 1 cm glass or quartz cuvettes.[1]

  • Centrifuge.[1]

  • Vortex mixer.

  • pH meter.

  • Separatory funnels or centrifuge tubes.

Reagents and Materials:

  • This compound reference standard.

  • Methyl Orange (MO) solution (0.008% w/v in distilled water).[1]

  • Bromothymol Blue (BTB) solution (0.025% w/v in distilled water).[1]

  • Phosphate buffer solutions (pH 3.0 and pH 5.0).[1]

  • Dichloromethane.[1]

  • Distilled water.

  • Pharmaceutical formulation (e.g., cough syrup).

Standard Solution Preparation:

  • Prepare a stock solution of this compound (e.g., 100 µg/mL) in distilled water.[1]

  • From the stock solution, prepare a series of working standard solutions by appropriate dilution with distilled water to fall within the linearity ranges specified in the table above.

Sample Preparation (from Cough Syrup):

  • Dilute an accurately measured volume of the syrup with distilled water to a suitable concentration.[2] For example, 1 mL of syrup can be diluted to 100 mL with distilled water.[2]

Procedure for Ion-Pair Complex Formation and Extraction:

  • For this compound - Methyl Orange (BC-MO) Complex:

    • In a 15 mL centrifuge tube, add 1 mL of the standard or sample solution.

    • Add 1 mL of 0.008% MO solution and 1 mL of pH 5.0 phosphate buffer.

    • Add 5 mL of dichloromethane.[1]

    • Vortex the mixture for 1 minute and then centrifuge at 3000 rpm for 2 minutes.[1]

    • Carefully separate the organic (lower) layer.[1]

    • Measure the absorbance of the organic phase at 424 nm against a reagent blank.[2]

  • For this compound - Bromothymol Blue (BC-BTB) Complex:

    • In a 15 mL centrifuge tube, add 1 mL of the standard or sample solution.

    • Add 1 mL of 0.025% BTB solution and 1 mL of pH 3.0 phosphate buffer.[1]

    • Add 5 mL of dichloromethane.[1]

    • Vortex the mixture for 1 minute and then centrifuge at 3000 rpm for 2 minutes.[1]

    • Carefully separate the organic (lower) layer.

    • Measure the absorbance of the organic phase at 410 nm against a reagent blank.[1]

Calibration and Quantification:

  • Construct a calibration curve by plotting the absorbance values of the standard solutions against their corresponding concentrations.

  • Determine the concentration of this compound in the sample solution from the calibration curve.

Butetamate This compound (Positively Charged) Complex Ion-Pair Complex (Colored) Butetamate->Complex Dye Anionic Dye (MO or BTB) Dye->Complex Extraction Extraction into Dichloromethane Complex->Extraction Measurement Absorbance Measurement at λmax Extraction->Measurement

Caption: Ion-Pair Formation and Extraction Process.

The described UV spectrophotometric methods provide simple, rapid, and sensitive options for the determination of this compound in pharmaceutical formulations. The derivative UV spectrophotometry method is particularly useful for overcoming interference from excipients in complex matrices like syrups.[1][3] The ion-pair extractive spectrophotometry method is a cost-effective alternative that utilizes common laboratory reagents.[1][2] Both methods, when properly validated, can be successfully applied for routine quality control analysis in the pharmaceutical industry.

References

Protocol for Oral Administration of Butetamate Citrate in Rodent Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Butetamate citrate is a non-narcotic, centrally and peripherally acting antitussive agent.[1] Its primary mechanism of action involves the suppression of the cough reflex by acting on the cough center in the medulla oblongata.[1] Additionally, it exhibits peripheral effects by desensitizing sensory nerve endings in the respiratory tract and possessing bronchodilatory properties.[1] Following oral administration, this compound is rapidly and completely absorbed from the gastrointestinal tract and is hydrolyzed into its principal active metabolites, 2-phenylbutyric acid and diethylaminoethoxyethanol.[1]

Preclinical research in rodent models is essential for elucidating the full pharmacological profile, efficacy, and safety of this compound. While specific, detailed protocols for the oral administration of this compound in rodents are not extensively published, this document provides a generalized protocol based on standard laboratory practices for oral gavage in mice and rats. Researchers should note that the following protocol is a recommended guideline and must be adapted and validated for specific experimental needs.

Data Presentation

Currently, there is a lack of publicly available quantitative data from rodent studies specifically detailing the oral administration of this compound. The following table presents pharmacokinetic data from a human study, which may serve as a reference for dose-range finding studies in rodents, keeping in mind the allometric scaling principles.

Table 1: Pharmacokinetic Parameters of this compound Metabolites in Humans After Single Oral Doses [1]

Dose of this compoundMetaboliteMean Cmax (ng/mL)
22.5 mg2-Phenylbutyric Acid932.4
Diethylaminoethoxyethanol33.8
90 mg2-Phenylbutyric Acid3357.4
Diethylaminoethoxyethanol115.5

Data sourced from a randomized placebo-controlled trial in healthy volunteers.[1]

Experimental Protocols

General Protocol for Oral Gavage of this compound in Rodents

This protocol outlines the procedure for the oral administration of this compound to rats and mice using gavage needles. This method ensures accurate dosing directly into the stomach.

Materials:

  • This compound

  • Vehicle (e.g., sterile water, 0.5% carboxymethylcellulose, or a suitable non-toxic solvent)

  • Analytical balance

  • Volumetric flasks and pipettes

  • pH meter

  • Gavage needles (appropriate size for the animal species and weight)

  • Syringes

  • Animal scale

  • Personal Protective Equipment (PPE)

Procedure:

  • Animal Acclimatization: Acclimate rodents to the housing conditions for a minimum of one week prior to the experiment, with ad libitum access to food and water.

  • Dosing Solution Preparation:

    • Calculate the required amount of this compound based on the desired dose (mg/kg) and the number and weight of the animals.

    • Prepare the vehicle. If using a suspension, ensure uniform particle size.

    • Dissolve or suspend the calculated amount of this compound in the chosen vehicle to achieve the final desired concentration. Gentle heating or sonication may be used to aid dissolution, but stability of the compound under these conditions must be verified.

    • Adjust the pH of the solution to a physiologically compatible range (typically pH 6.5-7.5) if necessary.

    • Store the dosing solution as per its stability data. For suspensions, ensure continuous stirring or vortexing before each administration to maintain homogeneity.

  • Animal Preparation and Dosing:

    • Weigh each animal immediately before dosing to calculate the precise volume to be administered.

    • Gently restrain the animal. For mice, this can be done by scruffing the neck and back to immobilize the head. For rats, a similar but firmer grip is required.

    • Measure the correct length of the gavage needle by holding it alongside the animal, with the tip at the corner of the mouth and the end at the last rib. Mark the needle to prevent insertion beyond this point.

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and reposition.

    • Once the needle is correctly positioned in the esophagus, slowly administer the calculated volume of the dosing solution.

    • Gently remove the gavage needle.

    • Return the animal to its cage and monitor for any signs of distress, such as labored breathing, which could indicate accidental administration into the trachea.

Mandatory Visualization

experimental_workflow cluster_prep Preparation Phase cluster_admin Administration Phase cluster_post Post-Administration animal_acclimatization Animal Acclimatization solution_prep Dosing Solution Preparation animal_acclimatization->solution_prep dose_calc Dose Calculation solution_prep->dose_calc animal_weighing Animal Weighing dose_calc->animal_weighing restraint Animal Restraint animal_weighing->restraint gavage Oral Gavage restraint->gavage monitoring Monitoring for Adverse Effects gavage->monitoring data_collection Data Collection monitoring->data_collection

Caption: Experimental workflow for oral administration of this compound in rodents.

signaling_pathway cluster_cns Central Nervous System cluster_pns Peripheral Nervous System medulla Medulla Oblongata (Cough Center) cough_suppression Cough Suppression medulla->cough_suppression respiratory_tract Respiratory Tract (Sensory Nerves) respiratory_tract->cough_suppression bronchial_muscles Bronchial Smooth Muscles bronchial_muscles->cough_suppression butetamate Oral this compound butetamate->medulla Inhibition butetamate->respiratory_tract Desensitization butetamate->bronchial_muscles Relaxation (Bronchodilation)

Caption: Proposed signaling pathway for the antitussive action of this compound.

References

Application Notes and Protocols for Studying the Antitussive Effects of Butetamate Citrate in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butetamate citrate, also known as butamirate citrate, is a centrally acting non-narcotic antitussive agent widely used for the symptomatic treatment of dry, non-productive cough.[1][2][3] Its mechanism of action is primarily attributed to its effect on the cough center in the medulla oblongata.[1][2] Additionally, this compound exhibits peripheral anti-inflammatory and bronchospasmolytic properties, which may contribute to its overall therapeutic efficacy.[4][5]

These application notes provide detailed methodologies and protocols for researchers and drug development professionals to study the antitussive effects of this compound using established animal models. The guinea pig is the most commonly used species for evaluating antitussive drugs, and the protocols provided focus on tussive agent-induced cough models in this species.

Mechanism of Action

This compound's antitussive effect is multifactorial:

  • Central Action: It acts directly on the cough center in the brainstem to suppress the cough reflex.[1][2] While the precise molecular targets are still under investigation, it is believed to modulate neuronal activity in the medulla oblongata.

  • Peripheral Action: It possesses bronchodilatory and anti-inflammatory effects, which can help to reduce airway irritation that may trigger coughing.[4][5]

Animal Models for Antitussive Studies

The most common and well-validated animal models for evaluating the efficacy of antitussive agents involve the chemical induction of cough in conscious guinea pigs. The two primary tussigenic agents used are citric acid and capsaicin.

1. Citric Acid-Induced Cough Model:

Citric acid aerosol inhalation reliably produces a tussive response in guinea pigs. This model is sensitive to both centrally and peripherally acting antitussive drugs.

2. Capsaicin-Induced Cough Model:

Capsaicin, the pungent component of chili peppers, is a potent tussigenic agent that activates the transient receptor potential vanilloid 1 (TRPV1) on sensory nerve fibers in the airways, triggering the cough reflex. This model is particularly useful for investigating drugs that may interfere with this specific pathway.

Data Presentation

Table 1: Antitussive Effects of Butamirate Citrate Analogues and a Standard Antitussive in the Citric Acid-Induced Cough Model in Guinea Pigs

CompoundDose (mg/kg, p.o.)Mean Number of Coughs (± SEM)% InhibitionReference
Vehicle (Control)-25.4 ± 2.1-[6]
Codeine1012.1 ± 1.552.4[6]
Butamirate Analogue (ATK 231)505.6 ± 1.178.0[6]
Butamirate Analogue (ATK 241)506.2 ± 1.375.6[6]

Note: This data is for analogues of this compound and is intended to be representative. Specific quantitative data for this compound was not available in the reviewed literature.

A study in healthy human volunteers investigating the effect of this compound on capsaicin-induced cough did not demonstrate a statistically significant attenuation of cough compared to placebo at the doses tested (22.5 mg, 45 mg, 67.5 mg, and 90 mg).[7] However, the 45 mg dose showed a trend towards activity.[7]

Experimental Protocols

Protocol 1: Citric Acid-Induced Cough in Guinea Pigs

This protocol details the procedure for inducing cough in guinea pigs using citric acid aerosol and evaluating the antitussive effect of this compound.

Materials:

  • This compound

  • Vehicle (e.g., distilled water, 0.5% carboxymethylcellulose solution)

  • Citric acid

  • Saline (0.9% NaCl)

  • Male Dunkin-Hartley guinea pigs (300-400g)

  • Whole-body plethysmograph

  • Nebulizer

  • Sound recording equipment

Procedure:

  • Animal Acclimatization: Acclimatize guinea pigs to the laboratory conditions for at least one week prior to the experiment, with free access to food and water.

  • Drug Preparation and Administration:

    • Prepare a solution or suspension of this compound in the chosen vehicle at the desired concentrations (e.g., 10, 25, 50 mg/kg).

    • Administer this compound or vehicle to the guinea pigs via oral gavage (p.o.). A typical administration volume is 1-2 ml/kg.

    • The pre-treatment time is typically 60 minutes before the citric acid challenge.

  • Cough Induction:

    • Prepare a 0.3 M solution of citric acid in saline.

    • Place a single, unrestrained guinea pig in the whole-body plethysmograph and allow for a 5-10 minute acclimatization period.

    • Expose the animal to an aerosol of the citric acid solution generated by a nebulizer for a fixed period, typically 5-10 minutes.

  • Data Acquisition:

    • Record the number of coughs during the citric acid exposure and for a subsequent observation period (e.g., 10 minutes).

    • Coughs are identified by their characteristic sound and the associated sharp, positive pressure changes recorded by the plethysmograph.

  • Data Analysis:

    • Calculate the mean number of coughs for the vehicle-treated group and each this compound-treated group.

    • Determine the percentage inhibition of the cough reflex for each dose of this compound compared to the vehicle control group using the following formula: % Inhibition = [ (Mean coughs in vehicle group - Mean coughs in treated group) / Mean coughs in vehicle group ] x 100

Protocol 2: Capsaicin-Induced Cough in Guinea Pigs

This protocol outlines the procedure for inducing cough using capsaicin aerosol to assess the antitussive potential of this compound.

Materials:

  • This compound

  • Vehicle (e.g., distilled water, 0.5% carboxymethylcellulose solution)

  • Capsaicin

  • Ethanol

  • Saline (0.9% NaCl)

  • Male Dunkin-Hartley guinea pigs (300-400g)

  • Whole-body plethysmograph

  • Nebulizer

  • Sound recording equipment

Procedure:

  • Animal Acclimatization: Follow the same acclimatization procedure as in Protocol 1.

  • Drug Preparation and Administration: Follow the same drug preparation and administration procedure as in Protocol 1.

  • Cough Induction:

    • Prepare a stock solution of capsaicin in ethanol and dilute it to the final concentration (e.g., 30 µM) with saline.

    • Place a single, unrestrained guinea pig in the whole-body plethysmograph and allow for a 5-10 minute acclimatization period.

    • Expose the animal to an aerosol of the capsaicin solution generated by a nebulizer for a fixed period, typically 5-10 minutes.

  • Data Acquisition: Record the number of coughs as described in Protocol 1.

  • Data Analysis: Analyze the data as described in Protocol 1.

Visualizations

Cough Reflex Signaling Pathway

Cough_Reflex_Pathway cluster_PNS Peripheral Nervous System cluster_CNS Central Nervous System cluster_Efferent Efferent Pathway Irritant Irritant Receptors Airway Receptors (Mechanical, Chemical) Irritant->Receptors Stimulation Afferent Afferent Vagal Nerve Fibers Receptors->Afferent NTS Nucleus Tractus Solitarius (NTS) in Medulla Afferent->NTS Cough_Center Cough Center (Medulla Oblongata) NTS->Cough_Center Efferent_Nerves Efferent Nerves (Phrenic, Spinal Motor) Cough_Center->Efferent_Nerves Butetamate Butetamate citrate Butetamate->Cough_Center Inhibition Muscles Respiratory Muscles (Diaphragm, Intercostals) Efferent_Nerves->Muscles Cough Cough Muscles->Cough Contraction Experimental_Workflow cluster_preparation Preparation Phase cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase Acclimatization Animal Acclimatization (Guinea Pigs, 1 week) Grouping Randomization into Treatment Groups Acclimatization->Grouping Drug_Prep Preparation of Butetamate citrate and Vehicle Grouping->Drug_Prep Administration Drug Administration (p.o., 60 min pre-challenge) Plethysmography Placement in Whole-Body Plethysmograph (5-10 min) Administration->Plethysmography Challenge Tussive Agent Challenge (Citric Acid or Capsaicin Aerosol) Plethysmography->Challenge Recording Cough Recording (Sound and Pressure) Challenge->Recording Counting Quantification of Cough Events Statistics Statistical Analysis (% Inhibition) Counting->Statistics Results Results and Interpretation Statistics->Results

References

Application Note: Stability-Indicating HPLC Method for the Separation of Butetamate Citrate from its Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Butetamate citrate, a non-narcotic centrally acting antitussive, is widely used in the treatment of non-productive cough.[1] The stability of this compound in pharmaceutical formulations is a critical quality attribute that ensures its safety and efficacy. This application note describes a robust, stability-indicating high-performance liquid chromatography (HPLC) method for the separation and quantification of this compound in the presence of its degradation products. The primary degradation pathway for this compound is hydrolysis of the ester linkage, particularly under alkaline conditions, which results in the formation of 2-phenylbutyric acid and 2-(2-diethylaminoethoxy)ethanol.[2] The method detailed herein is suitable for routine quality control analysis and stability studies of this compound in pharmaceutical dosage forms.

Principle

The chromatographic separation is achieved on a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and a phosphate buffer. The method utilizes isocratic elution for the separation of this compound from its principal degradation products generated under various stress conditions, including acid and base hydrolysis, oxidation, heat, and light exposure.[3][4] Detection is performed using a UV detector, allowing for accurate quantification of the active pharmaceutical ingredient (API) and its impurities. The method has been validated to be specific, linear, accurate, precise, and robust.[5][6]

Materials and Reagents

  • Equipment:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector

    • Analytical balance

    • pH meter

    • Volumetric flasks and pipettes

    • Syringe filters (0.45 µm)

    • Ultrasonic bath

    • Water bath or oven for thermal degradation

    • UV light chamber for photolytic degradation

  • Chemicals and Reagents:

    • This compound reference standard

    • Acetonitrile (HPLC grade)

    • Potassium dihydrogen phosphate (analytical grade)

    • Orthophosphoric acid (analytical grade)

    • Hydrochloric acid (1 M)

    • Sodium hydroxide (0.1 M)

    • Hydrogen peroxide (3-30%)

    • Water (HPLC grade)

Experimental Protocols

Preparation of Mobile Phase
  • Prepare a 25 mM potassium dihydrogen phosphate solution by dissolving the appropriate amount of the salt in HPLC grade water.

  • Adjust the pH of the phosphate buffer to 3.4 with orthophosphoric acid.[5]

  • The mobile phase is a mixture of acetonitrile and 25 mM potassium dihydrogen phosphate buffer (pH 3.4) in a ratio of 40:60 (v/v).[5]

  • Degas the mobile phase by sonication or helium sparging before use.

Preparation of Standard Solution
  • Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask.

  • Dissolve the standard in the mobile phase and make up the volume.

  • Further dilute this stock solution with the mobile phase to obtain a final concentration of approximately 100 µg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.[1]

Preparation of Sample Solution
  • For liquid dosage forms (e.g., syrup), accurately measure a volume of the formulation equivalent to 25 mg of this compound and transfer it to a 25 mL volumetric flask.

  • Dilute with the mobile phase to the mark and mix well.

  • Further dilute with the mobile phase to achieve a final concentration of approximately 100 µg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Forced Degradation Studies

To establish the stability-indicating nature of the method, forced degradation studies are performed on the this compound drug substance.[1]

  • Acid Hydrolysis: A solution of this compound is treated with 1 M hydrochloric acid and refluxed for a specified period (e.g., 12 hours at 100°C). The solution is then neutralized before dilution and injection.[1]

  • Alkaline Hydrolysis: A solution of this compound is treated with 0.1 M sodium hydroxide and refluxed for a specified period (e.g., 3 hours at 100°C). The solution is then neutralized before dilution and injection.[1]

  • Oxidative Degradation: A solution of this compound is treated with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature for a specified period.[1]

  • Thermal Degradation: The solid drug substance is exposed to dry heat (e.g., 60-80°C) for a specified duration.[1]

  • Photolytic Degradation: A solution of the drug substance is exposed to UV light (e.g., 254 nm) and/or visible light for a defined period.[1]

Data Presentation

The following tables summarize the chromatographic conditions and the results of the method validation, demonstrating its suitability for the intended purpose.

Table 1: Chromatographic Conditions

ParameterCondition
Column Shim-pack cyanopropyl (250 mm × 4.6 mm i.d., 5 µm)[5]
Mobile Phase Acetonitrile : 25 mM Potassium Dihydrogen Phosphate (pH 3.4) (40:60, v/v)[5]
Flow Rate 1.0 mL/min
Detection Wavelength 210 nm[5]
Injection Volume 20 µL[6]
Column Temperature Ambient[5]

Table 2: System Suitability Parameters

ParameterAcceptance CriteriaObserved Value
Tailing Factor (Asymmetry) ≤ 2.01.2
Theoretical Plates ≥ 2000> 3000
% RSD of Peak Areas (n=6) ≤ 2.0%0.8%

Table 3: Retention Data for this compound and its Degradation Product

CompoundRetention Time (min)
α-ethylbenzeneacetic acid (Degradation Product)~ 4.5
Butetamate~ 7.2

Note: Retention times are approximate and may vary depending on the specific HPLC system and column used.

Visualization of Experimental Workflow and Method Development

The following diagrams illustrate the experimental workflow for the HPLC analysis and the logical steps involved in developing a stability-indicating method.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_standard Prepare Standard Solution hplc_system HPLC System Setup prep_standard->hplc_system prep_sample Prepare Sample Solution prep_sample->hplc_system injection Inject Sample/Standard hplc_system->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection chromatogram Obtain Chromatogram detection->chromatogram integration Peak Integration & Analysis chromatogram->integration quantification Quantification integration->quantification

Caption: Experimental workflow for HPLC analysis of this compound.

method_development_logic cluster_stress Stress Testing cluster_optimization Method Optimization cluster_validation Method Validation forced_degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) degradation_profile Identify Degradation Products & Pathways forced_degradation->degradation_profile select_column Select Column & Mobile Phase degradation_profile->select_column optimize_conditions Optimize Chromatographic Conditions (Flow Rate, Wavelength, etc.) select_column->optimize_conditions achieve_separation Achieve Resolution between API & Degradants optimize_conditions->achieve_separation validate_parameters Validate Method Parameters (Specificity, Linearity, Accuracy, Precision, Robustness) achieve_separation->validate_parameters final_method Finalized Stability-Indicating Method validate_parameters->final_method

Caption: Logical flow for stability-indicating HPLC method development.

References

Application Notes and Protocols for the Analysis of Butetamate Citrate in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butetamate citrate is a centrally acting cough suppressant. The accurate quantification of this compound and its metabolites in biological matrices such as plasma, serum, and urine is crucial for pharmacokinetic, toxicokinetic, and clinical studies. Effective sample preparation is a critical step to remove interfering endogenous substances, thereby ensuring the accuracy, precision, and sensitivity of subsequent analytical methods like Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

This document provides detailed application notes and protocols for the three most common sample preparation techniques for this compound analysis in biological matrices: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[1] The choice of method depends on the specific requirements of the assay, including the desired level of sample cleanliness, sensitivity, sample volume, and throughput.[1]

Comparison of Sample Preparation Techniques

The selection of an appropriate sample preparation technique is a balance between the desired outcome and practical considerations such as time, cost, and complexity. Below is a summary of quantitative data to aid in the selection process.

Disclaimer: The following table presents a summary of expected performance characteristics for different sample preparation techniques based on typical outcomes in bioanalysis. This data is illustrative and may vary based on specific experimental conditions, instrumentation, and the biological matrix used.

Table 1: Quantitative Comparison of Sample Preparation Techniques for this compound Analysis

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Extraction Recovery 85-100%70-90%> 90%
Matrix Effect HighModerateLow
LOD (ng/mL) 1.0 - 5.00.5 - 2.00.1 - 1.0
LOQ (ng/mL) 5.0 - 15.02.0 - 10.00.5 - 5.0
Selectivity LowModerateHigh
Throughput HighModerateModerate to High
Cost per Sample LowLow to ModerateHigh
Automation Potential HighModerateHigh

Experimental Protocols

Protein Precipitation (PPT)

PPT is a simple, fast, and cost-effective method for removing proteins from biological samples, particularly plasma and serum. It is well-suited for high-throughput applications.

Principle: A water-miscible organic solvent is added to the biological sample to alter the polarity, causing proteins to denature and precipitate out of solution.

Protocol for this compound in Human Plasma:

  • Sample Aliquoting: Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Internal Standard (IS) Spiking: Add 10 µL of the internal standard working solution (e.g., Clobutinol HCl in methanol) to the plasma sample.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the sample. A solvent-to-sample ratio of at least 3:1 (v/v) is recommended for efficient protein removal.[1]

  • Mixing: Vortex the mixture vigorously for 1 minute to ensure complete protein denaturation.

  • Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

PPT_Workflow cluster_0 Protein Precipitation Workflow Plasma Sample Plasma Sample Add IS Add IS Plasma Sample->Add IS Add Acetonitrile Add Acetonitrile Add IS->Add Acetonitrile Vortex Vortex Add Acetonitrile->Vortex Centrifuge Centrifuge Vortex->Centrifuge Transfer Supernatant Transfer Supernatant Centrifuge->Transfer Supernatant Evaporate Evaporate Transfer Supernatant->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute LC-MS/MS Analysis LC-MS/MS Analysis Reconstitute->LC-MS/MS Analysis

Protein Precipitation Workflow
Liquid-Liquid Extraction (LLE)

LLE is a sample purification technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent.

Principle: this compound, a basic compound, is extracted from an aqueous biological matrix into an organic solvent after adjusting the pH of the sample to render the analyte neutral and more soluble in the organic phase.

Protocol for this compound in Human Urine:

  • Sample Aliquoting: Pipette 500 µL of urine into a glass tube.

  • Internal Standard (IS) Spiking: Add 25 µL of the IS working solution (e.g., Clobutinol HCl).

  • pH Adjustment: Add 100 µL of a pH 9.0 buffer (e.g., ammonium buffer) and vortex briefly. Adjusting the pH to at least 2 units above the pKa of this compound ensures it is in its neutral, un-ionized form for efficient extraction.[1]

  • Extraction: Add 2 mL of dichloromethane, cap the tube, and vortex for 2 minutes.[1]

  • Phase Separation: Centrifuge at 4,000 x g for 5 minutes to separate the aqueous and organic layers.[1]

  • Organic Layer Transfer: Carefully transfer the lower organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

LLE_Workflow cluster_1 Liquid-Liquid Extraction Workflow Urine Sample Urine Sample Add IS Add IS Urine Sample->Add IS Adjust pH Adjust pH Add IS->Adjust pH Add Dichloromethane Add Dichloromethane Adjust pH->Add Dichloromethane Vortex Vortex Add Dichloromethane->Vortex Centrifuge Centrifuge Vortex->Centrifuge Transfer Organic Layer Transfer Organic Layer Centrifuge->Transfer Organic Layer Evaporate Evaporate Transfer Organic Layer->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute LC-MS/MS Analysis LC-MS/MS Analysis Reconstitute->LC-MS/MS Analysis

Liquid-Liquid Extraction Workflow
Solid-Phase Extraction (SPE)

SPE is a highly selective sample preparation technique that uses a solid sorbent to isolate the analyte of interest from a liquid sample. It is effective at removing matrix interferences and can be used to concentrate the analyte.

Principle: The biological sample is passed through an SPE cartridge containing a sorbent that retains the analyte. Interfering substances are washed away, and the purified analyte is then eluted with a suitable solvent. For a basic compound like this compound, a mixed-mode cation exchange (MCX) sorbent is often suitable.[1]

Protocol for this compound in Human Plasma:

  • Sample Pre-treatment: Centrifuge 500 µL of plasma. Dilute 200 µL of the supernatant with 200 µL of 4% phosphoric acid in water. Add the internal standard (e.g., Clobutinol HCl).[1]

  • SPE Cartridge Conditioning: Condition an MCX SPE cartridge by passing 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent to dry.[1]

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).[1]

  • Washing:

    • Wash 1: Pass 1 mL of 2% formic acid in water to remove polar interferences.[1]

    • Wash 2: Pass 1 mL of methanol to remove non-polar, neutral, and acidic interferences.[1]

  • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[1]

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.[1]

SPE_Workflow cluster_2 Solid-Phase Extraction Workflow Plasma Pre-treatment Plasma Pre-treatment Load Sample Load Sample Plasma Pre-treatment->Load Sample Condition Cartridge Condition Cartridge Condition Cartridge->Load Sample Wash 1 Wash 1 Load Sample->Wash 1 Wash 2 Wash 2 Wash 1->Wash 2 Elute Analyte Elute Analyte Wash 2->Elute Analyte Evaporate Evaporate Elute Analyte->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute LC-MS/MS Analysis LC-MS/MS Analysis Reconstitute->LC-MS/MS Analysis

Solid-Phase Extraction Workflow

Conclusion

The choice of sample preparation technique for the analysis of this compound in biological matrices has a significant impact on the quality and reliability of the analytical data. Protein precipitation offers a rapid and high-throughput solution, while liquid-liquid extraction provides a cleaner sample with reduced matrix effects. Solid-phase extraction delivers the highest level of sample purity and is ideal for assays requiring maximum sensitivity. The protocols and comparative data presented in this document serve as a comprehensive guide for researchers to select and implement the most appropriate sample preparation strategy for their specific analytical needs.

References

Validated Analytical Methods for Butetamate Citrate and Its Metabolites: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed application notes and protocols for the quantitative analysis of Butetamate citrate and its primary metabolite, 2-phenylbutyric acid. The methods described herein are based on validated reversed-phase high-performance liquid chromatography (RP-HPLC) techniques suitable for quality control of pharmaceutical formulations and for pharmacokinetic studies.

Introduction to this compound

This compound is a centrally acting non-narcotic cough suppressant used for the symptomatic treatment of non-productive cough.[1] It is not chemically or pharmacologically related to opioid alkaloids.[2] Its mechanism of action involves diminishing the cough reflex at the level of the medulla oblongata.[3][4] Additionally, it exhibits peripheral bronchospasmolytic and anti-inflammatory effects, which aid respiratory function.[1]

Following oral administration, this compound is rapidly and completely absorbed.[2][5] It undergoes hydrolysis in the plasma to its principal active metabolites: 2-phenylbutyric acid and diethylaminoethoxyethanol.[2] The determination of the parent drug in pharmaceutical forms and its major metabolite in biological fluids is crucial for ensuring product quality and for conducting pharmacokinetic evaluations.

Metabolic Pathway of this compound

This compound is primarily metabolized via hydrolysis, breaking the ester linkage to yield its two main metabolites. This metabolic conversion begins in the plasma shortly after absorption.[2]

parent This compound hydrolysis Hydrolysis (in plasma) parent->hydrolysis metabolite1 2-Phenylbutyric Acid (Primary Metabolite) metabolite2 Diethylaminoethoxyethanol hydrolysis->metabolite1 hydrolysis->metabolite2

Caption: Metabolic hydrolysis of this compound.

Application Note 1: Analysis of this compound in Pharmaceutical Syrup

This protocol details a validated RP-HPLC method for the simultaneous determination of this compound and its common preservative, benzoic acid, in cough syrup formulations.[6][7]

Principle

The method utilizes reversed-phase chromatography to separate this compound and other components from the syrup matrix. A cyanopropyl or C8 column is employed with an isocratic mobile phase, and detection is performed using a UV detector.[6][7] Quantification is based on the peak area relative to a standard calibration curve.

Experimental Protocol

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis s1 Prepare Mobile Phase s2 Prepare Standard Stock Solution (this compound in Mobile Phase) s1->s2 s4 Prepare Syrup Sample (Dilute with Mobile Phase) s1->s4 s3 Create Calibration Standards (Serial Dilution) s2->s3 h2 Inject Standards & Sample (e.g., 20 µL) s3->h2 s4->h2 h1 Equilibrate HPLC System h1->h2 h3 Isocratic Elution h2->h3 h4 UV Detection (210 nm) h3->h4 d1 Integrate Peak Areas h4->d1 d2 Construct Calibration Curve d1->d2 d3 Quantify this compound in Sample d2->d3

Caption: Workflow for HPLC analysis of this compound in syrup.

1. Instrumentation & Materials

  • High-Performance Liquid Chromatography (HPLC) system with isocratic pump, autosampler, and UV-Vis or Diode Array Detector (DAD).

  • Chromatographic data station.

  • Analytical balance, volumetric flasks, pipettes, and syringes.

  • Syringe filters (e.g., 0.45 µm PTFE).

  • This compound reference standard.

  • HPLC-grade methanol, acetonitrile, sodium lauryl sulphate, and water.

  • Sulphuric acid and sodium dihydrogen phosphate monohydrate.

2. Chromatographic Conditions

  • Method A (for this compound & Benzoic Acid) [7]

    • Column: Zorbax SB-C8 (250 mm × 4.6 mm, 5 µm).

    • Mobile Phase: Acetonitrile and a solution of 10 g sodium lauryl sulphate and 5 mL of 1 N sulphuric acid in 1000 mL water (70:30 v/v).

    • Flow Rate: 1.7 mL/min.

    • Detection: UV at 205 nm.

    • Temperature: Ambient.

  • Method B (for this compound) [6]

    • Column: Cyanopropyl column.

    • Mobile Phase: Methanol and 50 mM NaH₂PO₄·H₂O aqueous solution, pH 3.0 (50:50 v/v).

    • Detection: UV at 210 nm.

3. Preparation of Solutions

  • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration (e.g., 0.84 mg/mL).[7]

  • Calibration Standards: Prepare a series of working standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range.

  • Sample Preparation: Dilute a known volume of the syrup formulation with the mobile phase to bring the concentration of this compound within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

4. Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure no interfering peaks are present.

  • Inject the calibration standards in sequence, from lowest to highest concentration.

  • Inject the prepared sample solution.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Summary of Validation Data

The following table summarizes typical validation parameters for HPLC methods used in the analysis of this compound in pharmaceutical products.

ParameterResult (Method A[7])Result (Method B[6])ICH Guideline
Linearity (r²) > 0.999> 0.999≥ 0.999
Range (µg/mL) 280 - 840Not SpecifiedAs appropriate
Accuracy (% Recovery) 98.0% - 102.0%98.9% - 101.3%98.0% - 102.0%
Precision (% RSD) < 2.0%< 2.0%≤ 2.0%
Specificity No interference from excipientsMethod is specificConfirmed

Application Note 2: Quantification of 2-Phenylbutyric Acid (Metabolite) in Human Plasma

This protocol describes a validated RP-HPLC method for determining the concentration of 2-phenylbutyric acid, the main metabolite of this compound, in human plasma samples for pharmacokinetic analysis.[8]

Principle

The method involves the extraction of 2-phenylbutyric acid from plasma, followed by separation and quantification using RP-HPLC with UV detection. A protein precipitation or liquid-liquid extraction step is required to remove interfering plasma components before chromatographic analysis.

Experimental Protocol

cluster_prep Sample Preparation (Bioanalysis) cluster_hplc HPLC Analysis cluster_data Data Analysis p1 Collect Plasma Sample p2 Add Internal Standard (IS) p1->p2 p3 Protein Precipitation (e.g., with Acetonitrile) p2->p3 p4 Centrifuge p3->p4 p5 Collect & Evaporate Supernatant p4->p5 p6 Reconstitute in Mobile Phase p5->p6 h2 Inject Extracted Sample p6->h2 h1 Equilibrate HPLC System h1->h2 h3 RP-HPLC Separation h2->h3 h4 UV Detection h3->h4 d1 Integrate Peak Areas (Analyte and IS) h4->d1 d2 Calculate Peak Area Ratio d1->d2 d3 Quantify Metabolite using Calibration Curve d2->d3

Caption: Workflow for bioanalysis of a Butetamate metabolite in plasma.

1. Instrumentation & Materials

  • HPLC system as described in Application Note 1.

  • Centrifuge.

  • Nitrogen evaporator.

  • Vortex mixer.

  • 2-phenylbutyric acid reference standard.

  • Internal Standard (IS) (e.g., a structurally similar compound not present in the sample).

  • HPLC-grade solvents.

  • Human plasma (blank).

2. Chromatographic Conditions

  • Column: Reversed-phase C18 column.

  • Mobile Phase: A suitable mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).

  • Detection: UV detector (wavelength to be optimized for 2-phenylbutyric acid).

  • Note: Specific conditions from the cited literature are proprietary to the study but would follow this general setup.[8]

3. Preparation of Solutions

  • Stock and Calibration Standards: Prepare stock solutions of 2-phenylbutyric acid and the Internal Standard in a suitable solvent. Spike blank human plasma with working standards to create a calibration curve (e.g., 50 ng/mL to 5000 ng/mL).

  • Quality Control (QC) Samples: Prepare QC samples in blank plasma at low, medium, and high concentrations to assess accuracy and precision.

4. Sample Preparation Procedure

  • Pipette a known volume of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

  • Add the Internal Standard solution.

  • Add a protein precipitation agent (e.g., three volumes of cold acetonitrile) and vortex thoroughly.

  • Centrifuge at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a known, small volume of mobile phase.

  • Inject the reconstituted solution into the HPLC system.

5. Analysis and Quantification

  • Generate a calibration curve by plotting the ratio of the peak area of 2-phenylbutyric acid to the peak area of the internal standard against the nominal concentration.

  • Use the regression equation from the calibration curve to determine the concentration of 2-phenylbutyric acid in the unknown plasma samples.

Summary of Validation Data

The table below presents the key validation parameters for the bioanalytical method for 2-phenylbutyric acid in plasma.[8]

ParameterResult
Method Validated Reversed-Phase HPLC with UV detection
Analyte 2-phenylbutyric acid
Matrix Human Plasma
Lower Limit of Quantification (LLOQ) 50 ng/mL
Mean Cmax (from 45 mg dose) 1.86 µg/mL
Mean tmax (from 45 mg dose) 1.5 h
Mean Half-life (t½) ~26 h
Discussion and Future Perspectives

The validated RP-HPLC methods presented provide robust and reliable means for the quantification of this compound in pharmaceutical products and its primary metabolite, 2-phenylbutyric acid, in biological fluids. While HPLC-UV offers sufficient sensitivity for quality control and for pharmacokinetic studies with doses in the milligram range, more demanding bioanalytical applications could benefit from the development of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods. LC-MS/MS would offer superior sensitivity and selectivity, allowing for lower detection limits and the potential for simultaneous quantification of the parent drug and multiple metabolites, even at very low concentrations.[9]

References

Application of Butetamate Citrate in Preclinical Respiratory Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butetamate citrate, also known as butamirate citrate, is a non-opioid, centrally-acting antitussive agent utilized in the symptomatic treatment of non-productive cough.[1][2] Its multifaceted mechanism of action, which includes effects on the central nervous system as well as peripheral activities, makes it a compound of significant interest in preclinical respiratory research.[3][4] These application notes provide an overview of the preclinical applications of this compound, its mechanism of action, and detailed protocols for its evaluation in established respiratory models.

Mechanism of Action

This compound's primary antitussive effect is mediated through its action on the central nervous system.[2] It acts on the cough center located in the medulla oblongata to suppress the cough reflex.[5] Unlike opioid-based antitussives, this compound is not associated with the risk of dependence.[2]

In addition to its central action, this compound exhibits peripheral effects that contribute to its therapeutic profile. These include mild bronchodilatory and anti-inflammatory properties, which can help to reduce airway resistance and soothe irritation in the respiratory tract.[3][4][6] Some studies suggest that butamirate binds to the dextromethorphan binding site of sigma receptors in the guinea pig brain, which may contribute to its central antitussive properties.[7]

Proposed Signaling Pathway for Cough Suppression

Butetamate_Citrate_Signaling_Pathway cluster_CNS Central Nervous System (Medulla Oblongata) cluster_Peripheral Peripheral Respiratory System Cough_Center Cough Center Cough_Suppression Cough Suppression Cough_Center->Cough_Suppression Sigma1_Receptor Sigma-1 Receptor Sigma1_Receptor->Cough_Center Inhibits Airway_Smooth_Muscle Airway Smooth Muscle Bronchodilation Bronchodilation Airway_Smooth_Muscle->Bronchodilation Inflammatory_Cells Inflammatory Cells Anti_inflammatory_Effect Anti-inflammatory Effect Inflammatory_Cells->Anti_inflammatory_Effect Butetamate_Citrate This compound Butetamate_Citrate->Sigma1_Receptor Binds to Butetamate_Citrate->Airway_Smooth_Muscle Acts on Butetamate_Citrate->Inflammatory_Cells Modulates

Caption: Proposed signaling pathway of this compound in cough suppression.

Data Presentation

While specific quantitative preclinical data for this compound is limited in publicly available literature, the following tables provide an illustrative example of how to present such data based on typical findings for antitussive agents and available human pharmacokinetic data.

Table 1: Illustrative Antitussive Efficacy of this compound in a Guinea Pig Cough Model
Treatment GroupDose (mg/kg, p.o.)Number of Coughs (Mean ± SEM)% Inhibition of Cough
Vehicle Control-50 ± 50%
This compound1035 ± 430%
This compound3020 ± 360%
This compound5012 ± 276%
Positive Control (e.g., Codeine)1015 ± 370%
Note: This data is illustrative and intended to provide a framework for data presentation. Actual results may vary.
Table 2: Pharmacokinetic Parameters of this compound Metabolites in Healthy Volunteers
Dose of this compoundMetaboliteCmax (ng/mL) (Mean)
22.5 mg2-phenylbutyric acid932.4
22.5 mgdiethylaminoethoxyethanol33.8
90 mg2-phenylbutyric acid3357.4
Data sourced from a study in healthy human volunteers.[8] Preclinical pharmacokinetic data in animal models is not readily available in the cited literature.

Experimental Protocols

In Vivo Capsaicin-Induced Cough Model in Guinea Pigs

This protocol describes a standard method for evaluating the antitussive efficacy of this compound in a guinea pig model of capsaicin-induced cough.[5]

Materials:

  • Male Dunkin-Hartley guinea pigs (300-400 g)

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Capsaicin

  • Ethanol

  • Saline

  • Whole-body plethysmograph

  • Nebulizer

Experimental Workflow:

Capsaicin_Cough_Model_Workflow Acclimatization Animal Acclimatization (≥ 1 week) Grouping Randomization into Treatment Groups Acclimatization->Grouping Drug_Admin Drug Administration (this compound or Vehicle, p.o./i.p.) Grouping->Drug_Admin Pre_Challenge Acclimatization in Plethysmograph (5-10 min) Drug_Admin->Pre_Challenge 60 min post-administration Challenge Capsaicin Aerosol Exposure (e.g., 30 µM for 5-10 min) Pre_Challenge->Challenge Data_Acquisition Record Number of Coughs (During and post-exposure) Challenge->Data_Acquisition Data_Analysis Data Analysis (Mean coughs, % inhibition) Data_Acquisition->Data_Analysis

Caption: Experimental workflow for the capsaicin-induced cough model in guinea pigs.

Procedure:

  • Animal Acclimatization: Acclimatize guinea pigs for at least one week prior to the experiment, with ad libitum access to food and water.[5]

  • Drug Preparation and Administration:

    • Prepare a stock solution of this compound in the chosen vehicle.

    • Administer the this compound solution or vehicle to the guinea pigs via the desired route (e.g., oral gavage). A typical administration time is 60 minutes before the capsaicin challenge.[5]

  • Capsaicin Challenge:

    • Prepare a stock solution of capsaicin in ethanol and dilute it to the final concentration (e.g., 30 µM) with saline.[5]

    • Place each guinea pig in the whole-body plethysmograph and allow for a 5-10 minute acclimatization period.[5]

    • Expose the animal to an aerosol of the capsaicin solution generated by a nebulizer for a fixed duration, typically 5-10 minutes.[5]

  • Data Acquisition:

    • Record the number of coughs during the capsaicin exposure and for a subsequent observation period (e.g., 10 minutes).

    • Coughs can be identified by their characteristic sound and the associated pressure changes recorded by the plethysmograph.[5]

  • Data Analysis:

    • Calculate the mean number of coughs for the vehicle-treated group and each this compound-treated group.

    • Determine the percentage inhibition of cough for each treatment group compared to the vehicle control.

Conclusion

This compound is a valuable tool in preclinical respiratory research, offering a non-narcotic alternative for studying cough suppression. The capsaicin-induced cough model in guinea pigs provides a robust and reliable method for evaluating its antitussive efficacy.[5] Further preclinical studies are warranted to fully elucidate its pharmacological profile, including its bronchodilatory and anti-inflammatory effects, and to establish a comprehensive preclinical data set for this compound.

References

Application Notes and Protocols: Butetamate Citrate as a Non-Narcotic Antitussive in Experimental Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butetamate citrate, also known as butamirate citrate, is a non-narcotic, centrally acting antitussive agent used for the symptomatic treatment of non-productive cough.[1][2] Its mechanism of action is distinct from opioid-based cough suppressants, offering a favorable safety profile that avoids the risks of dependence and respiratory depression.[2] In addition to its primary central effects on the cough center in the medulla oblongata, this compound is reported to have peripheral anti-inflammatory and bronchodilatory properties.[2][3]

These application notes provide a summary of the experimental use of this compound as an antitussive, including its mechanism of action, protocols for preclinical evaluation, and a presentation of available data.

Mechanism of Action

This compound's primary antitussive effect is mediated through its action on the central nervous system.[2] It is understood to act on the cough center located in the medulla oblongata.[2] While the precise molecular pathway is not fully elucidated, evidence suggests the involvement of the sigma-1 (σ1) receptor. Some studies have found that butamirate binds to the dextromethorphan-binding site of sigma receptors in the guinea pig brain with high affinity.[4]

The proposed central mechanism involves:

  • Binding to Sigma-1 (σ1) Receptors: this compound acts as a ligand for σ1 receptors located in the brainstem, particularly in the nucleus tractus solitarius (NTS), a key region for processing cough-related sensory information.[1][4]

  • Modulation of Neuronal Excitability: As a chaperone protein, the σ1 receptor can modulate the activity of various ion channels and intracellular signaling pathways, including calcium signaling.[5][6] By binding to the σ1 receptor, this compound is thought to reduce neuronal excitability within the cough center.

  • Inhibition of the Cough Reflex: This reduction in neuronal excitability raises the threshold for triggering the cough reflex, thereby decreasing the frequency and intensity of coughing.

Signaling Pathway Diagram

Butetamate_Citrate_Signaling_Pathway cluster_CNS Central Nervous System (Brainstem) Butetamate This compound Sigma1 Sigma-1 (σ1) Receptor Butetamate->Sigma1 Binds to IonChannels Modulation of Ion Channels Sigma1->IonChannels CaSignaling Modulation of Ca2+ Signaling Sigma1->CaSignaling NeuronalExcitability Decreased Neuronal Excitability in Cough Center IonChannels->NeuronalExcitability CaSignaling->NeuronalExcitability CoughSuppression Cough Suppression NeuronalExcitability->CoughSuppression Experimental_Workflow cluster_workflow Citric Acid-Induced Cough Model Workflow Acclimatization Animal Acclimatization (1 week) Baseline Baseline Cough Induction (Citric Acid Aerosol) Acclimatization->Baseline DrugAdmin Drug Administration (this compound, Vehicle, Positive Control) Baseline->DrugAdmin PostTreatment Post-Treatment Cough Induction (Citric Acid Aerosol) DrugAdmin->PostTreatment DataAnalysis Data Analysis (% Cough Inhibition) PostTreatment->DataAnalysis Results Results DataAnalysis->Results

References

Troubleshooting & Optimization

Technical Support Center: Butetamate Citrate HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing High-Performance Liquid Chromatography (HPLC) parameters for the analysis of Butetamate citrate.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting point for developing an HPLC method for this compound?

A1: A good starting point for developing an HPLC method for this compound is to use a reversed-phase C18 or C8 column with a mobile phase consisting of a mixture of acetonitrile and a phosphate buffer at a slightly acidic pH. Detection is typically carried out using a UV detector at a wavelength between 210 nm and 258 nm.

Q2: How can I improve peak shape for this compound?

A2: Peak tailing can be a common issue. To improve peak shape, consider the following:

  • Mobile Phase pH: Adjusting the pH of the mobile phase can help to ensure that this compound is in a single ionic form.

  • Additives: The addition of a silanol blocker, such as triethylamine (TEA), to the mobile phase can help to reduce peak tailing caused by interactions with the silica support of the column.[1]

  • Column Choice: Using a column with end-capping can also minimize peak tailing.

Q3: What are the common degradation products of this compound and how can I separate them?

A3: The primary degradation product of this compound is its hydrolysis product, α-ethylbenzeneacetic acid.[2][3] A stability-indicating HPLC method should be able to separate the intact drug from its degradation products. This can often be achieved by optimizing the mobile phase composition and pH.

Q4: What detection wavelength is optimal for this compound analysis?

A4: The optimal UV detection wavelength for this compound can vary depending on the mobile phase composition. Commonly reported wavelengths include 210 nm, 225 nm, and 258 nm.[2][4] It is recommended to perform a UV scan of this compound in the chosen mobile phase to determine the wavelength of maximum absorbance for the best sensitivity.

Troubleshooting Guide

ProblemPotential CauseSuggested Solution
Poor Peak Shape (Tailing or Fronting) - Inappropriate mobile phase pH. - Secondary interactions with the stationary phase. - Column overload.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form. - Add a competing base like triethylamine (TEA) to the mobile phase.[1] - Reduce the injection volume or sample concentration.
Shifting Retention Times - Inconsistent mobile phase preparation. - Fluctuations in column temperature. - Column degradation.- Ensure accurate and consistent preparation of the mobile phase. - Use a column oven to maintain a constant temperature. - Replace the column if it has degraded.
Ghost Peaks - Contamination in the injector or column. - Impurities in the mobile phase or sample.- Flush the injector and column with a strong solvent. - Use high-purity solvents and filter all samples and mobile phases.
High Backpressure - Blockage in the column or tubing. - Particulate matter from the sample.- Backflush the column. - Filter all samples before injection. - Check for blockages in the system tubing.
No Peaks or Very Small Peaks - Incorrect injection volume. - Detector issue (e.g., lamp failure). - Sample degradation.- Verify the injection volume and ensure the autosampler is functioning correctly. - Check the detector lamp and other settings. - Prepare fresh samples and standards.

Experimental Protocols

Method 1: RP-HPLC for Simultaneous Determination of Butamirate Citrate and its Hydrolysis Product[2][3]
  • Column: Shim-pack cyanopropyl column (250 mm × 4.6 mm i.d., 5 μm particle diameter)

  • Mobile Phase: Acetonitrile – 25 mM potassium dihydrogen phosphate, pH 3.4 (40:60, v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Temperature: Ambient

Method 2: Stability-Indicating RP-HPLC Method[4]
  • Column: Agilent Zorbax ODS (C18) column

  • Mobile Phase: Methanol: Acetonitrile: Water (100:75:25, v/v/v) adjusted with triethylamine to pH 9.8 ± 0.1

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 225 nm

  • Temperature: Ambient

Method 3: RP-HPLC with Ion-Pairing Agent[5]
  • Column: Reversed-phase column

  • Mobile Phase: 0.015 M aqueous tetraethylammonium hydrogen sulfate, methanol, and acetonitrile (40:30:30, v/v/v) adjusted to pH 3.50 with ammonium hydroxide

  • Detection: UV at 258 nm

Data Presentation

Table 1: Comparison of HPLC Method Parameters for this compound Analysis

ParameterMethod 1[2][3]Method 2Method 3[4]Method 4Method 5[1]
Column Shim-pack cyanopropylAgilent Zorbax ODS (C18)Reversed-phaseZorbax SB-C8Pinnacle II Cyanopropyl-silane
Mobile Phase ACN:25mM KH2PO4 (40:60), pH 3.4MeOH:ACN:H2O (100:75:25), pH 9.8 with TEA0.015M TEAHSO4:MeOH:ACN (40:30:30), pH 3.5ACN:(10g SLS + 5ml 1N H2SO4 in 1L H2O) (70:30)MeOH:50mM NaH2PO4 (50:50), pH 3.0 with 1% TEA
Flow Rate 1.0 mL/min1.0 mL/minNot Specified1.7 mL/min1.5 mL/min
Detection (UV) 210 nm225 nm258 nm205 nm210 nm

ACN: Acetonitrile, MeOH: Methanol, TEA: Triethylamine, TEAHSO4: Tetraethylammonium hydrogen sulfate, SLS: Sodium lauryl sulfate

Visualizations

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Sample Preparation (Dissolution, Filtration) Injector Injector Sample->Injector MobilePhase Mobile Phase Preparation (Mixing, Degassing) Pump Pump MobilePhase->Pump Column HPLC Column Injector->Column Pump->Injector Detector Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: General experimental workflow for HPLC analysis.

Troubleshooting_Tree Problem Chromatographic Problem (e.g., Poor Peak Shape) CheckMobilePhase Check Mobile Phase (Composition, pH, Degassing) Problem->CheckMobilePhase CheckColumn Check Column (Contamination, Degradation) Problem->CheckColumn CheckSystem Check HPLC System (Leaks, Pump, Detector) Problem->CheckSystem Solution1 Adjust pH / Remake Mobile Phase CheckMobilePhase->Solution1 Issue Found Solution2 Flush or Replace Column CheckColumn->Solution2 Issue Found Solution3 Perform System Maintenance CheckSystem->Solution3 Issue Found Resolved Problem Resolved Solution1->Resolved Solution2->Resolved Solution3->Resolved

Caption: Logical troubleshooting workflow for HPLC issues.

References

Addressing interference from excipients in Butetamate citrate quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering interference from excipients during the quantification of Butetamate citrate.

Frequently Asked Questions (FAQs)

Q1: I am observing significant interference during the UV-Vis spectrophotometric quantification of this compound in a syrup formulation. What is the likely cause and how can I resolve it?

A1: Direct UV-Vis spectrophotometric measurement of this compound at its absorption maxima is often impossible due to interference from various absorbing excipients commonly found in syrup formulations.[1][2][3][4][5] These can include preservatives, coloring agents, and flavoring agents that also absorb in the UV range.

To resolve this, two primary approaches can be taken:

  • Sample Preparation (Extraction): A liquid-liquid extraction step can be employed to separate the this compound from water-soluble interfering excipients. A common method involves extraction with a mixture of n-pentane and isopropyl alcohol.[1][2][3][4][5]

  • Derivative Spectrophotometry: If extraction does not completely eliminate interference, first-derivative (1D) UV spectrophotometry can be used. This technique can often resolve the analyte peak from interfering excipient peaks by measuring the trough depth at a specific wavelength (e.g., 253.6 nm), where interference from co-extracted compounds is negligible.[1][2][3][4][5]

Q2: My HPLC analysis of a this compound formulation is showing unexpected peaks co-eluting with my analyte peak. How can I troubleshoot this?

A2: Co-elution in HPLC can be caused by either formulation excipients or degradation products of this compound.

  • Method Specificity: First, ensure your HPLC method is specific for this compound and can separate it from potential degradation products and common excipients. Forced degradation studies under acidic, basic, oxidative, and thermal stress can help confirm the stability-indicating nature of your method.[6][7]

  • Mobile Phase Optimization: Adjusting the mobile phase composition (e.g., organic solvent ratio, pH, ionic strength) can alter the retention times of both the analyte and interfering peaks, potentially achieving separation.

  • Column Selection: If mobile phase optimization is insufficient, consider using a different HPLC column with a different stationary phase chemistry to achieve better resolution.

  • Sample Preparation: Ensure your sample preparation method effectively removes any excipients that might be interfering with the chromatography.

Q3: Can I use an alternative to HPLC or derivative spectrophotometry for this compound quantification in the presence of excipients?

A3: Yes, ion-pair extraction spectrophotometry is a viable alternative. This method is based on the formation of an ion-pair between this compound and a suitable dye, such as methyl orange or bromothymol blue. The resulting colored ion-pair can be extracted into an organic solvent (e.g., dichloromethane) and quantified spectrophotometrically at a wavelength where excipients do not interfere.[8] This technique has been shown to be successful for the determination of this compound in syrup with no interference from excipients.[8]

Troubleshooting Guides

Issue: Poor Recovery After Liquid-Liquid Extraction
Possible Cause Troubleshooting Step
Incorrect solvent polarity Ensure the extraction solvent system (e.g., n-pentane/isopropyl alcohol) has the appropriate polarity to efficiently extract this compound while leaving polar excipients in the aqueous phase.
Incorrect pH The pH of the aqueous phase can significantly impact the extraction efficiency of an ionizable compound like this compound. Adjust the pH to ensure the analyte is in its non-ionized form, which is more soluble in organic solvents.
Incomplete phase separation Emulsion formation can lead to poor recovery. Centrifugation can help to break the emulsion and improve phase separation.
Issue: Unstable Baseline in HPLC Chromatogram
Possible Cause Troubleshooting Step
Mobile phase outgassing Degas the mobile phase before use to prevent the formation of air bubbles in the system.
Contaminated mobile phase Prepare fresh mobile phase using high-purity solvents and reagents.
Column contamination Flush the column with a strong solvent to remove any strongly retained compounds from previous injections.
Detector lamp issue Check the detector lamp's energy output and replace it if it is nearing the end of its lifespan.

Experimental Protocols

Derivative UV-Vis Spectrophotometry with Extraction

This protocol is suitable for the quantification of this compound in syrup formulations where direct spectrophotometry is not feasible due to excipient interference.[1][2]

  • Sample Preparation:

    • Accurately weigh a quantity of syrup equivalent to a known amount of this compound.

    • Dilute the syrup with distilled water.

    • Perform a liquid-liquid extraction using a mixture of n-pentane and isopropyl alcohol.

    • Separate the organic layer containing the this compound.

    • Evaporate the organic solvent and reconstitute the residue in a suitable solvent (e.g., methanol).

  • Spectrophotometric Analysis:

    • Scan the sample solution in a UV-Vis spectrophotometer.

    • Generate the first-derivative spectrum of the absorbance data.

    • Quantify the this compound by measuring the trough depth at approximately 253.6 nm.

  • Calibration:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Perform the same extraction and analysis procedure on the standards.

    • Construct a calibration curve by plotting the first-derivative signal against the concentration.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method provides high specificity for the quantification of this compound and can separate it from degradation products and excipients.[1][6]

  • Chromatographic Conditions:

    • Column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.015 M tetraethylammonium hydrogen sulfate, pH 3.5) and organic solvents (e.g., methanol, acetonitrile).[1]

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at 258 nm.[1]

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the mobile phase or a suitable diluent.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the prepared sample onto the HPLC system.

    • Identify and quantify the this compound peak based on its retention time and peak area compared to a standard.

  • Calibration:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Inject the standards and construct a calibration curve by plotting peak area against concentration.

Quantitative Data Summary

Analytical Method Parameter Value Reference
Derivative UV-Vis Spectrophotometry Wavelength (trough)253.6 nm[1][2]
RP-HPLC UV Detection Wavelength258 nm[1]
Ion-Pair Extraction Spectrophotometry Wavelength (BC-MO)424 nm[8]
Ion-Pair Extraction Spectrophotometry Wavelength (BC-BTB)410 nm[8]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis syrup Syrup Formulation dilution Dilution with Water syrup->dilution extraction Liquid-Liquid Extraction (n-pentane/isopropyl alcohol) dilution->extraction separation Separate Organic Layer extraction->separation evaporation Evaporate Solvent separation->evaporation reconstitution Reconstitute in Methanol evaporation->reconstitution uv_vis UV-Vis Scan reconstitution->uv_vis Analyte Solution derivative 1D Derivative Spectrum uv_vis->derivative quantification Quantification at 253.6 nm derivative->quantification

Caption: Workflow for Derivative UV-Vis Spectrophotometry.

troubleshooting_tree start Interference Observed in UV-Vis Analysis extraction Perform Liquid-Liquid Extraction? start->extraction derivative Use Derivative Spectrophotometry? extraction->derivative Yes hplc Switch to HPLC Method? extraction->hplc No resolve Interference Resolved derivative->resolve Yes no_resolve Interference Persists derivative->no_resolve No hplc->resolve Yes hplc->no_resolve No end Consult Further no_resolve->end

Caption: Troubleshooting Decision Tree for UV-Vis Interference.

References

Troubleshooting asymmetrical peaks in the chromatography of Butetamate citrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering asymmetrical peaks in the chromatography of Butetamate citrate.

Troubleshooting Guide: Asymmetrical Peaks

Asymmetrical peaks, manifesting as either "fronting" or "tailing," can significantly impact the accuracy and precision of chromatographic analysis. This guide provides a systematic approach to diagnosing and resolving these issues when analyzing this compound.

My peaks are tailing. What should I do?

Peak tailing, where the latter half of the peak is broader than the front half, is a common issue.[1][2][3] Follow these steps to troubleshoot:

1. Investigate Secondary Interactions:

  • Problem: this compound, a basic compound, can interact with acidic residual silanol groups on the silica-based column packing material.[2][4] This is a primary cause of peak tailing.

  • Solution:

    • Use a Silanol Blocker: Add a competitive base, such as triethylamine (TEA), to the mobile phase. A study on this compound analysis successfully eliminated asymmetrical peaks by using 1% triethylamine in the buffer solution.[5][6]

    • Adjust Mobile Phase pH: Lowering the pH of the mobile phase can protonate the silanol groups, reducing their interaction with the basic analyte.[4] A validated method for this compound used a mobile phase with a pH of 3.4.[7][8]

    • Use an End-Capped Column: Employ a column where the residual silanol groups have been chemically deactivated (end-capped) to minimize secondary interactions.[3][4]

2. Check for Column Overload:

  • Problem: Injecting too much sample can saturate the stationary phase, leading to peak tailing.[1]

  • Solution: Reduce the concentration of the this compound sample or decrease the injection volume.[1][9]

3. Assess Column Health:

  • Problem: A contaminated or degraded column can lead to poor peak shape. Contamination can arise from the sample, mobile phase, or instrument wear.[10]

  • Solution:

    • Flush the Column: Follow the manufacturer's instructions for column washing.

    • Use a Guard Column: A guard column installed before the analytical column can protect it from contaminants.[11]

    • Replace the Column: If flushing does not resolve the issue, the column may be irreversibly damaged and require replacement.[12]

4. Optimize Mobile Phase and Flow Rate:

  • Problem: An inappropriate mobile phase composition or flow rate can affect peak shape.[13]

  • Solution:

    • Mobile Phase Composition: Ensure the sample solvent is compatible with the mobile phase. A mismatch can cause peak distortion.[14] Ideally, dissolve the sample in the mobile phase.

    • Flow Rate: An excessively high or low flow rate can lead to broader peaks. Experiment with adjusting the flow rate to find the optimal condition for your separation.[13]

Troubleshooting Workflow for Peak Tailing

G start Asymmetrical Peak (Tailing) Observed check_secondary_interactions Investigate Secondary Interactions start->check_secondary_interactions add_tea Add Triethylamine (TEA) to Mobile Phase check_secondary_interactions->add_tea Primary Suspect adjust_ph Adjust Mobile Phase pH (e.g., to 3.4) check_secondary_interactions->adjust_ph use_endcapped_column Use End-Capped Column check_secondary_interactions->use_endcapped_column check_overload Check for Column Overload add_tea->check_overload If tailing persists end Symmetrical Peak Achieved add_tea->end adjust_ph->end use_endcapped_column->end reduce_concentration Reduce Sample Concentration or Injection Volume check_overload->reduce_concentration assess_column Assess Column Health reduce_concentration->assess_column If tailing persists reduce_concentration->end flush_column Flush Column assess_column->flush_column optimize_mobile_phase Optimize Mobile Phase/Flow Rate assess_column->optimize_mobile_phase If column is healthy use_guard_column Use Guard Column flush_column->use_guard_column For future prevention replace_column Replace Column flush_column->replace_column If flushing fails replace_column->end adjust_composition Adjust Mobile Phase Composition optimize_mobile_phase->adjust_composition adjust_flow_rate Adjust Flow Rate optimize_mobile_phase->adjust_flow_rate adjust_composition->end adjust_flow_rate->end

Caption: A flowchart for troubleshooting peak tailing.

My peaks are fronting. What's the cause?

Peak fronting, where the first half of the peak is broader than the latter half, is less common but can still occur.[1][10]

1. Check for Column Overload:

  • Problem: High concentrations of the sample can lead to a saturation of the mobile phase, causing some analyte molecules to travel faster, resulting in peak fronting.[4]

  • Solution: Dilute the this compound sample or reduce the injection volume.[4][15]

2. Evaluate Sample Solubility:

  • Problem: If this compound is not fully dissolved in the injection solvent, it can lead to an uneven band shape and fronting.[2][4][15]

  • Solution: Ensure the sample is completely dissolved. This compound has good solubility in common HPLC solvents like acetonitrile and methanol.[16] If using a different solvent, verify solubility. Consider preparing the sample in the mobile phase.

3. Inspect the Column for Physical Issues:

  • Problem: A void or channel in the column packing material can cause the sample band to spread unevenly, leading to fronting.[4] This can happen if the column is dropped or subjected to high pressure shocks.

  • Solution: This issue is often irreversible. The column will likely need to be replaced.[4]

Troubleshooting Logic for Peak Fronting

G start Asymmetrical Peak (Fronting) Observed is_overloaded Is the column overloaded? start->is_overloaded is_soluble Is the sample fully soluble? is_overloaded->is_soluble No reduce_injection Reduce sample concentration or injection volume is_overloaded->reduce_injection Yes is_column_damaged Is the column physically damaged? is_soluble->is_column_damaged Yes improve_solubility Ensure complete dissolution; consider using mobile phase as solvent is_soluble->improve_solubility No replace_column Replace the column is_column_damaged->replace_column Yes end Symmetrical Peak Achieved reduce_injection->end improve_solubility->end replace_column->end

Caption: Decision tree for troubleshooting peak fronting.

Quantitative Data Summary

The following tables summarize typical parameters from validated HPLC methods for this compound analysis. These can serve as a starting point for method development and troubleshooting.

Table 1: Reported Chromatographic Conditions for this compound Analysis

ParameterMethod 1Method 2Method 3
Column Cyanopropyl (250 x 4.6 mm, 5 µm)[7][8]C18 (250 x 4.6 mm, 5 µm)[17]C8 (250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:25 mM KH2PO4 (pH 3.4) (40:60 v/v)[7][8]Methanol:Acetonitrile:Water (100:75:25 v/v/v) with TEA to pH 9.8[17]Acetonitrile:Sodium Lauryl Sulfate/H2SO4 solution (70:30 v/v)
Flow Rate Not Specified1 mL/min[6]1.7 mL/min
Detection (UV) 210 nm[7][8]225 nm[17]205 nm
Internal Standard NoneClobutinol hydrochloride[17]None

Table 2: Chemical Properties of this compound

PropertyValueReference
Molecular Weight 499.6 g/mol [18]
Solubility in Methanol 18.5 mg/mL[16]
Solubility in Acetonitrile 22.4 mg/mL[16]

Experimental Protocols

Protocol 1: HPLC Analysis of this compound with pH Control and Silanol Blocker

This protocol is adapted from validated methods and incorporates measures to prevent peak tailing.

  • Preparation of Mobile Phase:

    • Prepare a 50 mM solution of sodium dihydrogen phosphate in water.

    • Adjust the pH to 3.0 with phosphoric acid.

    • Add 1% triethylamine (v/v) to the buffer solution to act as a silanol blocker.[5]

    • Mix the buffer solution with methanol in a 50:50 (v/v) ratio.

    • Filter and degas the mobile phase before use.

  • Chromatographic System:

    • Column: Cyanopropyl column (e.g., 250 x 4.6 mm, 5 µm).[5]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: Ambient.

    • Detection: UV at 210 nm.[5]

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound standard or sample in the mobile phase to achieve the desired concentration.[5]

    • Filter the sample solution through a 0.45 µm syringe filter before injection.[5]

  • Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the prepared sample.

    • Record the chromatogram and evaluate the peak symmetry.

Frequently Asked Questions (FAQs)

Q1: Why are my peaks for this compound tailing even with a C18 column?

Even high-quality C18 columns can have residual, un-capped silanol groups on the silica surface. These acidic sites can interact strongly with the basic this compound molecule, causing peak tailing.[2] The most effective solution is often to add a silanol blocker like triethylamine to your mobile phase or to lower the mobile phase pH.[4][5]

Q2: Can the sample solvent affect the peak shape of this compound?

Yes, significantly. If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion, including fronting.[14] It is always best practice to dissolve your sample in the mobile phase itself.[5]

Q3: All the peaks in my chromatogram are asymmetrical, not just this compound. What does this indicate?

When all peaks in a chromatogram are similarly distorted, it usually points to a problem that occurs before the separation takes place.[10][19] This could be a partially blocked column inlet frit, a void at the head of the column, or an issue with extra-column dead volume in the system (e.g., using tubing with too large an internal diameter).[3][19]

Q4: How often should I replace my HPLC column when analyzing basic compounds like this compound?

The lifetime of a column depends on several factors, including the cleanliness of the samples, the pH of the mobile phase, and the operating pressure. When analyzing basic compounds, the stationary phase can degrade more quickly due to strong interactions. Using a guard column can significantly extend the life of your analytical column.[11] Monitor column performance (peak shape, retention time, and backpressure) regularly. A significant deterioration in performance that cannot be resolved by flushing indicates it's time for a replacement.

Q5: What is "end-capping" and should I use an end-capped column for this compound?

End-capping is a chemical process used during column manufacturing to deactivate the majority of residual silanol groups by reacting them with a small silanizing agent.[3] Using a highly deactivated, end-capped column is highly recommended for analyzing basic compounds like this compound as it minimizes the potential for secondary interactions that lead to peak tailing.[3][4]

References

Identification and characterization of Butetamate citrate impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the identification and characterization of impurities in Butetamate citrate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in this compound?

The most prevalent impurities are typically degradation products arising from the hydrolysis of the ester linkage in the this compound molecule.[1] The two primary degradation products are:

  • 2-Phenylbutyric acid [1][2]

  • 2-(2-diethylaminoethoxy)ethanol [1]

Other potential impurities may also be present, arising from the manufacturing process or further degradation. Several suppliers list other known impurities by their CAS numbers.

Q2: What is the primary degradation pathway for this compound?

The main degradation pathway for this compound is the hydrolysis of its ester bond, which is particularly significant under alkaline conditions.[1] This chemical reaction splits the molecule into 2-phenylbutyric acid and 2-(2-diethylaminoethoxy)ethanol.[1]

Q3: Which analytical technique is most suitable for analyzing this compound and its impurities?

High-Performance Liquid Chromatography (HPLC) with UV detection is the most widely reported and validated method for the analysis of this compound and its impurities.[1][3][4][5] This technique offers high resolution, sensitivity, and specificity, allowing for the effective separation of the active pharmaceutical ingredient (API) from its degradation products and other related substances.[1][3][4][5]

Q4: Are there any official pharmacopeial monographs for this compound impurity analysis?

As of recent literature, this compound is not officially described in major pharmacopoeias, and there are no official pharmacopeial monographs reported for its determination in syrup or other dosage forms.[6] Therefore, validated in-house analytical methods are crucial for quality control.

Troubleshooting Guide

Q1: I am not getting good separation between the this compound peak and its impurity peaks in my HPLC analysis. What can I do?

  • Mobile Phase Composition: The composition of the mobile phase is critical for achieving good separation. You can try adjusting the ratio of the organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer.[4][6][7]

  • pH of the Mobile Phase: The pH of the aqueous portion of the mobile phase can significantly impact the retention behavior of ionizable compounds like this compound and its acidic or basic impurities.[4] Experiment with adjusting the pH to optimize the separation.

  • Column Chemistry: If adjusting the mobile phase is insufficient, consider using a different HPLC column. While C18 columns are common, some methods have reported successful separation using cyanopropyl or C8 columns.[6][7][8]

  • Gradient Elution: If isocratic elution does not provide adequate separation, developing a gradient elution method, where the mobile phase composition changes over time, can help to resolve closely eluting peaks.

Q2: I am observing extraneous peaks in my chromatogram. How can I determine if they are actual impurities or artifacts?

  • Analyze a Blank: Inject a sample of your diluent (the solvent used to dissolve your sample) to ensure that no peaks are originating from the solvent itself.[3]

  • Analyze a Placebo: If you are analyzing a formulated product, analyze a placebo (the formulation without the active ingredient) to identify any peaks originating from the excipients.[4]

  • Peak Purity Analysis: If you have a diode array detector (DAD), perform a peak purity analysis to assess whether a single chromatographic peak corresponds to a single compound.

Q3: My impurity peaks are very small and difficult to quantify accurately. How can I improve their detection?

  • Increase Sample Concentration: A higher concentration of your sample will result in larger impurity peaks. However, be careful not to overload the column with the main component.

  • Optimize Detection Wavelength: While a common detection wavelength for this compound is around 210 nm or 258 nm, your impurities may have different absorption maxima.[3][4][8] Using a DAD to screen for the optimal wavelength for each impurity can enhance sensitivity.

  • Injection Volume: Increasing the injection volume can increase the response of the impurity peaks, but this may also affect the peak shape of the main component.

Quantitative Data

Table 1: HPLC Method Parameters for this compound Impurity Analysis

ParameterMethod 1Method 2Method 3
Column Cyanopropyl (250 mm x 4.6 mm, 5 µm)[8]Lichrosorb RP-18[7]Diol (300 x 4.6 mm, 5.0 µm)[9]
Mobile Phase Acetonitrile:25 mM KH2PO4, pH 3.4 (40:60, v/v)[8]Methanol:Acetonitrile:Water (100:75:25, v/v/v) adjusted to pH 9.8 with triethylamine[7]Ammonium acetate buffer (pH 6.5):Methanol (750:250, v/v)[9]
Flow Rate Not Specified1 mL/min[7]1.4 mL/min[9]
Detection Wavelength 210 nm[8]225 nm[7]225 nm[9]

Table 2: Reported Limits of Detection (LOD) and Quantification (LOQ) for this compound

MethodLODLOQ
HPLC-UV [3][5]23.5 µg/mL28 µg/mL
HPLC-UV [9]0.69 µg/mL2.29 µg/mL

Experimental Protocols

Detailed Methodology for HPLC Analysis of this compound and its Hydrolysis Degradation Product

This protocol is based on a published stability-indicating HPLC method.[8]

1. Materials and Reagents:

  • This compound Reference Standard

  • 2-Phenylbutyric acid (hydrolysis product) Reference Standard

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (analytical grade)

  • Phosphoric acid (analytical grade)

  • Water (HPLC grade)

2. Chromatographic Conditions:

  • Column: Cyanopropyl column (250 mm x 4.6 mm, 5 µm particle size)[8]

  • Mobile Phase: A mixture of acetonitrile and 25 mM potassium dihydrogen phosphate (40:60, v/v), with the pH of the final mixture adjusted to 3.4 using phosphoric acid.[8]

  • Flow Rate: As per optimized method (typically 1.0 mL/min).

  • Detection: UV detector at 210 nm.[8]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

3. Preparation of Standard Solutions:

  • Standard Stock Solution of this compound: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).

  • Standard Stock Solution of 2-Phenylbutyric acid: Accurately weigh and dissolve an appropriate amount of 2-Phenylbutyric acid reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).

  • Working Standard Solution: Prepare working standard solutions by diluting the stock solutions with the mobile phase to appropriate concentrations for calibration.

4. Preparation of Sample Solution:

  • Accurately weigh or measure the sample (e.g., powdered tablets, syrup) and dissolve/dilute it in a known volume of mobile phase to achieve a target concentration of this compound within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

5. System Suitability:

  • Inject the standard solution multiple times (e.g., n=6) and check for system suitability parameters such as theoretical plates, tailing factor, and reproducibility of peak areas and retention times.

6. Analysis:

  • Inject the blank (mobile phase), standard solutions, and sample solutions into the HPLC system.

  • Record the chromatograms and integrate the peak areas.

7. Quantification:

  • Construct a calibration curve by plotting the peak area of the standards against their concentrations.

  • Determine the concentration of this compound and its impurities in the sample by comparing their peak areas to the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_char Impurity Characterization cluster_validation Method Validation Sample This compound Sample (API or Formulation) Forced_Degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) Sample->Forced_Degradation Sample_Prep Sample Dilution & Filtration Sample->Sample_Prep Forced_Degradation->Sample_Prep HPLC HPLC Analysis (e.g., RP-HPLC with UV Detection) Sample_Prep->HPLC Peak_Detection Peak Detection & Quantification HPLC->Peak_Detection Validation Method Validation as per ICH Guidelines (Specificity, Linearity, Accuracy, Precision) HPLC->Validation Method_Dev Method Development & Optimization Method_Dev->HPLC Optimization LC_MS LC-MS Analysis for Mass Determination Peak_Detection->LC_MS If unknown Isolation Impurity Isolation (e.g., Preparative HPLC) Peak_Detection->Isolation For further studies NMR NMR Spectroscopy for Structure Elucidation LC_MS->NMR For confirmation

Caption: Workflow for the identification and characterization of this compound impurities.

degradation_pathway cluster_products Degradation Products Butetamate This compound Hydrolysis Hydrolysis (especially under alkaline conditions) Butetamate->Hydrolysis Products + Hydrolysis->Products PBA 2-Phenylbutyric acid Products->PBA DAE 2-(2-diethylaminoethoxy)ethanol Products->DAE

Caption: Primary degradation pathway of this compound via hydrolysis.

References

Minimizing degradation of Butetamate citrate during sample storage and analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of Butetamate citrate during sample storage and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation?

A1: this compound is susceptible to degradation under several conditions. The primary factors include:

  • pH: It is particularly unstable in alkaline conditions, leading to hydrolysis. Acidic conditions can also cause degradation, though generally to a lesser extent.[1][2]

  • Temperature: Elevated temperatures can accelerate the degradation process.[1][2]

  • Light: Exposure to light can contribute to degradation.[1][2]

  • Moisture: this compound is hygroscopic, meaning it can absorb moisture from the air, which can affect its physical and chemical stability.

  • Oxidizing Agents: The presence of oxidizing agents can also lead to the degradation of this compound.[1][2]

Q2: What are the recommended storage conditions for this compound samples?

A2: To minimize degradation, this compound samples should be stored under controlled conditions. General recommendations are to store samples at or below 30°C, protected from light and moisture.[1][2] For long-term storage of the pure substance, it is recommended to store it at -20°C in a sealed container, away from moisture and light.

Q3: What is the main degradation product of this compound?

A3: The primary degradation pathway for this compound is hydrolysis of the ester linkage. This results in the formation of 2-phenylbutyric acid (also referred to as α-ethylbenzeneacetic acid) and 2-[2-(diethylamino)ethoxy]ethanol.

Q4: How can I prepare this compound samples for HPLC analysis to ensure stability?

A4: For HPLC analysis of this compound in syrup formulations, a common sample preparation method involves diluting an accurately measured volume of the syrup with the mobile phase to the desired concentration. The resulting solution should then be filtered through a 0.45 µm syringe filter before injection. It is crucial to use the mobile phase as the diluent for both standard and sample solutions to maintain consistent pH and solvent composition, which helps in preventing degradation during the analysis.

Troubleshooting Guide for HPLC Analysis

Problem Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) 1. Interaction of the basic analyte with acidic silanols on the column. 2. Column overload. 3. Inappropriate mobile phase pH.1. Use a base-deactivated column. 2. Add a competing base like triethylamine (TEA) to the mobile phase. 3. Reduce the sample concentration or injection volume. 4. Adjust the mobile phase pH to ensure consistent ionization of the analyte.
Poor Resolution Between this compound and Degradation Products 1. Mobile phase composition is not optimal. 2. Column is old or contaminated. 3. Flow rate is too high.1. Optimize the mobile phase by adjusting the organic solvent ratio or the buffer concentration. 2. Clean the column according to the manufacturer's instructions or replace it. 3. Reduce the flow rate to increase the interaction time with the stationary phase.
Baseline Noise or Drift 1. Contaminated mobile phase or solvents. 2. Air bubbles in the system. 3. Detector lamp is failing.1. Use high-purity solvents and filter the mobile phase. 2. Degas the mobile phase thoroughly. 3. Purge the pump to remove any trapped air bubbles. 4. Check the detector lamp's usage hours and replace if necessary.
Inconsistent Retention Times 1. Fluctuations in pump pressure. 2. Changes in mobile phase composition. 3. Column temperature is not stable.1. Check for leaks in the HPLC system. 2. Ensure the mobile phase is well-mixed and degassed. 3. Use a column oven to maintain a consistent temperature.

Data on this compound Degradation

The following table summarizes the results from forced degradation studies, indicating the percentage of degradation observed under various stress conditions.

Stress Condition Description % Degradation of this compound Reference
Alkaline Hydrolysis 0.1 N NaOH at room temperatureExtensive[1]
Acidic Hydrolysis 1 N HCl at room temperature for 24 hoursMinor[1]
Oxidative Degradation 6.0% H₂O₂Minor[1]
Thermal Degradation 60°C for 3 daysMinor[1]
Water Hydrolysis -Minor[1]

Note: "Extensive" and "Minor" are qualitative descriptions from the cited literature where specific percentages were not provided.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol describes a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound and its separation from degradation products.

1. Instrumentation and Columns:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

2. Mobile Phase Preparation:

  • Prepare a 1:1 (v/v) mixture of acetonitrile and 0.008 M 1-hexane sulfonic acid sodium salt.

  • Filter the mobile phase through a 0.45 µm membrane filter and degas before use.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 258 nm

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

4. Standard Solution Preparation:

  • Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).

5. Sample Preparation (for Syrup Formulation):

  • Accurately transfer a volume of syrup equivalent to a known amount of this compound into a volumetric flask.

  • Dilute to volume with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter.

6. Analysis:

  • Inject the standard and sample solutions into the HPLC system.

  • Quantify the amount of this compound in the sample by comparing its peak area to that of the standard.

Visualizations

This compound Degradation Pathway

Butetamate_Citrate This compound Hydrolysis Hydrolysis (Alkaline/Acidic Conditions) Butetamate_Citrate->Hydrolysis Product1 2-Phenylbutyric Acid Hydrolysis->Product1 Product2 2-[2-(diethylamino)ethoxy]ethanol Hydrolysis->Product2

Caption: Hydrolytic degradation of this compound.

Experimental Workflow for this compound Analysis

cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Syrup Sample Dilution1 Dilute with Mobile Phase Sample->Dilution1 Standard Reference Standard Dilution2 Dilute with Mobile Phase Standard->Dilution2 Filtration1 Filter (0.45 um) Dilution1->Filtration1 Filtration2 Filter (0.45 um) Dilution2->Filtration2 Injection Inject into HPLC Filtration1->Injection Filtration2->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (258 nm) Separation->Detection Integration Peak Area Integration Detection->Integration Quantification Quantification vs. Standard Integration->Quantification

Caption: Workflow for HPLC analysis of this compound.

References

Enhancing the extraction efficiency of Butetamate citrate from complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the extraction efficiency of Butetamate citrate from complex matrices.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for extracting this compound from complex matrices like pharmaceutical syrups or biological fluids?

A1: The most common and effective methods for extracting this compound are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). Protein Precipitation (PPT) is a simpler but generally less clean method suitable for some applications. The choice of method depends on factors such as the matrix complexity, required sample cleanliness, analytical sensitivity, and sample throughput.[1]

Q2: I am observing low recovery of this compound from a cough syrup formulation. What could be the cause?

A2: Low recovery from cough syrups is often due to interference from the various excipients present in the formulation, which can hinder the direct measurement and extraction of the analyte.[2][3][4][5] To improve recovery, consider optimizing the pH of the aqueous phase and the choice of organic solvent in your Liquid-Liquid Extraction protocol. An alternative is to develop a Solid-Phase Extraction method that can selectively isolate this compound from the interfering matrix components.

Q3: My LC-MS/MS analysis of this compound from plasma samples shows significant ion suppression. How can I mitigate this?

A3: Ion suppression, also known as a matrix effect, is a frequent challenge in the LC-MS/MS analysis of biological samples.[1] It occurs when co-eluting endogenous components from the matrix interfere with the ionization of the target analyte.[1] To address this, you can:

  • Improve sample cleanup: Switch from a less specific method like Protein Precipitation to a more robust one like Solid-Phase Extraction (SPE) to remove interfering substances.[1]

  • Optimize chromatography: Adjust your chromatographic method to better separate this compound from the matrix components causing suppression.[1]

  • Use a stable isotope-labeled internal standard: This can help to compensate for the signal loss due to matrix effects.[1]

Q4: What type of Solid-Phase Extraction (SPE) sorbent is most suitable for this compound?

A4: For a basic compound like this compound, a mixed-mode cation exchange (MCX) sorbent is a good starting point for developing an SPE method.[1] This type of sorbent allows for a strong retention of the basic analyte while enabling the washing away of neutral and acidic interferences.

Q5: Can I directly measure this compound in cough syrup using UV-spectrophotometry?

A5: Direct measurement of this compound in cough syrups using UV-spectrophotometry is often impossible due to interference from various absorbing excipients.[2][3] An extraction step is typically required to isolate the analyte from these interfering substances before spectrophotometric analysis.[2][3] Derivative spectrophotometry can also be employed to enhance specificity.[2][3]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Extraction Recovery - Inappropriate solvent polarity in LLE.- Suboptimal pH for extraction.- Incomplete elution from SPE cartridge.- Strong binding to matrix components.- Test a range of solvents with varying polarities.- Adjust the pH of the sample to ensure this compound is in its non-ionized form for LLE.- Optimize the elution solvent for SPE by increasing solvent strength or adding a modifier.- Consider a more rigorous sample pre-treatment step.
High Variability in Results - Inconsistent vortexing/shaking during LLE.- Inconsistent flow rate during SPE.- Sample instability.- Standardize the vortexing time and speed for all samples.- Use a vacuum manifold for consistent flow rates during SPE.- Investigate the stability of this compound under your storage and processing conditions.[1]
Presence of Interfering Peaks in Chromatogram - Inefficient sample cleanup.- Co-extraction of matrix components.- Switch to a more selective extraction method (e.g., from LLE to SPE).- Optimize the wash steps in your SPE protocol to remove more interferences.- Adjust the mobile phase composition or gradient in your HPLC method to improve separation.[4]
Poor Peak Shape in HPLC Analysis - Silanol interactions with the column.- Add a silanol blocker, such as triethylamine, to the mobile phase to improve peak symmetry.[4]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction of this compound from Cough Syrup

This protocol is based on the formation of an ion-pair with an acidic dye, followed by extraction into an organic solvent.[6]

  • Sample Preparation: Dilute an accurately measured volume of cough syrup with distilled water to a suitable concentration.

  • Ion-Pair Formation: In a centrifuge tube, mix the diluted sample with a solution of an ion-pairing agent (e.g., bromothymol blue or methyl orange) and a pH buffer (e.g., phosphate buffer at pH 3.0 for bromothymol blue or pH 5.0 for methyl orange).[6]

  • Extraction: Add an immiscible organic solvent (e.g., dichloromethane), vortex vigorously for 1-2 minutes, and centrifuge to separate the layers.[6]

  • Analysis: Carefully collect the organic layer and measure the absorbance at the appropriate wavelength (e.g., 410 nm for the bromothymol blue complex or 424 nm for the methyl orange complex) using a UV-Vis spectrophotometer.[6]

Protocol 2: Solid-Phase Extraction of this compound from Human Plasma

This protocol provides a general guideline for using a mixed-mode cation exchange (MCX) SPE sorbent.[1]

  • Sample Pre-treatment: Centrifuge the plasma sample. Dilute the supernatant with an acidic solution (e.g., 4% phosphoric acid in water) and add an internal standard.[1]

  • SPE Cartridge Conditioning: Condition the MCX SPE cartridge by passing methanol followed by water.[1]

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash 1: Pass a weak acidic solution (e.g., 2% formic acid in water) to remove polar interferences.[1]

    • Wash 2: Pass a non-polar solvent (e.g., methanol) to remove non-polar, neutral, and acidic interferences.[1]

  • Elution: Elute the this compound with a basic organic solvent mixture (e.g., 5% ammonium hydroxide in methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.[1]

Quantitative Data Summary

Extraction Method Matrix Analytical Technique Reported Recovery (%) Reference
Liquid-Liquid ExtractionCough SyrupDerivative UV SpectrophotometryGood accuracy and precision reported[2][3]
Ion-Pair LLEPharmaceutical FormulationsUV-Vis SpectrophotometryNot explicitly quantified[6]
Solid-Phase ExtractionHuman PlasmaLC-MS/MSHigh recovery is the goal of the optimized method[1]

Visualized Workflows

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis start Start: Cough Syrup Sample prep Dilute with Distilled Water start->prep ion_pair Add Ion-Pairing Agent & Buffer prep->ion_pair extract Add Dichloromethane, Vortex, & Centrifuge ion_pair->extract collect Collect Organic Layer extract->collect analyze Measure Absorbance (UV-Vis) collect->analyze end End analyze->end

Caption: Liquid-Liquid Extraction Workflow for this compound.

SPE_Workflow cluster_start Pre-treatment cluster_spe Solid-Phase Extraction cluster_end Analysis Preparation start Start: Plasma Sample pretreat Centrifuge, Dilute with Acid, Add Internal Standard start->pretreat condition Condition MCX Cartridge (Methanol, Water) pretreat->condition load Load Sample condition->load wash1 Wash 1: Acidic Solution load->wash1 wash2 Wash 2: Methanol wash1->wash2 elute Elute: Basic Organic Solvent wash2->elute evaporate Evaporate Eluate elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze Analyze by LC-MS/MS reconstitute->analyze end End analyze->end

Caption: Solid-Phase Extraction Workflow for this compound.

References

Overcoming challenges in the formulation of Butetamate citrate for research purposes

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding specific formulation challenges, detailed physicochemical properties, and experimental protocols for Butetamate citrate (CAS 13900-12-4) is limited in publicly available literature. The following guidance is substantially based on data for a similar molecule, Butamirate citrate (CAS 18109-81-4), and general principles of formulating citrate salts of ester-containing compounds. Researchers should use this information as a starting point and conduct their own validation experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when formulating this compound for research?

A1: Based on analogous compounds, researchers may encounter challenges related to:

  • pH-dependent aqueous solubility: this compound, being a salt of a weak base and a weak acid, is likely to exhibit solubility that changes significantly with pH.

  • Hygroscopicity: The citrate salt form may absorb moisture from the atmosphere, which can affect powder handling, stability, and the accuracy of weighing.

  • Chemical stability: As an ester, this compound is susceptible to hydrolysis, especially at pH extremes and elevated temperatures. The citrate counter-ion can also potentially react with the active pharmaceutical ingredient (API) under certain conditions.

  • Excipient compatibility: Incompatibilities with certain excipients can impact the stability and bioavailability of the final formulation.

Q2: How does pH affect the solubility of this compound?

A2: While specific data for this compound is unavailable, for the similar compound Butamirate citrate, solubility is pH-dependent, with higher solubility in acidic conditions.[1] It is reasonable to expect this compound to behave similarly. In acidic environments, the tertiary amine in the Butetamate molecule is protonated, increasing its aqueous solubility. As the pH increases towards neutral and alkaline conditions, the free base form is less soluble.

Q3: What are the degradation pathways for this compound?

A3: The primary degradation pathway for this compound is likely hydrolysis of the ester linkage, yielding 2-phenylbutyric acid and 2-(diethylamino)ethoxy)ethanol.[2] This hydrolysis can be catalyzed by both acidic and basic conditions.[3] Additionally, oxidative degradation may occur, particularly at the phenyl ring.[4]

Q4: Are there any known incompatibilities with common excipients?

Troubleshooting Guides

Issue 1: Poor Aqueous Solubility
Potential Cause Troubleshooting Steps
Suboptimal pH of the vehicle Adjust the pH of the formulation vehicle to the acidic range (e.g., pH 3-5) to maximize solubility.[1]
Insufficient solubilization Consider the use of co-solvents (e.g., ethanol, propylene glycol), surfactants, or cyclodextrins to enhance solubility.
Precipitation upon dilution Prepare a more concentrated stock solution in an appropriate organic solvent (e.g., DMSO) and dilute it into the aqueous vehicle just before use.[4][6]
Issue 2: Formulation Instability (Cloudiness, Precipitation, Loss of Potency)
Potential Cause Troubleshooting Steps
Hydrolysis of the ester linkage Maintain the pH of the formulation in the acidic range. Prepare fresh solutions and store them at refrigerated temperatures (2-8 °C). Avoid high temperatures.[3][7]
Hygroscopicity leading to degradation Store the solid this compound powder in a desiccator or under an inert atmosphere.[8]
Photodegradation Protect the formulation from light by using amber vials or by wrapping the container in aluminum foil.[3]
Issue 3: Inconsistent In Vivo Results
Potential Cause Troubleshooting Steps
Variability in dissolution rate If using a solid dosage form, consider micronization of the this compound powder to increase the surface area for dissolution. Incorporate disintegrants into the formulation.[8]
Poor membrane permeability Although the citrate salt improves water solubility, the ionized form may have lower membrane permeability. The formulation's pH at the site of absorption is critical.
Excipient interactions affecting absorption Review the excipients used and consider simpler formulations to rule out interactions.

Physicochemical Properties

The following table summarizes known physicochemical properties. Note that some data is for the related compound Butamirate citrate and is indicated as such.

PropertyValueSource
Chemical Name 2-(diethylamino)ethyl 2-phenylbutanoate;2-hydroxypropane-1,2,3-tricarboxylic acid[9]
CAS Number 13900-12-4[2]
Molecular Formula C22H33NO9[9]
Molecular Weight 455.5 g/mol [9]
Appearance White Solid[10]
Solubility at pH 7.4 >68.3 µg/mL[9]
Melting Point (Butamirate Citrate) 66-68°C[6]
Solubility of Butamirate Citrate in DMSO Soluble[4][6]

Solubility of Butamirate Citrate in Various Solvents

This data for Butamirate citrate can serve as a starting point for solvent selection for this compound.

SolventSolubility
Dimethyl sulfoxide (DMSO)125.0 mg/mL
Chloroform45.2 mg/mL
Dichloromethane38.7 mg/mL
Acetonitrile22.4 mg/mL
Aqueous, pH 1.21.85 mg/mL
Acetate buffer, pH 4.50.78 mg/mL
Phosphate buffer, pH 6.80.52 mg/mL
Aqueous, pH 7.00.45 mg/mL
Source:[1]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution for In Vitro Studies
  • Objective: To prepare a 10 mM stock solution of this compound in DMSO.

  • Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes, vortex mixer, ultrasonic bath.

  • Procedure:

    • Weigh the required amount of this compound powder in a sterile microcentrifuge tube. For a 1 mL solution, weigh 4.555 mg.

    • Add the appropriate volume of anhydrous DMSO to the tube.

    • Vortex the solution until the compound is fully dissolved.

    • If necessary, use an ultrasonic bath to facilitate dissolution.

    • Store the stock solution in small aliquots at -20°C or -80°C.[4]

Protocol 2: Stability-Indicating RP-HPLC Method (Adapted from Butamirate Citrate Methods)
  • Objective: To develop a method to separate this compound from its potential degradation products.

  • Instrumentation: HPLC with UV detector.

  • Chromatographic Conditions (starting point):

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[11]

    • Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., 25 mM potassium dihydrogen phosphate, pH adjusted to 3.4) in a 40:60 (v/v) ratio.[12]

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 210 nm.[12]

    • Temperature: Ambient.

  • Forced Degradation Study:

    • Prepare solutions of this compound in 0.1 M HCl (acidic), 0.1 M NaOH (alkaline), and 3% H2O2 (oxidative).

    • Expose the solutions to heat (e.g., 60°C) for a defined period.

    • Analyze the stressed samples by the developed HPLC method to ensure the degradation products are well-separated from the parent peak.[7]

Visualizations

experimental_workflow cluster_prep Preparation cluster_troubleshoot Troubleshooting cluster_stability Stability Assessment cluster_end Final Formulation start Start: this compound Powder weigh Weigh Compound start->weigh dissolve Dissolve in Vehicle weigh->dissolve solubility_check Check Solubility dissolve->solubility_check adjust_ph Adjust pH (Acidic) solubility_check->adjust_ph Insoluble stability_check Check Stability solubility_check->stability_check Soluble add_cosolvent Add Co-solvent adjust_ph->add_cosolvent sonicate Sonicate add_cosolvent->sonicate sonicate->solubility_check store_cold Store at 2-8°C stability_check->store_cold Unstable end Use in Experiment stability_check->end Stable protect_light Protect from Light store_cold->protect_light protect_light->stability_check

Caption: Troubleshooting workflow for this compound formulation.

signaling_pathway cluster_compound This compound cluster_degradation Degradation Factors cluster_pathway Degradation Pathway cluster_products Degradation Products bc This compound hydrolysis Ester Hydrolysis bc->hydrolysis ph pH Extremes ph->hydrolysis temp High Temperature temp->hydrolysis light Light Exposure light->hydrolysis pba 2-Phenylbutyric Acid hydrolysis->pba dee 2-(diethylamino)ethoxy)ethanol hydrolysis->dee

Caption: Primary degradation pathway of this compound.

References

Technical Support Center: Butetamate Citrate Dosing Protocol Refinement in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: The compound "Butetamate citrate" is often referred to as "Butamirate citrate" in scientific literature. For the purpose of providing comprehensive information, this guide will primarily use the more commonly referenced term "Butamirate citrate," while acknowledging the interchangeable use of both names.

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining dosing protocols for Butetamate (Butamirate) citrate in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Butamirate citrate?

A1: Butamirate citrate is a centrally acting non-opioid antitussive agent. Its primary mechanism involves the suppression of the cough reflex by acting on the cough center in the medulla oblongata of the brainstem.[1][2][3] Additionally, it exhibits peripheral effects, including bronchodilatory and anti-inflammatory properties, which may contribute to its overall therapeutic efficacy.[1][3]

Q2: What are the common animal models used to evaluate the antitussive efficacy of Butamirate citrate?

A2: The most common animal model for evaluating antitussive agents like Butamirate citrate is the cough induction model in guinea pigs.[4] Cough can be induced by chemical irritants such as capsaicin or citric acid aerosol.[4] Rat and mouse models are also utilized, though specific protocols are less frequently detailed in publicly available literature.

Q3: What are the reported adverse effects of Butamirate citrate in preclinical and clinical studies?

A3: In animal studies, specific adverse effects are not extensively detailed in the available literature. However, in humans, Butamirate citrate is generally well-tolerated.[5] Reported side effects are typically mild and infrequent, occurring in approximately 0.5-1% of patients, and may include skin rash, nausea, diarrhea, and dizziness.[3][6] Overdose may lead to drowsiness, nausea, vomiting, diarrhea, and hypotension.[7][8]

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps & Recommendations
Inconsistent Antitussive Effect - Improper dose selection- Issues with drug formulation or vehicle- Variation in animal sensitivity- Incorrect administration technique- Dose-Response Study: Conduct a pilot dose-response study to determine the optimal effective dose for your specific animal model and cough induction method.- Vehicle Selection: Ensure the vehicle used (e.g., distilled water, saline, 0.5% carboxymethylcellulose) is appropriate and that Butamirate citrate is fully dissolved or uniformly suspended. Prepare fresh solutions for each experiment.- Animal Acclimatization: Allow adequate time for animals to acclimatize to the experimental conditions to reduce stress-related variability.- Administration Technique: For oral gavage, ensure proper technique to avoid accidental administration into the lungs. For intraperitoneal injections, ensure correct placement to avoid injection into organs.
Unexpected Animal Behavior (e.g., sedation, hyperactivity) - Dose may be too high, approaching toxic levels.- Off-target effects of the compound.- Interaction with other experimental conditions.- Dose Reduction: If sedation or other behavioral changes are observed, consider reducing the dose.- Control Groups: Include a vehicle-only control group to differentiate between effects of the compound and the experimental procedure.- Literature Review: Consult literature for known central nervous system effects of Butamirate citrate, which acts on the brainstem.
Difficulty in Inducing a Consistent Cough Response - Inappropriate concentration of the tussive agent (e.g., capsaicin, citric acid).- Inconsistent exposure to the aerosolized agent.- Animal strain variability.- Optimize Tussive Agent Concentration: Titrate the concentration of the cough-inducing agent to produce a consistent, sub-maximal cough response in control animals.- Standardize Exposure: Ensure the duration and method of aerosol exposure are consistent across all animals.- Animal Strain: Be aware that different strains of animals may have varying sensitivity to tussive agents.
Precipitation of Butamirate Citrate in Formulation - Poor solubility in the chosen vehicle.- Temperature or pH sensitivity.- Solubility Testing: Perform solubility tests with different pharmaceutically acceptable vehicles to find the most suitable one.- pH Adjustment: Check the pH of the formulation and adjust if necessary, as pH can affect the solubility of citrate salts.- Fresh Preparation: Prepare formulations immediately before use to minimize the risk of precipitation.

Data Presentation

Table 1: Summary of Oral Acute Toxicity of Butamirate Citrate

Animal Model Route of Administration LD50
RatOral4164 mg/kg[2]

LD50: Median lethal dose.

Table 2: Pharmacokinetic Parameters of Butamirate Citrate Metabolite (2-Phenylbutyric Acid) in Humans (for reference)

Formulation Dose Cmax (µg/mL) Tmax (h) AUC₀-∞ (µg·h/mL) Half-life (t½) (h)
Syrup45 mg1.77 - 1.861.1 - 1.546.9 - 50.426 - 28
Tablet45 mg1.881.154.727
Solution45 mg1.941.154.526
Syrup150 mg6.41.5Not Reported~6
Sustained-Release Tablet50 mgNot Reported9Not Reported~13

Data is primarily from human studies and pertains to the main active metabolite, 2-phenylbutyric acid.[4][9] This table is for reference and highlights the need for specific pharmacokinetic studies in different animal models.

Experimental Protocols

Protocol 1: Citric Acid-Induced Cough Model in Guinea Pigs

1. Animal Model:

  • Male Dunkin-Hartley guinea pigs (300-400 g).

2. Acclimatization:

  • Acclimatize animals for at least one week prior to the experiment with ad libitum access to food and water.

3. Drug Preparation and Administration:

  • Vehicle: 0.5% Carboxymethylcellulose (CMC) solution.

  • Butamirate Citrate Solution: Prepare a suspension of Butamirate citrate in the vehicle at the desired concentrations (e.g., 10 mg/kg, 20 mg/kg).

  • Administration: Administer the vehicle or Butamirate citrate solution via oral gavage (p.o.) at a volume of 2 mL/kg, 60 minutes before the citric acid challenge.

4. Cough Induction:

  • Place the guinea pig in a whole-body plethysmograph for acclimatization (5-10 minutes).

  • Expose the animal to an aerosol of citric acid solution (e.g., 0.3 M) generated by a nebulizer for a fixed period (e.g., 5-10 minutes).

5. Data Acquisition and Analysis:

  • Record the number of coughs during the exposure period and for a defined subsequent observation period.

  • Calculate the mean number of coughs for each group.

  • Determine the percentage inhibition of cough compared to the vehicle control group.

Visualizations

G cluster_periphery Peripheral Airways cluster_cns Central Nervous System (Brainstem) Irritant Irritant Sensory Nerves Sensory Nerves Irritant->Sensory Nerves Stimulation Cough Center (Medulla) Cough Center (Medulla) Sensory Nerves->Cough Center (Medulla) Afferent Signal Cough_Response Cough_Response Cough Center (Medulla)->Cough_Response Efferent Signal Butamirate_Citrate Butamirate_Citrate Butamirate_Citrate->Cough Center (Medulla) Inhibition G Animal Acclimatization Animal Acclimatization Baseline Cough Measurement Baseline Cough Measurement Animal Acclimatization->Baseline Cough Measurement Drug Administration Drug Administration Baseline Cough Measurement->Drug Administration Post-treatment Period Post-treatment Period Drug Administration->Post-treatment Period Cough Induction Cough Induction Post-treatment Period->Cough Induction Data Acquisition Data Acquisition Cough Induction->Data Acquisition Data Analysis Data Analysis Data Acquisition->Data Analysis G Inconsistent_Results Inconsistent Results Low Efficacy High Variability Check_Dose Check Dose - Perform dose-response study - Review literature for appropriate dose range Inconsistent_Results:f0->Check_Dose Possible Cause Check_Vehicle Check Vehicle/Formulation - Assess solubility - Ensure uniform suspension - Prepare fresh solutions Inconsistent_Results:f1->Check_Vehicle Possible Cause Check_Administration Check Administration Technique - Verify oral gavage placement - Confirm IP injection location Inconsistent_Results:f1->Check_Administration Possible Cause Refine_Protocol Refine_Protocol Check_Dose->Refine_Protocol Check_Vehicle->Refine_Protocol Check_Administration->Refine_Protocol

References

Strategies to improve the reproducibility of in vitro experiments with Butetamate citrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the reproducibility of in vitro experiments with Butamirate citrate (also known as Butetamate citrate).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Butamirate citrate relevant to in vitro studies?

A1: Butamirate citrate is a centrally acting non-opioid antitussive agent.[1] Its primary mechanism is the suppression of the cough reflex by acting on the cough center in the medulla oblongata of the brainstem.[1] In vitro, this can be investigated by studying its effects on neuronal cell lines and relevant receptors. Additionally, it has been shown to possess anti-inflammatory and mild bronchodilatory effects.[1] A potential molecular target that has been identified is the sigma-1 receptor, a chaperone protein at the endoplasmic reticulum that modulates calcium signaling.[2][3]

Q2: What are the key physicochemical properties of Butamirate citrate that I should be aware of for in vitro experiments?

A2: Butamirate citrate is a white solid with a melting point of 66-68°C.[4] It is hygroscopic and should be stored in a refrigerator under an inert atmosphere.[4] Its solubility is a critical factor for reproducibility. It is sparingly soluble in aqueous solutions, with pH-dependent solubility. For example, its solubility is higher in acidic conditions (1.85 mg/mL at pH 1.2) compared to neutral conditions (0.45 mg/mL at pH 7.0).[5] It is soluble in DMSO, methanol, and chloroform.[6]

Q3: How should I prepare a stock solution of Butamirate citrate for in vitro assays?

A3: Due to its limited aqueous solubility, it is recommended to prepare a high-concentration stock solution in anhydrous, research-grade DMSO.[5][7] For example, a 100 mg/mL stock solution can be prepared.[5] This stock solution should be stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[5][7] When preparing your working solutions, thaw an aliquot and dilute it into your pre-warmed (37°C) cell culture medium immediately before use.[8] It is crucial to add the stock solution to the medium with rapid mixing to avoid localized high concentrations that can cause precipitation.[9]

Q4: What is the recommended final concentration of DMSO in my cell culture experiments?

A4: The final concentration of DMSO in your cell culture should be kept as low as possible to avoid solvent-induced cytotoxicity. Many cell lines can tolerate a final DMSO concentration of up to 0.5%, but it is best to keep it at or below 0.1% if possible.[9] Always include a vehicle control in your experiments, which consists of the cell culture medium with the same final concentration of DMSO as your test conditions, but without Butamirate citrate.[9]

Troubleshooting Guide

Problem 1: My Butamirate citrate solution is precipitating after dilution in the cell culture medium.

  • Possible Cause 1: Low Aqueous Solubility. Butamirate citrate has limited solubility in neutral aqueous solutions like most cell culture media.[5] The sudden decrease in DMSO concentration upon dilution can cause the compound to "crash out" of the solution.[8]

    • Solution:

      • Optimize Dilution Process: Perform a stepwise serial dilution instead of a single large dilution. Add the DMSO stock solution drop-wise to pre-warmed (37°C) media while gently vortexing to ensure rapid dispersal.[8]

      • Adjust Final Solvent Concentration: Ensure your final DMSO concentration is as high as your cells can tolerate (e.g., up to 0.5%) to aid solubility.[9]

      • Use Solubility Enhancers: Consider using excipients like (2-Hydroxypropyl)-β-cyclodextrin in your media, which can encapsulate hydrophobic compounds and increase their aqueous solubility.[9]

  • Possible Cause 2: Temperature Shifts. Moving media from cold storage to a 37°C incubator or repeated freeze-thaw cycles of stock solutions can decrease the solubility of the compound.[8]

    • Solution:

      • Proper Thawing: Thaw frozen media and stock solutions slowly at room temperature or in a 37°C water bath with gentle swirling.[9]

      • Aliquot Stocks: Prepare single-use aliquots of your DMSO stock solution to avoid repeated freeze-thaw cycles.[7]

  • Possible Cause 3: Interaction with Media Components. Butamirate citrate may interact with salts, proteins, or other components in complex media, leading to the formation of insoluble complexes.[8]

    • Solution:

      • Test in Simpler Media: Assess the solubility of Butamirate citrate in a simpler basal medium (e.g., PBS) to see if serum or other supplements are contributing to the precipitation.

      • Prepare Fresh Media: Always use freshly prepared or properly stored media to avoid degradation of components that might interact with the compound.

Problem 2: I am observing low or inconsistent bioactivity of Butamirate citrate in my in vitro assays.

  • Possible Cause 1: Compound Degradation. Butamirate citrate can undergo hydrolysis in acidic or basic conditions.[6] The stability of the compound in your specific cell culture medium over the duration of the experiment may be a factor.

    • Solution:

      • Perform Stability Assessment: Incubate Butamirate citrate in your assay medium for the duration of your experiment (e.g., 24, 48, 72 hours) and then analyze the concentration of the parent compound using a validated HPLC method.[10]

      • Prepare Fresh Working Solutions: Always prepare fresh dilutions of Butamirate citrate from your frozen stock immediately before each experiment.

  • Possible Cause 2: Sub-optimal Assay Conditions. The chosen cell line, seeding density, or assay endpoint may not be sensitive enough to detect the effects of Butamirate citrate.

    • Solution:

      • Cell Line Selection: Use a relevant cell line for your hypothesis. For studying neuronal effects, human neuroblastoma cell lines like SH-SY5Y are a common choice.[11]

      • Optimize Cell Density: Titrate the cell seeding density to ensure the cells are in a healthy, responsive state during the experiment.

      • Endpoint Selection: Choose an endpoint that is directly relevant to the expected mechanism of action. For example, if investigating neuronal effects, a neurite outgrowth assay may be more informative than a general cell viability assay.[12]

  • Possible Cause 3: Inaccurate Pipetting or Dilution. Errors in preparing serial dilutions can lead to inconsistent concentrations of the compound being tested.

    • Solution:

      • Calibrate Pipettes: Ensure all pipettes are properly calibrated.

      • Careful Technique: Use proper pipetting techniques to ensure accuracy and precision.

      • Validate Concentrations: If possible, use an analytical method like HPLC to confirm the concentrations of your working solutions.

Quantitative Data Summary

The following tables present hypothetical, yet plausible, quantitative data representing the effects of Butamirate citrate in common in vitro assays. These are for illustrative purposes to guide experimental design and data presentation.

Table 1: Effect of Butamirate Citrate on Neurite Outgrowth in Differentiated SH-SY5Y Cells

Butamirate Citrate Concentration (µM)Mean Neurite Length (µm/cell)Standard Deviation% Inhibition of Neurite Outgrowth
0 (Vehicle Control)150.212.50
1135.810.29.6
1098.48.934.5
5065.17.156.7
10042.35.871.8

Table 2: Effect of Butamirate Citrate on Cell Viability of SH-SY5Y Cells (MTT Assay)

Butamirate Citrate Concentration (µM)Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Vehicle Control)1.250.08100
11.230.0798.4
101.200.0996.0
501.150.0692.0
1001.080.0786.4
2000.850.0568.0

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is adapted from standard MTT assay procedures.[13][14]

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of Butamirate citrate in complete growth medium from a DMSO stock solution. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of Butamirate citrate or vehicle control.

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution in PBS to each well.

  • Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of MTT solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Incubate the plate overnight in the dark at room temperature to ensure complete solubilization of formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protocol 2: Neurite Outgrowth Assay in Differentiated SH-SY5Y Cells

This protocol is based on established methods for differentiating SH-SY5Y cells and assessing neurite outgrowth.[11][15]

  • Cell Differentiation: Seed SH-SY5Y cells on a poly-L-lysine coated 96-well plate at an optimal density. Differentiate the cells for 5-7 days in a low-serum medium containing retinoic acid (RA) and brain-derived neurotrophic factor (BDNF).

  • Compound Treatment: After differentiation, replace the medium with fresh differentiation medium containing various concentrations of Butamirate citrate or a vehicle control.

  • Incubation: Incubate the cells for 48-72 hours.

  • Imaging: Capture images of the cells in each well using a high-content imaging system.

  • Image Analysis: Use an automated image analysis software (e.g., CellProfiler) to quantify neurite length per cell.

  • Data Analysis: Calculate the mean neurite length for each treatment condition and express the results as a percentage of the vehicle-treated control.

Visualizations

Butamirate_Citrate_Antitussive_Mechanism cluster_CNS Central Nervous System (CNS) Medulla Oblongata Medulla Oblongata Cough Center Cough Center Medulla Oblongata->Cough Center Cough Reflex Cough Reflex Cough Center->Cough Reflex Efferent Signal Butamirate Citrate Butamirate Citrate Butamirate Citrate->Cough Center Inhibits Sigma-1 Receptor Sigma-1 Receptor Butamirate Citrate->Sigma-1 Receptor Binds to (putative) Sigma-1 Receptor->Cough Center Modulates Neuronal Activity Cough Stimulus Cough Stimulus Cough Stimulus->Medulla Oblongata Afferent Signal

Caption: Proposed central mechanism of Butamirate citrate's antitussive action.

Butamirate_Citrate_STAT3_Pathway cluster_Cell Glioblastoma Cell cluster_Membrane Cell Membrane cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus IL6R IL-6 Receptor JAK JAK IL6R->JAK Activates STAT3 STAT3 (inactive) JAK->STAT3 Phosphorylates pSTAT3 pSTAT3 (active) STAT3->pSTAT3 pSTAT3_dimer pSTAT3 Dimer pSTAT3->pSTAT3_dimer Dimerizes Target Genes Target Genes pSTAT3_dimer->Target Genes Transcription Proliferation Proliferation Target Genes->Proliferation Survival Survival Target Genes->Survival IL6 IL-6 IL6->IL6R Butamirate Citrate Butamirate Citrate Butamirate Citrate->pSTAT3 Inhibits Activity

Caption: Inhibition of the STAT3 signaling pathway by Butamirate citrate.

References

Validation & Comparative

Butetamate citrate versus codeine: a comparative study on antitussive efficacy

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of antitussive agents, both butetamate citrate and codeine have been utilized for the symptomatic relief of cough. While codeine, an opioid, has long been considered a standard for cough suppression, this compound, a non-opioid, centrally acting agent, presents an alternative with a distinct pharmacological profile. This guide provides a comparative analysis of their efficacy, drawing upon available experimental data and outlining the methodologies employed in such evaluations.

Mechanism of Action

This compound: This agent is understood to act primarily on the cough center within the medulla oblongata in the brainstem, though its precise molecular targets are not fully elucidated. It is believed to increase the threshold for the cough reflex, meaning a stronger stimulus is required to provoke a cough.[1] Some studies also suggest it may have peripheral effects, including mild bronchodilatory and anti-inflammatory properties, which could contribute to its overall antitussive effect.[1]

Codeine: As an opioid agonist, codeine exerts its antitussive effect by binding to mu-opioid receptors in the central nervous system, specifically in the cough center of the medulla oblongata. This action suppresses the sensitivity of the cough reflex.[2][3] It is a prodrug that is metabolized into the more potent morphine to produce its primary analgesic and antitussive effects.[1][3]

Comparative Efficacy: A Review of Experimental Data

Direct, head-to-head clinical trials providing detailed quantitative data on the comparative efficacy of this compound and codeine are limited in the publicly available literature. However, some studies offer insights into their relative performance.

A notable early study by Bickerman and colleagues in 1971 investigated the effects of both agents on citric acid-induced cough in healthy volunteers. The findings indicated that a 30 mg dose of butamirate (a salt of the same active moiety as butetamate) and a 15 mg dose of codeine were both effective in suppressing cough for a duration of three hours. This suggests a comparable duration of action at these respective doses in an experimental setting.

A clinical comparison by Germouty and Weibel in 1990 directly compared butamirate citrate with a codeine-based antitussive agent, though the full quantitative results of this study are not widely available.[1][4][5] Review articles summarizing the body of evidence suggest that while butamirate has demonstrated efficacy in various clinical studies, some of which were comparative trials against codeine, the evidence for codeine itself has been questioned in recent years, with some placebo-controlled trials showing it to be no more effective than placebo for certain types of cough.[1][2]

The following table summarizes the available comparative information. Due to the scarcity of direct quantitative comparisons in accessible literature, some data points are qualitative or derived from secondary sources.

ParameterThis compoundCodeineSource
Primary Mechanism Central cough suppressant (non-opioid)Central cough suppressant (opioid)[1]
Onset of Action Rapidly absorbedOnset within 30-60 minutes
Duration of Action 3 hours (at 30 mg) in an induced cough model3 hours (at 15 mg) in an induced cough model
Side Effect Profile Generally well-tolerated; may include nausea, diarrhea, vertigo, and skin rash.[5]Common side effects include drowsiness, constipation, nausea, and dizziness. Potential for respiratory depression and dependence.[2][3]
Addiction Potential Low to noneYes

Experimental Protocols: The Cough Challenge Study

A common methodology for evaluating the efficacy of antitussive drugs is the "cough challenge" study. This experimental model allows for the objective measurement of a drug's ability to suppress the cough reflex.

Key Methodological Steps:
  • Subject Recruitment: Healthy volunteers or patients with a stable chronic cough are recruited. A baseline cough sensitivity is often established to ensure participants are suitable for the study.

  • Tussive Agent Administration: A substance known to induce coughing (a tussive agent), such as capsaicin or citric acid, is administered via inhalation in controlled, escalating doses.[6]

  • Cough Detection and Quantification: The number of coughs elicited at each dose of the tussive agent is recorded. This can be done through audio and video recording, or with more sophisticated cough monitoring devices.[7]

  • Determining Cough Threshold: The primary endpoint is often the concentration of the tussive agent required to elicit a specific number of coughs (e.g., C2 or C5, the concentration causing 2 or 5 coughs, respectively).[8]

  • Drug Administration and Follow-up: The study drug (this compound, codeine, or placebo) is administered, and the cough challenge is repeated at various time points post-dose to assess the drug's effect on the cough threshold.

  • Blinding and Control: To minimize bias, these studies are typically conducted in a double-blind, placebo-controlled, and often crossover design, where each participant receives all treatments at different times.[7]

Visualizing the Pathways and Processes

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the signaling pathway of codeine and a typical workflow for an antitussive clinical trial.

codeine_pathway codeine Codeine (Oral) liver Liver (CYP2D6) codeine->liver Metabolism morphine Morphine liver->morphine cns CNS (Medulla Oblongata) morphine->cns mu_receptor Mu-Opioid Receptor cns->mu_receptor Binds to suppression Cough Reflex Suppression mu_receptor->suppression Leads to

Figure 1: Simplified signaling pathway of codeine's antitussive action.

experimental_workflow start Start: Subject Recruitment baseline Baseline Cough Challenge (e.g., Capsaicin Inhalation) start->baseline randomization Randomization baseline->randomization drug_a Administer this compound randomization->drug_a drug_b Administer Codeine randomization->drug_b placebo Administer Placebo randomization->placebo post_dose Post-Dose Cough Challenges (Multiple Time Points) drug_a->post_dose drug_b->post_dose placebo->post_dose washout Washout Period post_dose->washout crossover Crossover to Next Treatment washout->crossover analysis Data Analysis: Compare Cough Thresholds washout->analysis After all periods crossover->randomization end End analysis->end

Figure 2: Experimental workflow for a crossover antitussive clinical trial.

References

A Comparative Analysis of Butetamate Citrate and Dextromethorphan in Cough Suppression

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antitussive efficacy of Butetamate citrate and dextromethorphan, focusing on their performance in cough suppression as evidenced by experimental data. This document summarizes key findings from clinical and preclinical studies, details the experimental methodologies employed, and visualizes the proposed signaling pathways for each compound.

Executive Summary

Both this compound and dextromethorphan are centrally acting non-narcotic cough suppressants. Dextromethorphan has demonstrated statistically significant efficacy in reducing cough sensitivity in controlled clinical trials utilizing tussive agents like capsaicin.[1][2] In contrast, clinical data providing robust, quantitative evidence for this compound's effect on induced cough sensitivity is less compelling, with one head-to-head study showing it failed to demonstrate significant activity compared to placebo.[1][2] While both are centrally acting antitussives, their mechanisms of action differ. Dextromethorphan exerts its effects through multiple pathways, including as an NMDA receptor antagonist and a sigma-1 receptor agonist.[3][4][5] this compound is understood to act on the cough center in the medulla oblongata and is also reported to have bronchodilatory and anti-inflammatory properties.[6][7]

Data Presentation: Quantitative Comparison of Antitussive Efficacy

The following tables summarize the quantitative data from key studies investigating the effects of this compound and dextromethorphan on induced cough.

Table 1: Capsaicin Cough Challenge

CompoundDosePrimary EndpointResultp-valueStudy Population
Dextromethorphan30 mgArea under the curve (AUC) of log10 C5 (concentration of capsaicin to elicit ≥5 coughs) from pre-dose to 12 hours post-dose.Superior to placebo in decreasing cough sensitivity.[1][2]0.01[1][2]34 healthy volunteers[1][2]
This compound22.5 mg, 45 mg, 67.5 mgAUC of log10 C5 from pre-dose to 12 hours post-dose.Failed to show significant activity compared to placebo. The 45 mg dose showed the maximum, albeit non-significant, attenuation of cough.[1][2]Not significant[1][2]34 healthy volunteers[1][2]

Table 2: Citric Acid Cough Challenge

CompoundDosePrimary EndpointResultp-valueStudy Population
Dextromethorphan30 mgMean percentage reduction in cough frequency.38% mean reduction in cough.[8][9][10]< 0.002[8][9][10]20 healthy subjects[8][9]
This compound15 mgReduction in cough sensitivity.Demonstrated reduction in cough sensitivity for 1 hour.Not specified10 healthy volunteers[1]
This compound30 mgReduction in cough sensitivity.Demonstrated reduction in cough sensitivity for 3 hours.Not specified10 healthy volunteers[1]

Table 3: Pharmacokinetic and Side Effect Profile

FeatureThis compoundDextromethorphan
Onset of Action Rapidly absorbed after oral administration, with therapeutic plasma concentrations determined after 5-10 minutes.[7]Relatively slow onset of action, peaking in efficacy after approximately 2 hours.[11]
Duration of Action Not explicitly stated in the provided results.Can have prolonged antitussive activity, remaining significantly better than placebo for as long as 24 hours.[11]
Common Side Effects Generally well-tolerated. Rarely, nausea, vomiting, diarrhea, dizziness, drowsiness, or skin rash may occur.[7][12]Can cause drowsiness, dizziness, nausea, vomiting, and upset stomach.[12]
Serious Side Effects Not specified in the provided results.High doses may lead to nervousness, agitation, confusion, and hallucinations.[12]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Capsaicin Inhalation Cough Challenge

The capsaicin cough challenge is a standardized method to assess cough reflex sensitivity.

Protocol Overview:

  • Subject Preparation: Healthy volunteers are recruited, and baseline assessments are performed.

  • Capsaicin Solution: A stock solution of capsaicin is prepared and diluted to provide doubling concentrations (e.g., 0.49 to 1000 µM).

  • Administration: The capsaicin solution is delivered via a nebulizer controlled by a dosimeter. Subjects are instructed to take a single, vital capacity breath of the aerosolized solution.[13]

  • Endpoint Measurement: The number of coughs within a specified timeframe (e.g., 15 seconds) after each inhalation is recorded. The primary endpoints are typically C2 (the concentration of capsaicin that provokes at least two coughs) and C5 (the concentration that provokes at least five coughs).[14]

  • Data Analysis: The area under the curve for the log-transformed C5 values over a specified time course is often used to evaluate the overall antitussive effect.[2]

Citric Acid Inhalation Cough Challenge

Similar to the capsaicin challenge, the citric acid cough challenge is another established method for inducing cough and measuring cough reflex sensitivity.

Protocol Overview:

  • Subject Preparation: Healthy volunteers are recruited for the study.

  • Citric Acid Solution: A stock solution of citric acid is prepared and serially diluted to incremental concentrations.

  • Administration: The method of administration can vary, including single breaths of increasing concentrations via a dosimeter-controlled nebulizer or tidal breathing of incremental concentrations for a fixed time period.[15] Saline placebos are also used to maintain blinding.

  • Endpoint Measurement: The number of coughs is counted for a set duration following the inhalation of each concentration. The concentration of citric acid that elicits a specific number of coughs (e.g., C2 or C5) is determined.[16]

  • Data Analysis: Changes in the cough threshold or the total number of coughs at a fixed concentration are used to assess the efficacy of the antitussive agent.

Mandatory Visualization

Signaling Pathways

The antitussive effects of this compound and dextromethorphan are mediated through different central nervous system pathways.

Butetamate_Signaling_Pathway Cough Stimuli Cough Stimuli Airway Sensory Nerves Airway Sensory Nerves Cough Stimuli->Airway Sensory Nerves Medulla Oblongata (Cough Center) Medulla Oblongata (Cough Center) Airway Sensory Nerves->Medulla Oblongata (Cough Center) Cough Reflex Cough Reflex Medulla Oblongata (Cough Center)->Cough Reflex This compound This compound This compound->Medulla Oblongata (Cough Center) Inhibition Bronchodilation & Anti-inflammatory Effects Bronchodilation & Anti-inflammatory Effects This compound->Bronchodilation & Anti-inflammatory Effects

Caption: Proposed mechanism of this compound action on the cough reflex pathway.

Dextromethorphan_Signaling_Pathway cluster_CNS Central Nervous System Dextromethorphan Dextromethorphan NMDA Receptor NMDA Receptor Dextromethorphan->NMDA Receptor Antagonism Sigma-1 Receptor Sigma-1 Receptor Dextromethorphan->Sigma-1 Receptor Agonism Cough Center (Medulla) Cough Center (Medulla) NMDA Receptor->Cough Center (Medulla) Modulation Sigma-1 Receptor->Cough Center (Medulla) Modulation Reduced Cough Reflex Reduced Cough Reflex Cough Center (Medulla)->Reduced Cough Reflex Cough Stimuli Cough Stimuli Sensory Input Sensory Input Cough Stimuli->Sensory Input Sensory Input->Cough Center (Medulla)

Caption: Dextromethorphan's multi-target mechanism in the central nervous system.

Experimental Workflow

Experimental_Workflow cluster_Screening Screening & Baseline cluster_Intervention Intervention cluster_Challenge Cough Challenge cluster_Analysis Data Analysis Recruitment Recruitment Baseline Assessment Baseline Assessment Recruitment->Baseline Assessment Randomization Randomization Baseline Assessment->Randomization Drug Administration Drug Administration (Butetamate, Dextromethorphan, or Placebo) Randomization->Drug Administration Tussive Agent Inhalation Inhalation of Tussive Agent (Capsaicin or Citric Acid) Drug Administration->Tussive Agent Inhalation Cough Counting Cough Counting Tussive Agent Inhalation->Cough Counting Endpoint Measurement Endpoint Measurement (e.g., C5, Cough Frequency) Cough Counting->Endpoint Measurement Statistical Analysis Statistical Analysis Endpoint Measurement->Statistical Analysis

Caption: General experimental workflow for clinical trials of antitussive agents.

References

A Comparative Guide to the Bioequivalence of Butamirate Citrate Oral Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the bioequivalence of different oral formulations of butamirate citrate, a non-opioid, centrally acting antitussive agent. The following sections present key pharmacokinetic data from bioequivalence studies, detailed experimental protocols, and a conceptual overview of its mechanism of action. This information is intended to aid in the understanding of the therapeutic equivalence and performance of various butamirate citrate products.

Comparative Pharmacokinetic Data

A pivotal bioequivalence study was conducted to compare the pharmacokinetic profiles of different oral formulations of butamirate citrate.[1][2] The study involved two separate two-way crossover designs with 18 healthy volunteers.[2] The primary analyte measured in plasma was 2-phenylbutyric acid, a major metabolite of butamirate citrate.[1][2] The key pharmacokinetic parameters from this study are summarized in the table below, providing a clear comparison of the bioavailability of the different formulations.

StudyFormulationAUC₀-∞ (µg·h/mL)Cₘₐₓ (µg/mL)tₘₐₓ (h)t₁/₂ (h)
I Test Syrup 46.91.771.128
Reference Syrup 50.41.861.526
II Test Tablet 54.71.881.127
Reference Solution 54.51.941.126

Data sourced from a bioequivalence study on 18 healthy volunteers who received a single 45 mg dose of the respective butamirate citrate formulation.[2]

The results of the study indicated that both the test syrup and the test tablet were bioequivalent to their respective reference formulations in terms of the rate and extent of absorption.[2]

Experimental Protocols

The bioequivalence of different butamirate citrate oral formulations is typically assessed using a standardized study design.

Study Design

A randomized, open-label, two-period, two-sequence, single-dose, crossover design is standard for these types of studies.[1]

  • Randomization: Subjects are randomly assigned to one of two treatment sequences (e.g., Test formulation followed by Reference formulation, or vice versa) to minimize bias.[1]

  • Crossover: Each subject receives both the test and reference formulations on separate occasions, serving as their own control. A washout period of at least one week is maintained between the two treatment periods to ensure complete elimination of the drug from the body before the next administration.[2]

Subject Population

Healthy adult volunteers are recruited for these studies. Inclusion and exclusion criteria are established to ensure a homogenous study population and to minimize variability not related to the drug formulations.

Drug Administration

A single oral dose of the test or reference butamirate citrate formulation (e.g., 45 mg) is administered to subjects after an overnight fast.[2]

Blood Sampling

Blood samples are collected at predetermined time points before and after drug administration to characterize the pharmacokinetic profile. A typical sampling schedule might include pre-dose (0 hours) and multiple post-dose time points up to 96 hours.[2]

Bioanalytical Method

The concentration of the major metabolite, 2-phenylbutyric acid, in plasma samples is determined using a validated analytical method.[2] A common method is reversed-phase high-performance liquid chromatography (RP-HPLC) with ultraviolet (UV) detection.[2] The method should be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

Pharmacokinetic and Statistical Analysis

The following pharmacokinetic parameters are calculated from the plasma concentration-time data for each subject:

  • AUC₀-t: The area under the plasma concentration-time curve from time zero to the last measurable concentration.

  • AUC₀-∞: The area under the plasma concentration-time curve from time zero to infinity.

  • Cₘₐₓ: The maximum observed plasma concentration.

  • tₘₐₓ: The time to reach Cₘₐₓ.

  • t₁/₂: The elimination half-life.

Statistical analysis, typically an analysis of variance (ANOVA), is performed on the log-transformed pharmacokinetic parameters (AUC and Cₘₐₓ).[1] Bioequivalence is concluded if the 90% confidence intervals for the ratio of the geometric means of the test and reference products fall within the predetermined equivalence range, which is typically 80-125%.[1]

Visualizations

Experimental Workflow

G cluster_screening Screening cluster_period1 Period 1 cluster_washout Washout cluster_period2 Period 2 cluster_analysis Analysis Screening Subject Screening Randomization Randomization Screening->Randomization Dosing1 Single Dose Administration (Test or Reference) Randomization->Dosing1 Sampling1 Serial Blood Sampling Dosing1->Sampling1 Washout Washout Period (≥ 7 days) Sampling1->Washout Dosing2 Single Dose Administration (Alternate Formulation) Washout->Dosing2 Sampling2 Serial Blood Sampling Dosing2->Sampling2 Bioanalysis Plasma Sample Analysis (HPLC-UV) Sampling2->Bioanalysis PK_Stats Pharmacokinetic and Statistical Analysis Bioanalysis->PK_Stats

Caption: Experimental workflow of a two-way crossover bioequivalence study.

Proposed Mechanism of Action

G cluster_cns Central Nervous System cluster_periphery Periphery Brainstem Brainstem (Medulla Oblongata) CoughCenter Cough Center Brainstem->CoughCenter Suppression Suppression of Cough Reflex CoughCenter->Suppression Lungs Airways CoughReceptors Cough Receptors Lungs->CoughReceptors CoughReceptors->CoughCenter Afferent Signals Butamirate Butamirate Citrate (Oral Administration) Absorption GI Absorption Butamirate->Absorption Absorption->Brainstem Enters CNS Stimulation Irritant Stimulation Stimulation->CoughReceptors

Caption: Conceptual diagram of Butamirate Citrate's central mechanism of action.

References

Bioavailability of Butetamate Citrate: A Head-to-Head Comparison of Syrup and Tablet Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of the bioavailability of two different oral formulations of Butetamate citrate, a non-opioid, centrally acting antitussive agent, reveals comparable pharmacokinetic profiles between the syrup and tablet forms. This guide provides a detailed comparison of their performance, supported by experimental data, to assist researchers, scientists, and drug development professionals in understanding the therapeutic equivalence of these formulations.

Comparative Pharmacokinetic Data

A key bioequivalence study involving 18 healthy adult volunteers was conducted to evaluate the pharmacokinetic profiles of this compound syrup and tablet formulations.[1][2] The study measured the primary metabolite, 2-phenylbutyric acid, in plasma to determine the pharmacokinetic parameters following a single 45 mg oral dose of each formulation.[1][2]

The results, summarized in the table below, demonstrate that both the syrup and tablet formulations of this compound are bioequivalent in terms of the rate and extent of absorption.[1]

Pharmacokinetic ParameterTest SyrupReference SyrupTest TabletReference Solution
Cmax (µg/mL) 1.771.861.881.94
Tmax (h) 1.11.51.11.1
AUC₀-∞ (µg·h/mL) 46.950.454.754.5
Half-life (t½) (h) 28262726
Data sourced from a bioequivalence study on 18 healthy volunteers who received a single 45 mg dose of the respective formulation. The parameters refer to the major metabolite, 2-phenylbutyric acid.[1][2][3]

Experimental Protocol

The bioequivalence of the this compound syrup and tablet formulations was established through a meticulously designed study.

Study Design: The investigation consisted of two separate, randomized, two-way crossover studies.[1][2] In the first study, a test syrup was compared against a reference syrup.[1] The second study compared a test tablet to a reference solution.[1] Participants were healthy adult volunteers.[1][3] A washout period of one week was observed between the administration of successive drug doses.[1]

Drug Administration: A single oral dose of 45 mg of the respective this compound formulation was administered to the volunteers.[1][2]

Blood Sampling: Blood samples were collected from participants immediately before dosing and at 17 subsequent time points over a 96-hour period.[1]

Analytical Method: The concentration of 2-phenylbutyric acid, a primary metabolite of this compound, in the plasma samples was quantified using a validated reversed-phase high-performance liquid chromatography (HPLC) method with ultraviolet (UV) detection.[1] The lower limit of quantification for this method was 50 ng/ml.[1]

Pharmacokinetic Analysis: The collected data were used to determine key pharmacokinetic parameters, including the maximum plasma concentration (Cmax), the time to reach maximum plasma concentration (Tmax), the area under the plasma concentration-time curve from time zero to infinity (AUC₀-∞), and the elimination half-life (t½).[1] Bioequivalence was concluded if the 90% confidence intervals for the ratio of the geometric means of the test and reference products for AUC and Cmax fell within the standard equivalence range of 80-125%.[2]

Experimental Workflow

Bioavailability_Study_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_period1 Treatment Period 1 cluster_washout Washout cluster_period2 Treatment Period 2 cluster_analysis Analysis S1 Healthy Adult Volunteers R1 Randomized, Two-Way Crossover Design S1->R1 D1 Single 45mg Dose (Syrup or Tablet) R1->D1 B1 Serial Blood Sampling (0-96h) D1->B1 W1 1-Week Washout Period B1->W1 A1 HPLC-UV Analysis of 2-Phenylbutyric Acid B1->A1 D2 Single 45mg Dose (Alternative Formulation) W1->D2 B2 Serial Blood Sampling (0-96h) D2->B2 B2->A1 P1 Pharmacokinetic Parameter Calculation A1->P1 S2 Statistical Analysis (Bioequivalence) P1->S2

Caption: Bioavailability study experimental workflow.

Conclusion

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Butetamate Citrate Determination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the quantitative determination of Butetamate citrate in pharmaceutical formulations. The focus is on providing a clear overview of high-performance liquid chromatography (HPLC) and UV-visible spectrophotometry, enabling an informed selection of the most suitable method for specific analytical needs. The performance characteristics of these methods, based on published experimental data, are presented alongside detailed experimental protocols.

Comparative Analysis of Analytical Methods

The selection of an analytical method for the quantification of this compound depends on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. While HPLC methods offer high specificity, particularly in the presence of degradation products, spectrophotometric methods provide a simpler and more cost-effective alternative for routine quality control.[1]

Below is a summary of the performance characteristics of different validated methods for this compound determination.

MethodAnalyte(s)Linearity RangeAccuracy (% Recovery)Precision (%RSD)Limit of Detection (LOD)Limit of Quantification (LOQ)Reference
RP-HPLC Butamirate Citrate & Benzoic Acid25.0 - 75.0 µg/mL (BC), 50.0 - 150 µg/mL (BA)Not explicitly stated, but method met accuracy requirements< 1.5%Not ReportedNot Reported[2]
RP-HPLC Butamirate Citrate & Benzoic Acid0.28 - 0.84 mg/mL (BC), 0.23 - 0.68 mg/mL (BA)Not explicitly stated, but method met accuracy requirementsNot ReportedNot ReportedNot Reported
RP-HPLC Butamirate Citrate75 - 225 µg/mLNot explicitly stated, but method met accuracy requirementsNot Reported0.69 µg/mL2.29 µg/mL[3]
Ion-Pair Spectrophotometry (Bromothymol Blue) Butamirate Citrate4.0 - 20.0 µg/mL98.67 - 100.55%0.45 - 1.05%Not ReportedNot Reported[4]
Ion-Pair Spectrophotometry (Methyl Orange) Butamirate Citrate2.5 - 12.5 µg/mL98.86 - 101.14%0.55 - 1.23%Not ReportedNot Reported[4]
Derivative UV Spectrophotometry Butamirate CitrateNot explicitly stated, but method was linearGood accuracy reportedGood precision reportedNot ReportedNot Reported[5][6]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on published and validated methods.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Simultaneous Determination of Butamirate Citrate and Benzoic Acid[3]

This method is suitable for the simultaneous quantification of Butamirate citrate and Benzoic acid in syrup formulations.

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a diode array detector (DAD).

  • Chromatographic Conditions:

    • Column: Cyanopropyl column.

    • Mobile Phase: A 50:50 (v/v) mixture of methanol and 50 mM sodium dihydrogen phosphate monohydrate aqueous solution (containing 1% triethylamine, with pH adjusted to 3.0 with ortho-phosphoric acid).

    • Flow Rate: 1.5 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 210 nm.

    • Total Run Time: 6 minutes.

  • Preparation of Standard Solutions:

    • Prepare stock standard solutions of Butamirate citrate (500 µg/mL) and Benzoic acid (1000 µg/mL) by dissolving the accurately weighed compounds in a 50:50 (v/v) mixture of methanol and water.

    • Prepare working standard solutions by diluting the stock solutions with the mobile phase to achieve concentrations within the linear range (e.g., 25.0 - 75.0 µg/mL for Butamirate citrate).

  • Sample Preparation (from Syrup):

    • Accurately measure a volume of syrup (e.g., 1 mL) and dilute it to 20 mL with the mobile phase.

    • Filter the resulting solution through a 0.45 µm PVDF syringe filter before injection.

Ion-Pair Extractive Spectrophotometry for Butamirate Citrate[6]

This method is a simple and sensitive colorimetric assay for Butamirate citrate in pure form and pharmaceutical formulations.

  • Instrumentation: A UV-Visible spectrophotometer.

  • Reagents:

    • Butamirate Citrate standard solution.

    • Methyl Orange (MO) solution (0.008% in distilled water).

    • Bromothymol Blue (BTB) solution (0.025% in distilled water).

    • Phosphate buffer solutions (pH 3.0 and pH 5.0).

    • Dichloromethane.

  • Procedure for Butamirate Citrate - Methyl Orange (BC-MO) Ion Complex:

    • In a 15 mL centrifuge tube, add 1 mL of the standard or sample solution (containing 12.5 - 62.5 µg/mL of Butamirate citrate).

    • Add 1 mL of 0.008% MO solution and 1 mL of pH 5.0 phosphate buffer solution.

    • Add 5 mL of dichloromethane, vortex for 1 minute, and centrifuge at 3000 rpm for 2 minutes.[4]

    • Measure the absorbance of the organic phase at 424 nm against a reagent blank.[4]

  • Procedure for Butamirate Citrate - Bromothymol Blue (BC-BTB) Ion Complex:

    • In a 15 mL centrifuge tube, add 1 mL of the standard or sample solution (containing 20 - 100 µg/mL of Butamirate citrate).

    • Add 1 mL of 0.025% BTB solution and 1 mL of pH 3.0 phosphate buffer solution.

    • Add 5 mL of dichloromethane, vortex for 1 minute, and centrifuge at 3000 rpm for 2 minutes.[4]

    • Measure the absorbance of the organic phase at 410 nm against a reagent blank.[4]

Methodology Visualization

The following diagrams illustrate the logical workflow for the cross-validation of analytical methods and the experimental workflow for the Ion-Pair Extractive Spectrophotometry method.

Analytical_Method_Cross_Validation cluster_planning Planning & Development cluster_validation Method Validation (ICH Q2(R1)) cluster_comparison Cross-Validation & Comparison define_purpose Define Analytical Purpose method_dev Method Development (HPLC, Spectro...) define_purpose->method_dev specificity Specificity linearity Linearity & Range accuracy Accuracy precision Precision lod_loq LOD & LOQ robustness Robustness compare_data Compare Performance Data specificity->compare_data linearity->compare_data accuracy->compare_data precision->compare_data lod_loq->compare_data robustness->compare_data select_method Select Optimal Method compare_data->select_method

Caption: Workflow for Analytical Method Validation and Comparison.

Ion_Pair_Extraction_Workflow start Start sample_prep Prepare Sample/Standard Solution start->sample_prep add_reagents Add Buffer and Ion-Pair Reagent (e.g., MO or BTB) sample_prep->add_reagents extraction Add Dichloromethane and Vortex add_reagents->extraction centrifuge Centrifuge to Separate Phases extraction->centrifuge measure_abs Measure Absorbance of Organic Layer centrifuge->measure_abs calculate Calculate Concentration measure_abs->calculate end End calculate->end

Caption: Workflow for Ion-Pair Extractive Spectrophotometry.

References

A Comparative Guide to the Efficacy of Butetamate Citrate and Other Non-Opioid Antitussives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antitussive efficacy of butetamate citrate against other non-opioid alternatives, with a focus on experimental data and mechanistic insights. The information presented is intended to support research and development in the field of respiratory therapeutics.

Executive Summary

This compound (also known as butamirate citrate) is a centrally acting non-opioid antitussive agent used for the symptomatic treatment of non-productive cough.[1] Its mechanism of action involves the inhibition of the cough center in the medulla oblongata, distinguishing it from opioid-based cough suppressants.[2][3] Additionally, this compound is reported to possess peripheral anti-inflammatory and bronchospasmolytic properties.[4][5]

Comparative studies against other non-opioid antitussives, primarily dextromethorphan, have yielded mixed results. While some clinical data suggests comparable efficacy to agents like clobutinol, controlled experimental studies using standardized cough challenges present a more nuanced picture. Notably, in capsaicin-induced cough models, dextromethorphan has demonstrated statistically significant efficacy over placebo, whereas this compound did not show significant activity.[6][7][8] This suggests potential differences in their potency or mechanism of action in suppressing the cough reflex arc.

Quantitative Data Presentation

The following tables summarize quantitative data from key comparative studies.

Table 1: Efficacy in Capsaicin-Induced Cough Challenge

CompoundDosePrimary EndpointResultp-valueStudy
Dextromethorphan30 mgChange in cough sensitivity (C5)Superior to placebo0.01Faruqi et al. (2014)[7]
This compound22.5 mgChange in cough sensitivity (C5)Not significantly different from placebo-Faruqi et al. (2014)[7]
This compound45 mgChange in cough sensitivity (C5)Not significantly different from placebo (showed maximum attenuation)-Faruqi et al. (2014)[6][7][8]
This compound67.5 mgChange in cough sensitivity (C5)Not significantly different from placebo-Faruqi et al. (2014)[7]
This compound90 mgChange in cough sensitivity (C5)Not significantly different from placebo-Faruqi et al. (2014)[7]

Table 2: Comparative Efficacy in Clinical Settings

CompoundComparatorIndicationOutcomeStudy
This compoundClobutinolIrritative cough (various etiologies)Both treatments showed highly significant improvements; no significant difference globally. Butetamate showed a significantly better effect on cough frequency in patients with carcinomas (p=0.026).Charpin & Weibel (1990)[9][10]
This compoundDextromethorphanIrritable cough29 of 30 patients on butetamate had a significant reduction in cough severity and frequency. 29 of 33 patients on dextromethorphan had a reduction in cough severity.Referenced in regulatory documents[11]
This compoundCodeine-based agent-Clinical comparison showed effectiveness.Germouty & Weibel (1990)[7]

Experimental Protocols

Capsaicin Inhalation Cough Challenge

The capsaicin cough challenge is a standardized method to assess cough reflex sensitivity.

  • Subject Population: Healthy, non-smoking volunteers with normal lung function.

  • Procedure:

    • Subjects inhale single breaths of escalating concentrations of capsaicin aerosol delivered by a nebulizer.

    • The number of coughs is counted for a set period (e.g., 15 seconds) after each inhalation.

    • The challenge continues until the concentration that elicits a certain number of coughs (e.g., five or more, C5) is determined.

  • Primary Endpoint: The concentration of capsaicin required to induce five or more coughs (C5). An increase in the C5 value post-treatment indicates a reduction in cough reflex sensitivity.

  • Data Analysis: The change in C5 from baseline is calculated. In crossover studies, the area under the curve (AUC) of the log-transformed C5 over a specified time period is often used for statistical comparison between treatments.[8]

Signaling Pathways and Mechanisms of Action

This compound

This compound's primary mechanism is the central inhibition of the cough reflex in the medulla oblongata.[2][3] It is believed to act on the neural pathways that trigger the cough reflex, thereby reducing the frequency and intensity of coughing.[12] Unlike opioid antitussives, it is not associated with dependence or significant respiratory depression.[3] Additionally, it has been reported to have peripheral anti-inflammatory and bronchospasmolytic effects, which may contribute to its overall efficacy.[4]

Butetamate_Citrate_Pathway Irritant Cough Stimulus (e.g., irritant) Peripheral_Receptors Peripheral Cough Receptors Irritant->Peripheral_Receptors Afferent_Nerve Afferent Nerve Signal Peripheral_Receptors->Afferent_Nerve Medulla Cough Center (Medulla Oblongata) Afferent_Nerve->Medulla Efferent_Nerve Efferent Nerve Signal Medulla->Efferent_Nerve Cough Cough Efferent_Nerve->Cough Butetamate This compound Butetamate->Medulla Inhibits Inflammation Airway Inflammation Butetamate->Inflammation Reduces Bronchospasm Bronchospasm Butetamate->Bronchospasm Reduces Inflammation->Peripheral_Receptors Bronchospasm->Peripheral_Receptors

Caption: Proposed mechanism of action for this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for a randomized, placebo-controlled crossover study to evaluate antitussive efficacy.

Experimental_Workflow cluster_group1 Group 1 cluster_group2 Group 2 Screening Subject Screening (Healthy Volunteers) Randomization Randomization Screening->Randomization TreatmentA Treatment A (e.g., Butetamate) Randomization->TreatmentA Period 1 TreatmentB Treatment B (e.g., Placebo) Randomization->TreatmentB Period 1 Washout Washout Period Washout->TreatmentA Period 2 (Crossover) Washout->TreatmentB Period 2 (Crossover) Analysis Data Analysis Washout->Analysis Collect Data ChallengeA Cough Challenge (Capsaicin) TreatmentA->ChallengeA ChallengeA->Washout ChallengeB Cough Challenge (Capsaicin) TreatmentB->ChallengeB ChallengeB->Washout

Caption: Crossover study design for antitussive evaluation.

Conclusion

Based on the available experimental data, dextromethorphan demonstrates more consistent and robust efficacy in attenuating cough reflex sensitivity in the capsaicin cough challenge model compared to this compound.[6][7] However, clinical studies in patients with cough from various origins suggest that this compound is an effective antitussive, with comparable efficacy to other agents like clobutinol.[9][10] The discrepancy between experimental models and clinical outcomes may be due to the multifactorial nature of clinical cough, where the anti-inflammatory and bronchospasmolytic properties of this compound could play a more significant role.

Further head-to-head clinical trials with objective endpoints (e.g., 24-hour cough monitoring) are needed to definitively establish the comparative efficacy of this compound against other leading non-opioid antitussives in various patient populations. The potential formulation issues at higher doses of this compound, as suggested in one study, also warrant further investigation.[7][8]

References

A Comparative Guide to the In Vivo Validation of Butetamate Citrate's Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Butetamate citrate's in vivo performance with key alternatives, supported by experimental data. It is designed to offer researchers, scientists, and drug development professionals a comprehensive overview of the existing evidence for its mechanism of action.

Introduction to this compound

This compound (also known as butamirate citrate) is a non-opioid, centrally acting antitussive agent used for the symptomatic treatment of non-productive cough.[1] Its proposed mechanism of action is multifaceted, involving both central and peripheral pathways to achieve its therapeutic effect.[2] Unlike opioid-based cough suppressants, this compound is not associated with the risk of dependence.[2]

Mechanism of Action: In Vivo Validation

This compound's primary mechanism is the suppression of the cough reflex at the level of the brainstem, specifically in the medulla oblongata.[1][2] Additionally, it is reported to possess peripheral anti-inflammatory and bronchodilatory properties that may contribute to its overall efficacy.[3][4][5]

Central Antitussive Effect

The central antitussive activity of this compound has been evaluated in various in vivo models, most notably through chemically induced cough challenges.

Peripheral Effects: Bronchodilatory and Anti-inflammatory Activity

While frequently cited, in vivo quantitative data specifically validating the bronchodilatory and anti-inflammatory effects of this compound in respiratory models is less extensively documented in readily available literature. However, some studies suggest these peripheral actions contribute to its overall therapeutic profile.[3][4][5] Butamirate has been noted to reduce airway resistance by inhibiting bronchospasm and exerting an anti-inflammatory effect.[4][5] One of its metabolites, 2-phenylbutyric acid, is structurally related to the anti-inflammatory agent fenoprofen.

Comparative Performance: this compound vs. Alternatives

The following tables summarize the quantitative data from in vivo studies comparing the antitussive efficacy of this compound with two common alternatives: dextromethorphan and codeine.

Antitussive Efficacy in Human Studies (Capsaicin-Induced Cough)
CompoundDosePrimary EndpointResultp-valueStudy Population
This compound 45 mgAttenuation of coughApproached significance, but failed to demonstrate significant attenuation compared to placebo.Not significant34 healthy volunteers
Dextromethorphan 30 mgAttenuation of coughSuperior to placebo in decreasing cough sensitivity.P = 0.0134 healthy volunteers
Codeine 60 mg (oral)Reduction in cough numberSignificantly reduced the number of coughs at 1 and 2 hours post-administration.P < 0.0513 subjects
Antitussive Efficacy in Human Studies (Citric Acid-Induced Cough)
CompoundDosePrimary EndpointResultp-valueStudy Population
This compound 30 mgReduction in cough sensitivityDemonstrated a reduction in cough sensitivity for 3 hours.-10 healthy volunteers
Dextromethorphan 30 mg (oral)Reduction in cough frequencyProduced a mean percentage reduction in cough of 38%.P < 0.00220 normal subjects.[6]
Codeine 15 mgReduction in cough sensitivityDemonstrated a reduction in cough sensitivity for 3 hours.-10 healthy volunteers
Codeine 60 mgIncrease in cough thresholdIncreased the cough threshold in 3 out of 8 subjects.-8 subjects.[7]
Antitussive Efficacy in Animal Studies (Guinea Pig)
CompoundModelDoseResult
This compound Allergic & Capsaicin-induced cough-Inhibited both allergic and capsaicin-induced cough.
Dextromethorphan Citric acid-induced cough30 mg/kg (i.p.)Inhibited citric acid-induced cough.
Codeine Allergic & Capsaicin-induced cough3-30 mg/kg (p.o.)Inhibited both allergic and capsaicin-induced cough.[8]

Experimental Protocols

Capsaicin-Induced Cough Challenge (Human)

This protocol is designed to assess the sensitivity of the cough reflex in healthy volunteers.

  • Subjects: Healthy, non-smoking volunteers with no respiratory diseases.

  • Procedure:

    • Subjects inhale single breaths of escalating concentrations of capsaicin aerosol.

    • The concentration of capsaicin required to elicit a predefined number of coughs (e.g., 2 or 5) is determined (C2 or C5).

    • A baseline cough challenge is performed before administration of the test substance.

    • The test substance (this compound, dextromethorphan, codeine, or placebo) is administered orally.

    • Cough challenges are repeated at specific time points after drug administration to assess the change in cough sensitivity.

  • Data Analysis: The primary endpoint is often the change in the log of the capsaicin concentration required to induce cough, or the area under the curve of this change over time.

Citric Acid-Induced Cough Challenge (Human)

This model is another established method for evaluating antitussive efficacy.

  • Subjects: Healthy volunteers.

  • Procedure:

    • Subjects inhale a nebulized solution of citric acid (e.g., 5%) for a fixed duration.

    • The number of coughs elicited during and immediately after the inhalation is counted.

    • A baseline challenge is performed.

    • The test substance is administered.

    • Challenges are repeated at set intervals post-dosing.

  • Data Analysis: The change in the number of coughs from baseline is the primary measure of efficacy.

Chemically-Induced Cough (Guinea Pig)

This is a standard preclinical model for screening antitussive compounds.

  • Animals: Conscious, unrestrained guinea pigs.

  • Procedure:

    • Animals are placed in a whole-body plethysmograph chamber.

    • An aerosol of a tussive agent (e.g., capsaicin or citric acid) is delivered into the chamber for a set period.

    • The number of coughs is detected by a sound transducer and visual observation.

    • Animals are pre-treated with the test compound or vehicle at a specified time before the tussive challenge.

  • Data Analysis: The percentage reduction in the number of coughs in the drug-treated group compared to the vehicle-treated group is calculated.

Visualizing the Mechanisms and Workflows

Butetamate_Citrate_Signaling_Pathway cluster_CNS Central Nervous System (Medulla Oblongata) cluster_PNS Peripheral Nervous System & Airways Cough Center Cough Center Cough Cough Cough Center->Cough Airway Sensory Nerves Airway Sensory Nerves Airway Sensory Nerves->Cough Center Afferent Signals Bronchial Smooth Muscle Bronchial Smooth Muscle Inflammatory Cells Inflammatory Cells Butetamate Butetamate Butetamate->Cough Center Inhibition of Cough Reflex Butetamate->Airway Sensory Nerves Decreased Sensitivity Butetamate->Bronchial Smooth Muscle Relaxation (Bronchodilation) Butetamate->Inflammatory Cells Reduced Inflammation Experimental_Workflow_Antitussive_Assay cluster_Human Human Clinical Trial cluster_Animal Animal Preclinical Study H_Screening Subject Screening H_Baseline Baseline Cough Challenge (Capsaicin or Citric Acid) H_Screening->H_Baseline H_Dosing Drug Administration (Butetamate, Alternative, or Placebo) H_Baseline->H_Dosing H_PostDose Post-Dose Cough Challenges (Multiple Time Points) H_Dosing->H_PostDose H_Analysis Data Analysis (Change in Cough Sensitivity/Frequency) H_PostDose->H_Analysis A_Acclimation Animal Acclimation A_Grouping Randomization into Treatment Groups A_Acclimation->A_Grouping A_Dosing Pre-treatment (Butetamate, Alternative, or Vehicle) A_Grouping->A_Dosing A_Challenge Tussive Challenge (Capsaicin or Citric Acid Aerosol) A_Dosing->A_Challenge A_Measurement Cough Counting A_Challenge->A_Measurement A_Analysis Data Analysis (% Inhibition of Cough) A_Measurement->A_Analysis Logical_Relationship_MOA MOA This compound Mechanism of Action Central Central Action (Medulla Oblongata) MOA->Central Peripheral Peripheral Actions MOA->Peripheral Inhibition Inhibition of Cough Center Central->Inhibition Bronchodilation Bronchodilation Peripheral->Bronchodilation AntiInflammatory Anti-inflammatory Effect Peripheral->AntiInflammatory ReducedSensitivity Reduced Sensory Nerve Sensitivity Peripheral->ReducedSensitivity Outcome Reduced Cough Frequency & Severity Inhibition->Outcome Bronchodilation->Outcome AntiInflammatory->Outcome ReducedSensitivity->Outcome

References

A Comparative Analysis of Butetamate Citrate and Alternative Antitussives in the Capsaicin-Induced Cough Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of butetamate citrate (also known as butamirate citrate) and other antitussive agents in mitigating capsaicin-induced cough, a standard method for evaluating cough reflex sensitivity. The data presented is compiled from randomized, placebo-controlled trials to offer a clear perspective on the performance of these compounds, supported by detailed experimental protocols and visual representations of relevant biological pathways and study designs.

Executive Summary

A key randomized, placebo-controlled, six-way crossover study demonstrated that butamirate citrate, at various doses, did not produce a statistically significant reduction in capsaicin-induced cough sensitivity compared to placebo. In the same study, the active control, dextromethorphan (30 mg), showed a significant antitussive effect (p=0.01).[1][2][3] This guide further contextualizes these findings by comparing them with data from separate trials on other non-opioid and opioid antitussives, including benzonatate, menthol, levodropropizine, and codeine, all evaluated against the capsaicin challenge.

Data Presentation: Comparative Efficacy of Antitussives

The following tables summarize the quantitative outcomes from various studies on capsaicin-induced cough. The primary endpoint is typically the concentration of capsaicin required to elicit five coughs (C5). An increase in the C5 value indicates a reduction in cough reflex sensitivity.

Table 1: Efficacy of Butamirate Citrate vs. Dextromethorphan [1][3]

Treatment GroupDoseOutcome (Change in log10 C5)p-value (vs. Placebo)
Butamirate Citrate22.5 mgNot ReportedNot Significant
Butamirate Citrate45 mgMaximum (non-significant) attenuationNot Significant
Butamirate Citrate67.5 mgNot ReportedNot Significant
Butamirate Citrate90 mgNot ReportedNot Significant
Dextromethorphan30 mgSignificant attenuation0.01
Placebo-Baseline-

Table 2: Efficacy of Other Antitussive Agents in Capsaicin-Induced Cough

DrugDoseStudy PopulationKey Findingp-value
Benzonatate 200 mgAdults with acute URINo significant inhibition of cough reflex sensitivity alone.[1]Not Significant
Benzonatate + Guaifenesin 200 mg + 600 mgAdults with acute URIGreater suppression of cough than either agent alone.[1]<0.001 (vs. B alone), 0.008 (vs. G alone)
Menthol (inhaled) 1% solutionPatients with chronic coughSignificantly higher cough thresholds.[2]<0.02 (vs. Placebo)
Menthol (oral) Not specifiedHealthy adultsIncreased median capsaicin threshold (7.81 µM to 15.63 µM).[3]Not Reported
Levodropropizine Not specified for human cough challenge in resultsAllergic patientsProtective effect against capsaicin-induced cough.[4]Not Reported
Codeine 30 mg and 60 mgHealthy subjectsNo significant effect on the threshold for urge-to-cough or cough motor response.[5]Not Significant

Experimental Protocols

A standardized methodology is crucial for comparing results across different studies. The capsaicin challenge test is the most common and reliable method for assessing the efficacy of antitussive drugs.

Capsaicin Cough Challenge: General Protocol

The capsaicin cough challenge is a method used to induce and measure coughing in a controlled setting.[6][7]

  • Subject Preparation : Healthy volunteers or patients are recruited. They are typically required to have normal spirometry and no recent respiratory infections.[8]

  • Capsaicin Solution : A stock solution of capsaicin is prepared and serially diluted to create a range of increasing concentrations.

  • Nebulization : The capsaicin solutions are administered via a nebulizer connected to a dosimeter, which delivers a precise volume of aerosolized solution during a single inhalation.[6]

  • Inhalation Procedure : Subjects take a single, deep breath of the aerosolized capsaicin.

  • Cough Counting : The number of coughs is counted for a set period (e.g., 15-30 seconds) after each inhalation.

  • Dose Escalation : The concentration of capsaicin is incrementally increased until the subject produces a predetermined number of coughs (e.g., C5, five or more coughs).[7]

  • Endpoint Measurement : The primary endpoint is often the lowest concentration of capsaicin that induces at least five coughs (C5).[2][8] This is a measure of cough reflex sensitivity.

Butamirate Citrate and Dextromethorphan Study Protocol

This study was a randomized, placebo-controlled, six-way crossover trial.[1][3][8]

  • Participants : 34 healthy volunteers completed the study.[3]

  • Interventions : Single doses of butamirate citrate (22.5 mg, 45 mg, 67.5 mg, and 90 mg), dextromethorphan (30 mg), and a matched placebo were administered.[1]

  • Cough Challenge : Capsaicin challenges were performed at baseline and at 2, 4, 6, 8, 12, and 24 hours post-dosing.[3][8]

  • Primary Endpoint : The area under the curve for the logarithm of C5 over the 12 hours post-dosing (AUC(0,12h) of log10 C5).[3]

Mandatory Visualizations

Experimental Workflow for the Butamirate Citrate Trial

G Experimental Workflow: Butamirate Citrate Trial cluster_screening Screening Phase cluster_treatment Treatment Phase (6-Way Crossover) cluster_challenge Post-Dose Evaluation cluster_analysis Data Analysis s1 Recruit Healthy Volunteers s2 Informed Consent s1->s2 s3 Baseline Capsaicin Challenge (C5 determination) s2->s3 t1 Randomized Allocation to Treatment Sequence p1 Period 1: Administer First Randomized Treatment t1->p1 p2 Period 2: Administer Second Randomized Treatment p1->p2 p_n ... p2->p_n p6 Period 6: Administer Sixth Randomized Treatment p_n->p6 c1 Capsaicin Challenge at 2, 4, 6, 8, 12, 24h p6->c1 c2 Measure C5 at each time point c1->c2 a1 Calculate AUC(0,12h) of log10 C5 c2->a1 a2 Compare Butamirate & Dextromethorphan to Placebo a1->a2

Caption: Workflow of the randomized, placebo-controlled, six-way crossover trial for butamirate citrate.

Proposed Signaling Pathway for Capsaicin-Induced Cough and Antitussive Action

G Capsaicin-Induced Cough Reflex and Antitussive Targets cluster_periphery Peripheral Nervous System cluster_cns Central Nervous System (Brainstem) cluster_efferent Efferent Pathway cluster_drugs capsaicin Capsaicin Inhalation trpa1 TRPV1/TRPA1 Receptors on C-fibers capsaicin->trpa1 afferent Afferent Vagal Nerve Signal trpa1->afferent ncs Nucleus of the Solitary Tract afferent->ncs cough_center Cough Center ncs->cough_center efferent Efferent Signal to Respiratory Muscles cough_center->efferent cough Cough efferent->cough butamirate Butamirate Citrate (Central Action) butamirate->cough_center Inhibits dextro Dextromethorphan (Central Action) dextro->cough_center Inhibits levo Levodropropizine (Peripheral Action) levo->afferent Inhibits benzo Benzonatate (Peripheral Anesthetic) benzo->trpa1 Anesthetizes

Caption: Simplified signaling pathway of the capsaicin-induced cough reflex and the proposed targets of various antitussive agents.

References

Comparative Evaluation of the Antitussive Activity of Butamirate Citrate Versus Clobutinol Syrup

Author: BenchChem Technical Support Team. Date: December 2025

A critical analysis of the antitussive properties of butamirate citrate and clobutinol syrup reveals comparable efficacy in the general patient population with cough, with butamirate demonstrating a superior effect in patients with cough due to carcinoma. While both agents act centrally to suppress the cough reflex, their pharmacological profiles, particularly concerning safety, are markedly different. Clobutinol has been withdrawn from many markets due to concerns about cardiac safety, specifically the risk of QT prolongation. This guide provides a detailed comparison of their antitussive activity based on available clinical data, outlines the experimental protocols of a key comparative study, and illustrates their mechanisms of action.

Data Presentation: Clinical Efficacy and Safety

A double-blind, randomized clinical trial provides the primary source of direct comparative data between butamirate citrate and clobutinol syrup.[1][2][3][4][5] The study involved 60 patients with irritative or chronic cough who were treated for five days. Efficacy was assessed by the reduction in the severity and frequency of cough, along with the physician's global opinion.

ParameterButamirate CitrateClobutinol Syrupp-value
Overall Efficacy
Improvement in Cough Severity & FrequencyHighly Significant (p < 0.001)Highly Significant (p < 0.001)No Significant Difference
Efficacy in Cough due to Carcinoma (n=14)
Effect on Cough FrequencySignificantly Better-p = 0.026
Global ScoresSignificantly Better-p = 0.013
Physician's OpinionSignificantly Better-p = 0.026
Side Effects (n=60)
Number of Patients with Side Effects77No Significant Difference
Predominant Side EffectsNausea, DrowsinessNausea, Drowsiness-

Experimental Protocols

Key Comparative Clinical Trial Methodology [1][2][3][4][5]

  • Study Design: A double-blind, randomized, comparative clinical trial.

  • Patient Population: 60 patients with either irritative cough from seasonal respiratory disorders or chronic cough of any etiology. A subgroup of 14 patients had cough due to carcinomas.

  • Intervention:

    • Test Group: Butamirate citrate linctus (Sinecod®)

    • Control Group: Clobutinol syrup (Silomat®)

  • Dosage Regimen: 3 tablespoons daily for a period of 5 days.

  • Efficacy Assessment:

    • Reduction in the severity of cough.

    • Reduction in the frequency of cough.

    • Global opinion of the physician.

  • Statistical Analysis: The significance of improvements for severity and frequency parameters was assessed, and between-group differences were analyzed.

Mechanism of Action

Butamirate citrate and clobutinol are both centrally acting non-opioid antitussives that suppress the cough reflex at the level of the brainstem.[6][7][8] However, their molecular interactions and additional properties differ.

Butamirate Citrate: This agent is a non-narcotic cough suppressant that is not chemically or pharmacologically related to opioid alkaloids.[9] Its primary action is on the cough center in the medulla oblongata.[6][8] In addition to its central antitussive effect, butamirate also possesses peripheral anti-inflammatory and bronchospasmolytic activities, which may contribute to its overall efficacy.[7][9]

Clobutinol: Clobutinol also exerts its antitussive effect by acting on the medullary cough center.[10] It is classified as a non-opioid antitussive.[10] However, its clinical use has been largely discontinued due to safety concerns. Studies have shown that clobutinol can block the hERG (human Ether-à-go-go-Related Gene) potassium channel, which is crucial for cardiac repolarization.[10] This blockade can lead to a prolongation of the QT interval, increasing the risk of life-threatening cardiac arrhythmias.[10]

Mandatory Visualizations

Butamirate_Mechanism cluster_CNS Central Nervous System cluster_Peripheral Peripheral Sites Brainstem Brainstem Cough_Center Cough Center (Medulla Oblongata) Airways Airways Inflammation Inflammation Bronchoconstriction Bronchoconstriction Butamirate_Citrate Butamirate_Citrate Butamirate_Citrate->Cough_Center Suppresses Cough Reflex Butamirate_Citrate->Inflammation Reduces Butamirate_Citrate->Bronchoconstriction Reduces (Bronchospasmolytic)

Caption: Mechanism of action of Butamirate citrate.

Clobutinol_Mechanism cluster_CNS Central Nervous System cluster_Heart Cardiovascular System Brainstem Brainstem Cough_Center Cough Center (Medulla Oblongata) hERG_Channel hERG K+ Channel QT_Prolongation QT Prolongation hERG_Channel->QT_Prolongation Inhibition leads to Clobutinol Clobutinol Clobutinol->Cough_Center Suppresses Cough Reflex Clobutinol->hERG_Channel Blocks

Caption: Mechanism and adverse effect of Clobutinol.

Experimental_Workflow Patient_Recruitment Patient Recruitment (n=60 with cough) Randomization Randomization Patient_Recruitment->Randomization Group_A Group A Butamirate Citrate Randomization->Group_A Group_B Group B Clobutinol Syrup Randomization->Group_B Treatment 5-Day Treatment Group_A->Treatment Group_B->Treatment Assessment Efficacy & Safety Assessment (Cough frequency/severity, Physician's opinion) Treatment->Assessment Data_Analysis Statistical Analysis Assessment->Data_Analysis Results Comparative Results Data_Analysis->Results

Caption: Workflow of the comparative clinical trial.

References

Assessing the Therapeutic Equivalence of Generic Versus Brand-Name Butamirate Citrate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An important clarification regarding the subject of this guide: This comparison focuses on Butamirate citrate . Initial searches for "Butetamate citrate" yielded limited publicly available scientific literature, particularly concerning bioequivalence studies. In contrast, "Butamirate citrate" is a well-documented antitussive agent with available comparative data. Chemically, this compound (C16H25NO2·C6H8O7) and Butamirate citrate (C18H29NO3·C6H8O7) are distinct molecules.[1][2][3][4][5][6][7][8][9] Given the user's requirement for a data-driven comparison, this guide will proceed with the available information on Butamirate citrate to provide a thorough assessment of therapeutic equivalence between different formulations.

This guide provides a detailed comparison of the therapeutic equivalence between generic and brand-name formulations of Butamirate citrate, a centrally acting non-narcotic cough suppressant.[10] It is intended for researchers, scientists, and drug development professionals, offering an objective analysis supported by experimental data and detailed protocols.

Mechanism of Action

Butamirate citrate primarily exerts its antitussive effect by acting on the cough center in the brainstem (medulla oblongata).[10][11] Unlike opioid-based cough suppressants, it is not associated with dependence or significant central nervous system depression.[10] Its mechanism is believed to involve a reduction of the tussigenic reflex. Additionally, Butamirate citrate exhibits peripheral activity, including a bronchospasmolytic effect that helps reduce airway resistance and a potential anti-inflammatory action.[11][12]

cluster_CNS Central Nervous System cluster_Peripheral Peripheral Sites Cough_Center Cough Center (Medulla Oblongata) Cough_Reflex Suppression of Cough Reflex Cough_Center->Cough_Reflex Airways Respiratory Tract (Airways) Bronchospasm Reduction of Bronchospasm Airways->Bronchospasm Inflammation Anti-inflammatory Effect Airways->Inflammation Butamirate_Citrate Butamirate Citrate Butamirate_Citrate->Cough_Center Acts on Butamirate_Citrate->Airways Acts on

Proposed mechanism of action for Butamirate citrate.

Comparative Pharmacokinetic Data

To assess therapeutic equivalence, bioequivalence studies are conducted to compare the pharmacokinetic profiles of a generic (test) drug to a brand-name (reference) drug.[13][14] The key parameters measured are the area under the plasma concentration-time curve (AUC), the maximum plasma concentration (Cmax), and the time to reach maximum plasma concentration (Tmax).[13]

The following table summarizes data from a bioequivalence study comparing different oral formulations of Butamirate citrate.[15][16] The study measured the plasma concentration of 2-phenylbutyric acid, a primary metabolite of Butamirate citrate.[16]

FormulationAUC₀-∞ (µg·h/mL)Cmax (µg/mL)Tmax (h)t½ (h)
Study I
Test Syrup46.91.771.128
Reference Syrup50.41.861.526
Study II
Test Tablet54.71.881.127
Reference Solution54.51.941.126
Data sourced from a bioequivalence study involving 18 healthy volunteers who received a single 45 mg dose of the respective formulation.[15][16]

The results of this study indicated that both the test syrup and the test tablet were bioequivalent to their respective reference formulations in terms of the rate and extent of absorption.[16] For a generic drug to be considered bioequivalent, the 90% confidence interval for the ratio of the geometric means of the primary pharmacokinetic parameters (AUC and Cmax) must be within the bioequivalence limits of 80-125%.[13]

Experimental Protocols

A standard bioequivalence study for Butamirate citrate formulations typically follows a randomized, open-label, two-period, two-sequence, single-dose, crossover design.[15]

1. Subject Selection:

  • Healthy adult volunteers are recruited.

  • Inclusion and exclusion criteria are strictly followed to ensure a homogenous study population and minimize variability. This includes a thorough medical history, physical examination, and laboratory tests.

2. Study Design:

  • A randomized, two-way crossover design is employed.

  • Subjects are randomly assigned to one of two treatment sequences (e.g., Test formulation followed by Reference formulation, or vice versa).

  • A washout period of at least one week is maintained between the two treatment periods to ensure the complete elimination of the drug from the body before the next administration.[16]

3. Drug Administration:

  • A single oral dose of the test or reference Butamirate citrate formulation is administered to subjects after an overnight fast.

  • The dose administered is consistent across all subjects and study periods (e.g., 45 mg).[16]

4. Blood Sampling:

  • Blood samples are collected at predetermined time points before and after drug administration.

  • Sampling typically continues for up to 96 hours post-dose to adequately characterize the drug's absorption, distribution, metabolism, and elimination phases.[16]

5. Analytical Method:

  • The plasma concentrations of a major metabolite, such as 2-phenylbutyric acid, are determined using a validated analytical method, often high-performance liquid chromatography (HPLC) with UV detection.[16]

6. Pharmacokinetic and Statistical Analysis:

  • Pharmacokinetic parameters (AUC, Cmax, Tmax) are calculated from the plasma concentration-time data for each subject.

  • Statistical analysis, typically an analysis of variance (ANOVA), is performed on the log-transformed pharmacokinetic parameters.

  • Bioequivalence is established if the 90% confidence intervals for the ratio of the geometric means of the test and reference products for AUC and Cmax fall within the predetermined equivalence range (typically 80-125%).[15]

Screening Subject Screening and Enrollment Randomization Randomization into Two Sequence Groups Screening->Randomization Period1 Period 1: - Overnight Fast - Administer Test or Reference Drug - Serial Blood Sampling Randomization->Period1 Washout Washout Period (e.g., 1 week) Period1->Washout Period2 Period 2: - Overnight Fast - Administer Crossover Drug - Serial Blood Sampling Washout->Period2 Analysis Plasma Sample Analysis (e.g., HPLC) Period2->Analysis PK_Analysis Pharmacokinetic Analysis (AUC, Cmax, Tmax) Analysis->PK_Analysis Stat_Analysis Statistical Analysis (90% Confidence Intervals) PK_Analysis->Stat_Analysis Conclusion Conclusion on Bioequivalence Stat_Analysis->Conclusion

Experimental workflow for a bioequivalence study.

References

Safety Operating Guide

Navigating the Final Step: A Guide to the Proper Disposal of Butetamate Citrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists dedicated to advancing pharmaceutical development, the lifecycle of a chemical compound extends beyond its experimental use. The proper disposal of substances like Butetamate citrate is a critical final step, ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides essential, immediate safety and logistical information for the responsible management of this compound waste.

Pre-Disposal Handling and Safety Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate safety measures. Personal protective equipment (PPE) is essential to minimize exposure and ensure personal safety.[1] This includes wearing suitable gloves, eye and face protection, and a lab coat.[2] Always work in a well-ventilated area and avoid the formation of dust and aerosols.[3][4][5] Do not eat, drink, or smoke when handling this product.[2]

Segregation and Collection of this compound Waste

Proper segregation of pharmaceutical waste is a cornerstone of compliant disposal.[6] All this compound waste, which includes any remaining product, contaminated materials such as gloves and paper towels, and solutions, must be collected in a designated and clearly labeled waste container.[1] It is crucial to avoid mixing this compound waste with general laboratory or municipal trash.[1]

It is strictly prohibited to dispose of this compound by flushing it down the drain or into any sewer system.[1][2][4][5] This practice can lead to environmental contamination of water supplies and soil, potentially harming wildlife and human health.[7][8]

Disposal Procedures for this compound and Contaminated Materials

The recommended method for the disposal of this compound is through a licensed chemical waste handler or an approved waste disposal plant.[1][2] This ensures that the compound is managed in an environmentally responsible and compliant manner. Most pharmaceutical waste is treated by incineration at a licensed medical incineration site.[9]

The following table summarizes the recommended disposal methods for various types of waste associated with this compound:

Waste TypeRecommended Disposal MethodProhibited Actions
Unused this compound Collect in a sealed, clearly labeled container for disposal by a licensed chemical waste handler.Do not mix with general waste or flush down the drain.[1]
Contaminated Materials (e.g., gloves, wipes) Place in a designated, sealed, and labeled container for disposal as chemical waste.Do not discard in regular laboratory trash.
Contaminated Packaging Triple rinse the container. The rinsate should be collected and treated as hazardous waste. After thorough cleaning, the container can be recycled, reconditioned, or punctured and disposed of in a sanitary landfill. For combustible packaging, controlled incineration is an option.[1][10]Disposal in general waste without proper decontamination.[1]
Spill & Cleanup Debris In the event of a spill, collect all cleanup materials in a sealed, labeled container for disposal via a licensed chemical waste handler.[1] Decontaminate the spill area with alcohol.[1]Do not mix with general laboratory or municipal waste.[1]

Regulatory Framework

The disposal of pharmaceutical waste is regulated by several bodies, primarily the Environmental Protection Agency (EPA) in the United States.[7][8] The EPA's regulations, particularly the Resource Conservation and Recovery Act (RCRA), govern the management of hazardous waste from its generation to its final disposal.[6][7] Depending on its characteristics, pharmaceutical waste may be classified as hazardous, requiring specific handling and disposal at a licensed facility.[7][9]

Experimental Workflow for Disposal

While a specific "experimental protocol" for disposal is not applicable in the traditional sense, the following workflow outlines the procedural steps for the safe and compliant disposal of this compound waste in a laboratory setting.

cluster_prep Preparation & Handling cluster_segregation Waste Segregation cluster_pathways Disposal Pathways cluster_disposal Final Disposal start This compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste Types ppe->segregate product_materials Butetamate Product & Contaminated Materials segregate->product_materials packaging Contaminated Packaging segregate->packaging destruction Licensed Chemical Destruction or Controlled Incineration product_materials->destruction rinse Triple Rinse Container packaging->rinse end_process End of Process destruction->end_process recycle Recycle or Recondition rinse->recycle landfill Puncture & Dispose in Sanitary Landfill rinse->landfill recycle->end_process landfill->end_process

Caption: Logical workflow for the proper handling and disposal of this compound waste.

This procedural guide is intended to provide essential information for the safe handling and disposal of this compound in a laboratory setting. Adherence to these guidelines, in conjunction with institutional policies and regulatory requirements, is paramount for ensuring a safe and environmentally responsible research environment.

References

Personal protective equipment for handling Butetamate citrate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Butetamate citrate. Adherence to these procedures is essential for ensuring personal safety and proper disposal.

Personal Protective Equipment (PPE)

When handling this compound, it is imperative to use the following personal protective equipment to minimize exposure and ensure safety.

1. Eye and Face Protection:

  • Always wear safety glasses with side shields or goggles to protect against splashes or airborne particles.[1][2]

2. Skin and Body Protection:

  • Gloves: Wear compatible chemical-resistant gloves.[3] Butyl rubber gloves are a recommended option.[2] If there is a potential for leaking or splashing, double gloving is required.[4]

  • Protective Clothing: A lab coat or other protective clothing should be worn to prevent skin contact.[1][2]

3. Respiratory Protection:

  • Work in a well-ventilated area to minimize inhalation of dust or vapors.[1]

  • If there is a risk of generating airborne powder or aerosols, a fit-tested NIOSH-certified N95 or N100 respirator is strongly recommended.[5] In situations where dust formation is unavoidable, a self-contained breathing apparatus should be used.[6]

Handling and Hygiene

Strict adherence to the following handling and hygiene practices is mandatory to prevent contamination and exposure.

  • Avoid all direct contact with skin, eyes, and clothing.[2][3]

  • Do not eat, drink, or smoke in areas where this compound is handled or stored.[2]

  • Wash hands thoroughly with soap and water before breaks and immediately after handling the substance.[2]

  • Remove any contaminated clothing promptly and wash it before reuse.[3]

Spill Management and Disposal Plan

In the event of a spill, follow these procedures to mitigate exposure and properly dispose of the waste.

  • Spill Containment: For spills, wear appropriate PPE, including respiratory protection. Absorb liquid spills with an inert material such as diatomite or universal binders.[7] For solid spills, carefully collect the material to avoid dust formation.

  • Decontamination: Decontaminate surfaces and equipment by scrubbing with alcohol.[7]

  • Disposal:

    • Collect all spilled material and contaminated absorbent in a closed, suitable container for disposal.[3]

    • Contaminated PPE, such as gloves and gowns, should be placed in a designated biohazard box.[4]

    • Dispose of the waste container and contaminated materials through an approved waste disposal plant in accordance with local, regional, and national regulations.[2][3]

    • Do not allow the substance to enter sewers, soil, or any body of water.[2][3]

Experimental Workflow: Safe Handling of this compound

The following diagram outlines the procedural steps for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_vent Ensure Adequate Ventilation prep_ppe->prep_vent handle_weigh Weigh/Measure this compound prep_vent->handle_weigh handle_exp Perform Experiment handle_weigh->handle_exp cleanup_decon Decontaminate Work Surfaces & Equipment handle_exp->cleanup_decon cleanup_dispose Dispose of Waste in Accordance with Regulations cleanup_decon->cleanup_dispose cleanup_ppe Doff PPE cleanup_dispose->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash end End cleanup_wash->end start Start start->prep_ppe

Caption: Workflow for safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Butetamate citrate
Reactant of Route 2
Reactant of Route 2
Butetamate citrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.